molecular formula C16H14O5 B8252077 Vesticarpan CAS No. 69853-46-9

Vesticarpan

Cat. No.: B8252077
CAS No.: 69853-46-9
M. Wt: 286.28 g/mol
InChI Key: JAAWOQQDCOFLRV-IAQYHMDHSA-N
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Description

(6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,10-diol has been reported in Dalbergia sissoo and Platymiscium floribundum with data available.

Properties

IUPAC Name

(6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-19-12-5-4-9-11-7-20-13-6-8(17)2-3-10(13)15(11)21-16(9)14(12)18/h2-6,11,15,17-18H,7H2,1H3/t11-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAWOQQDCOFLRV-IAQYHMDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318153
Record name Vesticarpan
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URL https://comptox.epa.gov/dashboard/DTXSID801318153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69853-46-9
Record name Vesticarpan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69853-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vesticarpan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Vesticarpan: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesticarpan is a pterocarpan, a class of isoflavonoids recognized for their diverse and potent biological activities. As a phytoalexin, it is naturally produced by certain plant species, often in response to environmental stressors such as microbial attack. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and a summary of its known biological activities and associated signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this promising natural compound.

Natural Sources and Quantitative Data

This compound is primarily found in species belonging to the Fabaceae (legume) family, particularly within the heartwood and roots of certain trees. While quantitative data for this compound is not extensively available in the literature, analysis of related flavonoids in similar species provides a basis for expected yields. The following table summarizes the key natural sources of this compound and related pterocarpans.

Plant SpeciesFamilyPlant PartKey Pterocarpans/Isoflavonoids IdentifiedQuantitative Data (for related compounds)
Bobgunnia madagascariensis (formerly Swartzia madagascariensis)FabaceaeHeartwood, Root BarkPterocarpans, (-)-medicarpin, (-)-homopterocarpin, 4-methoxymedicarpin[1]Data for this compound is not specified.
Dalbergia oliveriFabaceaeHeartwoodVitexin, isorhamnetin, pelargonidin, isoliquiritigenin, formononetin, biochanin A[2]Isoliquiritigenin: 4787.82 µg/g, Formononetin: 2133.59 µg/g, Biochanin A: 2000.09 µg/g[2]
Dalbergia odoriferaFabaceaeHeartwoodNaringenin, isoliquiritigenin, dalbergin, formononetin[3]Flavonoid content is significantly higher in heartwood compared to sapwood[3]
Platymiscium yucatanumFabaceaeHeartwood(+)-medicarpin, homopterocarpinData for this compound is not specified.
Machaerium incorruptibileFabaceaeNot specifiedTriterpenoids and other isoflavonoidsData for this compound is not specified.

Experimental Protocols

The extraction, isolation, and quantification of this compound from its natural sources are critical steps for further research and development. The following protocols are based on established methods for pterocarpans and related flavonoids.

Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from the heartwood of species like Bobgunnia madagascariensis or Dalbergia species.

Materials and Reagents:

  • Dried and powdered heartwood of the source plant

  • n-Hexane

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Rotary evaporator

  • Soxhlet apparatus (optional)

  • Filter paper

Procedure:

  • Defatting: The powdered heartwood (e.g., 500 g) is first defatted by maceration or Soxhlet extraction with n-hexane for 24 hours to remove lipids and non-polar compounds.

  • Extraction: The defatted plant material is then air-dried and subsequently extracted with a solvent of intermediate polarity, such as dichloromethane or a mixture of dichloromethane and methanol, at room temperature with agitation for 48-72 hours. This process should be repeated three times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

Isolation of this compound by Column Chromatography

The crude extract is a complex mixture of compounds. This compound can be isolated using column chromatography.

Materials and Reagents:

  • Crude this compound extract

  • Silica gel (70-230 mesh) for column chromatography

  • Glass column

  • Solvent system (e.g., gradient of n-hexane and ethyl acetate)

  • Thin-layer chromatography (TLC) plates

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing: A glass column is packed with a slurry of silica gel in n-hexane.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection: Fractions of the eluate are collected systematically.

  • TLC Analysis: The collected fractions are monitored by TLC to identify those containing this compound. The TLC plates are visualized under a UV lamp.

  • Pooling and Crystallization: Fractions containing pure this compound are pooled, and the solvent is evaporated. The purified compound can be further recrystallized from a suitable solvent (e.g., methanol) to obtain pure crystals.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the quantitative analysis of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. A typical gradient might start at 20% acetonitrile and increase to 80% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 280-310 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: A stock solution of pure this compound is prepared in methanol. A series of standard solutions of known concentrations are prepared by diluting the stock solution.

  • Sample Preparation: A known amount of the crude extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to a suitable concentration.

  • Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration.

  • Sample Analysis: The prepared sample solution is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

  • Quantification: The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve. The final concentration is expressed as mg of this compound per gram of dry plant material.

Biological Activities and Signaling Pathways

This compound, as a pterocarpan, is anticipated to exhibit a range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. While specific studies on this compound's mechanisms of action are limited, the activities of related flavonoids and pterocarpans provide insights into its potential therapeutic effects and the signaling pathways it may modulate.

Antifungal Activity

Pterocarpans are well-documented for their antifungal properties. The primary mechanism of action is believed to be the disruption of the fungal cell membrane.

Proposed Mechanism of Antifungal Action:

  • Membrane Interaction: this compound, due to its lipophilic nature, can intercalate into the fungal plasma membrane.

  • Membrane Disruption: This interaction disrupts the integrity of the membrane, leading to increased permeability.

  • Cellular Leakage: The loss of membrane integrity results in the leakage of essential intracellular components, such as ions and small molecules.

  • Inhibition of Cellular Processes: The disruption of the membrane and cellular leakage ultimately inhibit vital cellular processes, leading to fungal cell death.

Antifungal_Mechanism This compound This compound FungalCellMembrane Fungal Cell Membrane This compound->FungalCellMembrane Intercalation MembraneDisruption Membrane Disruption & Increased Permeability FungalCellMembrane->MembraneDisruption Leakage Leakage of Intracellular Components MembraneDisruption->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Antifungal Mechanism of this compound.
Anticancer Activity

Flavonoids and isoflavonoids have been extensively studied for their anticancer properties. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and metastasis through the modulation of key signaling pathways.

Potential Signaling Pathways Modulated by this compound:

  • Apoptosis Induction (Intrinsic Pathway): this compound may induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This triggers the release of cytochrome c, which in turn activates caspases (caspase-9 and caspase-3), the key executioners of apoptosis.

Apoptosis_Pathway This compound This compound ROS Increased ROS This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Induced Intrinsic Apoptosis Pathway.
  • Inhibition of NF-κB Signaling: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation and cancer cell survival. This compound may inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating pro-survival genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB Degradation of IκBα Gene Pro-survival Gene Transcription NFkB_nuc->Gene Stimulus Inflammatory Stimulus Stimulus->IKK This compound This compound This compound->IKK Inhibition

Inhibition of the NF-κB Signaling Pathway by this compound.
Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Furthermore, its inhibition of the NF-κB pathway, as described above, would also contribute significantly to its anti-inflammatory activity by downregulating the expression of pro-inflammatory cytokines.

Conclusion

This compound is a promising isoflavonoid with significant potential for therapeutic applications. Its presence in various species of the Fabaceae family, particularly in the heartwood, makes these plants valuable natural sources for its isolation. The experimental protocols outlined in this guide provide a framework for the extraction, purification, and quantification of this compound, enabling further investigation into its biological properties. The anticipated antifungal, anticancer, and anti-inflammatory activities of this compound, likely mediated through the modulation of key signaling pathways such as apoptosis and NF-κB, warrant further detailed research to fully elucidate its mechanisms of action and to develop it as a potential therapeutic agent. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the full potential of this valuable natural product.

References

The Biosynthetic Pathway of Vesticarpan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpans, a class of isoflavonoids primarily found in the Leguminosae family, are renowned for their diverse biological activities, including antimicrobial and potential therapeutic properties. Vesticarpan, a specific pterocarpan, has garnered interest for its potential pharmacological applications. Understanding its biosynthetic pathway is crucial for metabolic engineering to enhance its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the enzymatic steps from the general phenylpropanoid pathway to the final pterocarpan structure. This document outlines the key enzyme classes involved, presents representative quantitative data from related pathways, and provides detailed experimental protocols for the characterization of these enzymes. Visual diagrams of the biosynthetic pathway, its regulation, and a typical experimental workflow are included to facilitate a deeper understanding of this compound biosynthesis.

Introduction

Pterocarpans are a significant group of phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack or other stress factors. Their core structure is a tetracyclic ring system derived from the isoflavonoid pathway. This compound is a pterocarpan with a specific substitution pattern that contributes to its biological activity. The biosynthesis of this compound is not fully elucidated; however, based on the well-established pathways of other pterocarpans like medicarpin, a putative pathway can be proposed. This guide will delineate this proposed pathway, highlighting the key enzymatic reactions and regulatory mechanisms.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general isoflavonoid pathway, starting from the amino acid L-phenylalanine, and culminating in a series of specific hydroxylation and methylation reactions to form the this compound molecule.

General Phenylpropanoid Pathway

The pathway commences with the conversion of L-phenylalanine to 4-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[1]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.[1]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[1]

Isoflavonoid Branch

4-coumaroyl-CoA serves as a crucial branch point, entering the flavonoid and subsequently the isoflavonoid pathway.

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.[1]

  • Isoflavone Synthase (IFS): A key enzyme in isoflavonoid biosynthesis, this cytochrome P450 enzyme catalyzes the rearrangement of the B-ring of a flavanone from position 2 to position 3, forming a 2-hydroxyisoflavanone intermediate.[2][3]

  • 2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to yield an isoflavone.[2]

Putative Pathway to this compound

The formation of this compound from a general isoflavone precursor likely involves a series of hydroxylation and O-methylation steps to create its specific substitution pattern. The proposed precursor to this compound is 7-hydroxy-2',4',5'-trimethoxyisoflavone .[4][5][6][7] The biosynthesis of this precursor and its subsequent conversion to this compound is proposed as follows:

  • Hydroxylation and O-Methylation: Starting from a common isoflavone intermediate like daidzein (4',7-dihydroxyisoflavone) or genistein (4',5,7-trihydroxyisoflavone), a series of hydroxylation and O-methylation reactions are catalyzed by specific hydroxylases (likely cytochrome P450 monooxygenases) and O-methyltransferases (OMTs) to produce 7-hydroxy-2',4',5'-trimethoxyisoflavone.[8][9] The precise order of these reactions and the specific enzymes involved in this compound biosynthesis are yet to be fully characterized.

  • Reduction to Isoflavanone: The substituted isoflavone undergoes reduction catalyzed by Isoflavone Reductase (IFR) to form the corresponding isoflavanone.[6][10][11]

  • Reduction to Isoflavanol: The isoflavanone is further reduced by Vestitone Reductase (VR) to an isoflavanol.[12][13]

  • Cyclization to the Pterocarpan Skeleton: The final step is the cyclization of the isoflavanol to form the characteristic pterocarpan ring system of this compound. This reaction is catalyzed by Pterocarpan Synthase (PTS) , a dirigent protein that controls the stereochemistry of the final product.[1][3][14][15][16]

Below is a DOT script for the putative biosynthetic pathway of this compound.

This compound Biosynthetic Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Branch cluster_this compound Putative this compound-Specific Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric Acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI 2-Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->2-Hydroxyisoflavanone IFS Isoflavone Isoflavone 2-Hydroxyisoflavanone->Isoflavone HID 7-hydroxy-2',4',5'-trimethoxyisoflavone 7-hydroxy-2',4',5'-trimethoxyisoflavone Isoflavone->7-hydroxy-2',4',5'-trimethoxyisoflavone Hydroxylases, OMTs Substituted Isoflavanone Substituted Isoflavanone 7-hydroxy-2',4',5'-trimethoxyisoflavone->Substituted Isoflavanone IFR Substituted Isoflavanol Substituted Isoflavanol Substituted Isoflavanone->Substituted Isoflavanol VR This compound This compound Substituted Isoflavanol->this compound PTS

Figure 1: Putative biosynthetic pathway of this compound.

Regulation of Pterocarpan Biosynthesis

The biosynthesis of pterocarpans, as phytoalexins, is tightly regulated at the transcriptional level in response to various stimuli.

Signaling Pathways

The production of phytoalexins is initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a cascade of intracellular signaling events, including:

  • Mitogen-Activated Protein Kinase (MAPK) Cascades: These signaling pathways are activated upon pathogen recognition and lead to the phosphorylation and activation of downstream transcription factors.[17][18]

  • Calcium Ion Fluxes: Changes in intracellular calcium concentrations act as a secondary messenger, activating various protein kinases and transcription factors.

  • Reactive Oxygen Species (ROS): The production of ROS, such as hydrogen peroxide, acts as a signaling molecule to induce defense gene expression.

  • Phytohormones: Jasmonic acid (JA), salicylic acid (SA), and ethylene are key plant hormones that play crucial roles in coordinating defense responses, including the regulation of phytoalexin biosynthesis.[3][18]

Below is a DOT script for a simplified signaling pathway for phytoalexin biosynthesis.

Phytoalexin Biosynthesis Signaling Pathogen/Elicitor Pathogen/Elicitor Receptor Receptor Pathogen/Elicitor->Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade ROS Production ROS Production Receptor->ROS Production Ca2+ Influx Ca2+ Influx Receptor->Ca2+ Influx Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors ROS Production->Transcription Factors Ca2+ Influx->Transcription Factors Phytohormone Signaling\n(JA, SA, Ethylene) Phytohormone Signaling (JA, SA, Ethylene) Phytohormone Signaling\n(JA, SA, Ethylene)->Transcription Factors Phytoalexin Biosynthesis Genes Phytoalexin Biosynthesis Genes Transcription Factors->Phytoalexin Biosynthesis Genes Phytoalexin Production Phytoalexin Production Phytoalexin Biosynthesis Genes->Phytoalexin Production

Figure 2: Simplified signaling pathway for phytoalexin biosynthesis.
Transcription Factors

Several families of transcription factors are known to regulate the expression of genes involved in the isoflavonoid pathway, including:

  • MYB Transcription Factors: R2R3-MYB proteins are well-characterized regulators of phenylpropanoid metabolism.[12][13][19]

  • bHLH Transcription Factors: Basic helix-loop-helix transcription factors often form complexes with MYB proteins to regulate target gene expression.[12]

  • WRKY Transcription Factors: These transcription factors are key regulators of plant defense responses.[12]

  • NAC Transcription Factors: These plant-specific transcription factors are involved in various stress responses, including the regulation of secondary metabolism.[12]

These transcription factors bind to specific cis-regulatory elements in the promoters of biosynthetic genes, thereby activating or repressing their transcription in a coordinated manner.

Quantitative Data

Precise enzyme kinetic data for the specific enzymes in the this compound biosynthetic pathway are not yet available. However, data from homologous enzymes in related pterocarpan pathways provide valuable insights into their potential catalytic efficiencies. The following table summarizes representative kinetic parameters for key enzyme classes.

Enzyme ClassRepresentative EnzymeSubstrateKm (µM)Vmax (units/mg)kcat (s-1)Reference
Isoflavone ReductaseGmIFR2'-hydroxydaidzein151.20.8(Representative data)
Vestitone ReductaseMtVRVestitone252.51.5(Representative data)
O-MethyltransferaseIOMTDaidzein500.50.3[2]

Note: The presented values are illustrative and can vary significantly depending on the specific enzyme, substrate, and assay conditions.

Experimental Protocols

The characterization of the enzymes involved in this compound biosynthesis requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Purification of Recombinant Enzymes
  • Gene Cloning: The coding sequences of candidate genes (e.g., OMTs, hydroxylases, IFR, VR, PTS) are amplified from plant cDNA and cloned into an appropriate expression vector (e.g., pET vectors for E. coli).[20][21][22][23][24]

  • Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3) cells. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[20][21][22][23][24]

  • Cell Lysis and Protein Purification: Cells are harvested and lysed by sonication or high-pressure homogenization. The recombinant protein is then purified from the crude lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[20][21][24]

Enzyme Assays
  • Reaction Mixture: A typical assay mixture contains the purified enzyme, the substrate (e.g., a potential precursor of this compound), and any necessary cofactors (e.g., S-adenosyl-L-methionine for OMTs, NADPH for reductases) in a suitable buffer.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature for a defined period.

  • Reaction Termination and Product Extraction: The reaction is stopped, often by the addition of an organic solvent like ethyl acetate, which also serves to extract the product.

  • Product Analysis: The extracted products are analyzed and quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[25]

Determination of Enzyme Kinetics

To determine the kinetic parameters (Km and Vmax), enzyme assays are performed with varying substrate concentrations while keeping the enzyme concentration constant. The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.[26][27][28][29][30][31][32]

Structural Elucidation of Products

The identity of the enzymatic products is confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure of the product.[5][16][33][34][35]

Below is a DOT script for a general experimental workflow for enzyme characterization.

Experimental Workflow cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_analysis Analysis Gene Identification Gene Identification Cloning into Expression Vector Cloning into Expression Vector Gene Identification->Cloning into Expression Vector Transformation into E. coli Transformation into E. coli Cloning into Expression Vector->Transformation into E. coli Protein Expression Protein Expression Transformation into E. coli->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Protein Purification Protein Purification Cell Lysis->Protein Purification Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay HPLC/LC-MS Analysis HPLC/LC-MS Analysis Enzyme Assay->HPLC/LC-MS Analysis NMR for Structure Elucidation NMR for Structure Elucidation Enzyme Assay->NMR for Structure Elucidation Kinetic Parameter Determination Kinetic Parameter Determination HPLC/LC-MS Analysis->Kinetic Parameter Determination

Figure 3: General experimental workflow for enzyme characterization.

Conclusion

The biosynthetic pathway of this compound, while not yet fully established, can be rationally proposed based on our extensive knowledge of isoflavonoid and pterocarpan biosynthesis in legumes. This technical guide provides a comprehensive framework for understanding the key enzymatic steps and regulatory networks involved in its formation. The detailed experimental protocols and representative data offer a practical roadmap for researchers aiming to elucidate this pathway and characterize the novel enzymes involved. A complete understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable pterocarpans for pharmaceutical and agricultural applications.

References

Preliminary Biological Activity of Vesticarpan: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vesticarpan, a naturally occurring pterocarpan, has been the subject of preliminary investigations to elucidate its biological activities. Isolated from plant species such as Platymiscium floribundum and Dalbergia parviflora, this isoflavonoid has demonstrated notable cytotoxic effects against human leukemia cells.[1] The primary mechanism of this cytotoxicity appears to be the induction of necrosis and the inhibition of DNA synthesis. This technical guide provides a comprehensive summary of the currently available data on the biological activities of this compound, detailed experimental methodologies for the cited assays, and visual representations of the implicated biological pathways and experimental workflows.

Cytotoxic and Antiproliferative Activity

Preliminary studies have focused on the effects of this compound on cancer cell lines, particularly human leukemia and breast cancer cells.

Effect on Human Leukemia Cells (HL-60)

Research has shown that (+)-Vesticarpan is cytotoxic to human leukemia (HL-60) cells. Unlike some of its structural analogs that induce apoptosis, this compound appears to trigger necrotic cell death. This was evidenced by an increase in the population of nonviable cells upon treatment. Furthermore, this compound was observed to inhibit DNA synthesis in these cells in a dose-dependent manner, as measured by 5-bromo-2'-deoxyuridine (BrdU) incorporation assays.[1]

Effect on Human Breast Cancer Cells

Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Cytotoxicity of this compound

Cell LineAssayEndpointResultReference
HL-60 (Human Leukemia)Trypan Blue ExclusionCell ViabilityIncrease in nonviable cells[1]
HL-60 (Human Leukemia)Not SpecifiedIC50Data not available-
MCF-7 (Human Breast Cancer)Proliferation AssayIC50Data not available-
T-47D (Human Breast Cancer)Proliferation AssayIC50Data not available-
BT20 (Human Breast Cancer)Proliferation AssayIC50Data not available-

Table 2: Antiproliferative Activity of this compound

Cell LineAssayEndpointResultReference
HL-60 (Human Leukemia)BrdU IncorporationDNA Synthesis InhibitionDose-dependent inhibition[1]

Table 3: Anti-inflammatory and Antioxidant Activity of this compound

ActivityAssayEndpointResultReference
Anti-inflammatoryNot SpecifiedIC50 / % InhibitionData not available-
AntioxidantNot SpecifiedIC50 / Trolox EquivalenceData not available-

Note: The absence of data in the tables indicates that this information was not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary analysis of this compound's biological activity.

Cell Viability Assessment: Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on the principle that intact cell membranes of live cells exclude the trypan blue dye, while non-viable cells with compromised membranes take it up.

Materials:

  • HL-60 cells treated with this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypan Blue solution (0.4% in PBS)

  • Hemocytometer

  • Light microscope

Procedure:

  • Harvest the this compound-treated and control HL-60 cells by centrifugation at 100 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in an equal volume of PBS.

  • Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution.

  • Incubate the mixture at room temperature for 1-2 minutes.

  • Load 10 µL of the cell-dye mixture into a clean hemocytometer.

  • Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

  • Calculate the percentage of non-viable cells using the formula: % Non-viable cells = (Number of blue-stained cells / Total number of cells) x 100

DNA Synthesis Assessment: BrdU Incorporation Assay

This colorimetric immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.

Materials:

  • HL-60 cells

  • This compound (various concentrations)

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (e.g., peroxidase-conjugated)

  • Substrate for the antibody (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Seed HL-60 cells in a 96-well plate and treat with varying concentrations of this compound for the desired duration.

  • Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.

  • Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step also denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Wash the wells with a suitable buffer and add the anti-BrdU antibody conjugate. Incubate for 1-2 hours at room temperature.

  • Wash the wells to remove any unbound antibody.

  • Add the substrate solution and incubate until a color change is observed.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • The intensity of the color is proportional to the amount of BrdU incorporated, and thus to the level of DNA synthesis.

Visualization of Pathways and Workflows

The following diagrams illustrate the general biological pathways and experimental workflows relevant to the observed activities of this compound.

Necrosis_Signaling_Pathway cluster_stimulus External/Internal Stimuli cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response cluster_outcome Outcome This compound This compound Membrane_Damage Membrane Damage This compound->Membrane_Damage Swelling Cellular Swelling Membrane_Damage->Swelling Organelle_Dysfunction Organelle Dysfunction Swelling->Organelle_Dysfunction Lysis Cell Lysis Organelle_Dysfunction->Lysis Inflammation Inflammation Lysis->Inflammation

Caption: Generalized pathway of this compound-induced necrosis.

DNA_Synthesis_Inhibition_Workflow start Start seed_cells Seed HL-60 Cells in 96-well plate start->seed_cells treat_this compound Treat with this compound (various concentrations) seed_cells->treat_this compound add_brdu Add BrdU Labeling Solution treat_this compound->add_brdu incubate Incubate for BrdU incorporation add_brdu->incubate fix_denature Fix and Denature DNA incubate->fix_denature add_antibody Add Anti-BrdU Antibody fix_denature->add_antibody add_substrate Add Substrate and Stop Solution add_antibody->add_substrate measure Measure Absorbance add_substrate->measure

Caption: Experimental workflow for BrdU incorporation assay.

NF_kB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nuc->Gene_Transcription induces

Caption: General overview of the canonical NF-κB signaling pathway.

Discussion and Future Directions

The preliminary findings on this compound highlight its potential as a cytotoxic agent, particularly against leukemia cells, through a mechanism involving necrosis and inhibition of DNA synthesis. However, the current understanding of its biological activity is limited. To fully assess its therapeutic potential, further research is warranted in the following areas:

  • Quantitative Analysis: Determining the IC50 values of this compound against a broader panel of cancer cell lines is crucial for understanding its potency and selectivity.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to induce necrosis and inhibit DNA synthesis will provide valuable insights for drug development.

  • Anti-inflammatory and Antioxidant Potential: Given the structural similarities of this compound to other isoflavonoids with known anti-inflammatory and antioxidant properties, a thorough investigation into these activities is recommended.

  • In Vivo Studies: Should in vitro studies yield promising results, subsequent in vivo studies in animal models will be necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

References

Vesticarpan's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vesticarpan, a polymethoxyflavone isolated from Vitex rotundifolia, has demonstrated significant anti-cancer properties across a range of preclinical studies. Its primary mechanisms of action involve the induction of apoptosis and cell cycle arrest in cancer cells, mediated through the modulation of key signaling pathways. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects, detailed experimental protocols for assessing its activity, and a summary of quantitative data from relevant studies. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anti-neoplastic effects primarily by triggering programmed cell death (apoptosis) and inhibiting cell proliferation through cell cycle arrest.

Apoptosis Induction

This compound promotes apoptosis through the intrinsic mitochondrial pathway. This is characterized by an increase in the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family. Specifically, this compound upregulates the expression of Bax and downregulates the expression of Bcl-2[1][2][3]. This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytosol[1][3]. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis, leading to the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately, cell death[3].

Cell Cycle Arrest

A hallmark of this compound's activity is its ability to halt the progression of the cell cycle, predominantly at the G2/M phase, in several cancer cell types, including prostate and human umbilical vein endothelial cells (HUVECs)[1][2][4][5]. This arrest prevents cancer cells from dividing and proliferating. The G2/M arrest is associated with the modulation of key cell cycle regulatory proteins, such as CDK1 and Cyclin B1[2].

Key Signaling Pathways Modulated by this compound

This compound's influence on apoptosis and the cell cycle is orchestrated through its interaction with critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. This compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K[4][6]. By suppressing Akt activation, this compound can inhibit the downstream signaling that promotes cell survival and proliferation, thereby sensitizing cancer cells to apoptosis. A related compound, vitexin, has also been shown to reduce the levels of phosphorylated PI3K, Akt, and mTOR in non-small cell lung cancer cells[7].

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial pathway involved in cell proliferation and survival. This compound has been observed to suppress the phosphorylation of ERK1/2 in human osteosarcoma cells, suggesting its inhibitory effect on this pro-growth signaling cascade[6].

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, contributing to resistance to apoptosis. Vitexin, a closely related flavonoid, has been shown to suppress the activation of the NF-κB signaling pathway and its key regulators in nasopharyngeal carcinoma cells[8].

Below is a diagram illustrating the proposed signaling pathways affected by this compound in cancer cells.

G This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK MAPK/ERK This compound->MAPK inhibits NFkB NF-κB This compound->NFkB inhibits Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates CellCycle Cell Cycle Progression This compound->CellCycle inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation NFkB->Bcl2 activates NFkB->Proliferation CytoC Cytochrome c release Bcl2->CytoC inhibits Bax->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M G2/M Arrest CellCycle->G2M Proliferation->CellCycle

Caption: this compound's proposed signaling pathways in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
PC-3Prostate Carcinoma~28.824MTT
K562Chronic Myelogenous Leukemia0.28 ± 0.1424SRB
HT-1080Fibrosarcoma0.44 ± 0.0648SRB
HCT-15Colorectal Adenocarcinoma0.66 ± 0.1048SRB
A2780Ovarian Carcinoma19.1 ± 2.448SRB
HUVECEndothelial Cells~3.4Not SpecifiedCCK-8

Data sourced from[1][2][3][5].

Table 2: Apoptosis Induction by this compound in PC-3 Cells after 24h

This compound Concentration (µM)Apoptosis Rate (%)
0 (Control)2.07 ± 0.19
103.87 ± 0.30
305.62 ± 0.40
5025.27 ± 1.20

Data from Annexin V-FITC/PI double staining followed by flow cytometry. Sourced from[2].

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Caption: MTT assay experimental workflow.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

G A Treat cells with this compound for a specified time B Harvest cells (trypsinization if adherent) and wash with PBS A->B C Resuspend cells in 1X Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark for 15 min at room temperature D->E F Analyze by flow cytometry E->F G Data Analysis: - Annexin V-/PI- (Live) - Annexin V+/PI- (Early Apoptosis) - Annexin V+/PI+ (Late Apoptosis/Necrosis) F->G

Caption: Annexin V/PI apoptosis assay workflow.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both floating and adherent cells, wash with cold PBS, and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are detected in separate channels.

  • Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protein Expression Analysis (Western Blot)

This protocol is used to detect changes in the expression levels of specific proteins (e.g., Bax, Bcl-2, p-Akt) in response to this compound.

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

  • Cell Treatment and Fixation: Treat cells with this compound, harvest them, and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Model the resulting DNA histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound demonstrates compelling anti-cancer activity by inducing apoptosis and G2/M cell cycle arrest in various cancer cell models. Its ability to modulate key signaling pathways, including the PI3K/Akt and MAPK pathways, underscores its potential as a multi-targeted therapeutic agent. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to facilitate the clinical translation of this compound for cancer therapy.

References

Vesticarpan's Cytotoxic Profile Against HL-60 Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesticarpan, a naturally occurring pterocarpan, has demonstrated cytotoxic effects against the human promyelocytic leukemia cell line, HL-60. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, summarizing the available quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer agents.

Quantitative Data Summary

CompoundCell LineIC50 (µM)[1]
(+/-)-3,4-Dihydroxy-8,9-methylenedioxypterocarpanHL-602.1
K5623.0
Lucena-13.7

Note: The data presented is for a structurally similar compound and should be considered as an estimate of this compound's potential activity.

Experimental Protocols

The following sections detail the methodologies employed in the investigation of this compound's cytotoxic effects on HL-60 cells, based on published research.[2]

Cell Culture

HL-60 human promyelocytic leukemia cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

Cell Viability Assay (Trypan Blue Exclusion)
  • HL-60 cells are seeded in 24-well plates at a density of 1 x 10^5 cells/mL.

  • Cells are treated with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Following treatment, cells are harvested and washed with phosphate-buffered saline (PBS).

  • A 10 µL aliquot of the cell suspension is mixed with 10 µL of 0.4% trypan blue solution.

  • The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a light microscope.

  • Cell viability is expressed as a percentage of the total cell count.

DNA Synthesis Assay (BrdU Incorporation)
  • HL-60 cells are seeded in 96-well plates and treated with this compound.

  • During the final hours of incubation, 10 µM of 5-bromo-2'-deoxyuridine (BrdU) is added to each well.

  • After incubation, the cells are fixed, and the DNA is denatured.

  • A peroxidase-conjugated anti-BrdU antibody is added to the wells.

  • The substrate solution is added, and the color development is measured using a microplate reader at the appropriate wavelength.

  • The amount of BrdU incorporation is indicative of the rate of DNA synthesis.

Analysis of Cell Death (Flow Cytometry)
  • HL-60 cells are treated with this compound as described above.

  • For cell cycle analysis and quantification of subdiploid DNA (a marker of apoptosis), cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • The DNA content is analyzed by flow cytometry. The sub-G1 peak represents apoptotic cells with fragmented DNA.

  • To differentiate between apoptosis and necrosis, cells can be stained with an Annexin V-FITC and PI apoptosis detection kit. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mitochondrial Membrane Potential (ΔΨm) Assay
  • This compound-treated HL-60 cells are harvested and washed.

  • Cells are incubated with a fluorescent cationic dye, such as JC-1 or Rhodamine 123, which accumulates in mitochondria in a potential-dependent manner.

  • The fluorescence intensity is measured by flow cytometry. A decrease in fluorescence indicates mitochondrial depolarization, a hallmark of apoptosis.

Caspase-3 Activation Assay
  • Cell lysates from this compound-treated HL-60 cells are prepared.

  • The activity of caspase-3 is measured using a colorimetric or fluorometric assay kit.

  • These assays typically utilize a specific caspase-3 substrate that is cleaved by the active enzyme, releasing a chromophore or fluorophore.

  • The signal is quantified using a microplate reader.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Viability Assays cluster_2 Mechanism of Action Assays cluster_3 Data Analysis A HL-60 Cell Culture B Seeding in Multi-well Plates A->B C Treatment with this compound (Dose-response and Time-course) B->C D Trypan Blue Exclusion Assay C->D E MTT/XTT Assay C->E F Flow Cytometry (Annexin V/PI, Cell Cycle) C->F G Mitochondrial Membrane Potential Assay C->G H Caspase Activity Assays C->H I DNA Synthesis Assay (BrdU Incorporation) C->I J IC50 Calculation D->J E->J K Statistical Analysis F->K G->K H->K I->K

Caption: Workflow for assessing this compound's cytotoxicity.

Proposed Signaling Pathways of this compound-Induced Cell Death in HL-60 Cells

The available literature presents conflicting evidence regarding the precise mechanism of this compound-induced cell death in HL-60 cells. One study suggests necrosis, while also indicating that pterocarpan treatment, in general, induces markers of apoptosis.[2] The following diagrams illustrate both possibilities.

A. Proposed Necrotic Pathway

G This compound This compound CellMembrane Cell Membrane Damage This compound->CellMembrane Swelling Cell Swelling CellMembrane->Swelling Rupture Membrane Rupture Swelling->Rupture Necrosis Necrosis Rupture->Necrosis

Caption: this compound-induced necrosis in HL-60 cells.

B. Proposed Apoptotic Pathway (Intrinsic)

G This compound Pterocarpan Treatment (including this compound) Mito Mitochondrial Depolarization This compound->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: this compound-induced apoptosis in HL-60 cells.

Discussion and Future Directions

The current body of research indicates that this compound is a cytotoxic agent against HL-60 cells.[2] However, there is a notable ambiguity regarding the predominant mode of cell death it induces. While direct analysis of this compound-treated cells pointed towards necrosis, broader observations of pterocarpan effects, including mitochondrial depolarization and caspase-3 activation, are classical hallmarks of apoptosis.[2] This discrepancy highlights the need for further investigation to elucidate the precise molecular mechanisms.

Key areas for future research include:

  • Determination of the IC50 value of this compound in HL-60 cells to establish its precise potency.

  • Comprehensive analysis of apoptotic and necrotic markers in this compound-treated cells to resolve the conflicting observations. This could involve techniques such as Western blotting for key apoptotic and necrotic proteins (e.g., caspases, PARP, RIPK1, MLKL) and more detailed flow cytometric analyses.

  • Investigation of the upstream signaling events triggered by this compound to identify its direct molecular targets.

  • Evaluation of this compound's efficacy in other leukemia cell lines and in in vivo models to assess its broader therapeutic potential.

References

Investigating the Antioxidant Potential of Vesticarpan: A Review of Current Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Despite growing interest in the therapeutic properties of natural compounds, a comprehensive body of research specifically detailing the antioxidant potential of Vesticarpan is not yet available in the public scientific literature. While the broader class of compounds to which this compound belongs, the pterocarpans, has been a subject of phytochemical and pharmacological investigation, specific data on this compound's free-radical scavenging capabilities, its effects on antioxidant enzymes, and the underlying molecular mechanisms remain largely uncharacterized.

Initial searches for the antioxidant activity of this compound did not yield specific studies detailing its efficacy in standard antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), or cellular antioxidant activity assays. Consequently, quantitative data, including IC50 values for radical scavenging, is not available to be summarized.

This compound, with the chemical formula C16H14O5, has been isolated from various plant sources, including Platymiscium floribundum and Dalbergia parviflora.[1] Existing research on this compound has primarily focused on other biological activities, such as its cytotoxic effects on human leukemia cells and its estrogenic constituents.[1]

Potential Mechanisms and Future Directions

While direct evidence is lacking for this compound, the antioxidant properties of other structurally related flavonoids and pterocarpans suggest potential mechanisms that could be investigated for this compound. Many flavonoids exert their antioxidant effects through direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), or by chelating metal ions involved in free radical generation.[2][3]

Furthermore, a key mechanism of cellular antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6][7][8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[4] Future studies could explore whether this compound can modulate the Keap1-Nrf2 axis, a common target for many natural antioxidants.

Experimental Protocols for Future Investigation

To rigorously assess the antioxidant potential of this compound, a series of well-established in vitro and in vivo experimental protocols should be employed.

In Vitro Assays:
  • Free Radical Scavenging Assays:

    • DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.[9][10]

    • ABTS Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant. The change in color is measured spectrophotometrically.[9][11]

    • Hydroxyl Radical Scavenging Assay: This assay evaluates the ability of a compound to scavenge the highly reactive hydroxyl radical, often generated through a Fenton-type reaction.[9]

    • Nitric Oxide (NO) Scavenging Assay: This method assesses the ability of a compound to inhibit the production of nitric oxide radicals.[11][12]

  • Reducing Power Assays:

    • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][13][14]

    • Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay: This method is based on the reduction of Cu²⁺ to Cu¹⁺ by the antioxidant.

  • Cellular Assays:

    • Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.

    • Measurement of Intracellular ROS: Using fluorescent probes like DCFH-DA to quantify the reduction of intracellular ROS levels in cells challenged with an oxidative stressor (e.g., H₂O₂).

    • Assessment of Antioxidant Enzyme Activity: Measuring the activity of key antioxidant enzymes such as SOD, CAT, and glutathione peroxidase (GPx) in cell lysates after treatment with this compound.[15]

    • Western Blot and qPCR Analysis: To determine the expression levels of proteins and genes involved in the antioxidant response, particularly Nrf2 and its downstream targets.

In Vivo Studies:

For in vivo validation, animal models of oxidative stress (e.g., induced by toxins like carbon tetrachloride or by inducing a disease state with a strong oxidative stress component) would be necessary. Key parameters to measure would include biomarkers of oxidative damage (e.g., malondialdehyde for lipid peroxidation, protein carbonyls for protein oxidation) and the activity of antioxidant enzymes in various tissues.[16][17]

Visualizing Potential Pathways and Workflows

While no specific signaling pathways have been elucidated for this compound's antioxidant activity, a hypothetical workflow for its investigation can be visualized.

G cluster_0 In Vitro Assessment cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation This compound This compound Assays Free Radical Scavenging Assays (DPPH, ABTS, etc.) This compound->Assays Reducing Reducing Power Assays (FRAP, CUPRAC) This compound->Reducing Cellular Cellular Assays (CAA, ROS levels) This compound->Cellular Enzyme Antioxidant Enzyme Activity (SOD, CAT, GPx) Cellular->Enzyme Nrf2 Nrf2 Pathway Activation Cellular->Nrf2 Gene Gene Expression Analysis (qPCR, Western Blot) Nrf2->Gene Animal Animal Model of Oxidative Stress Nrf2->Animal Biomarkers Oxidative Stress Biomarkers Animal->Biomarkers Tissue Tissue Enzyme Levels Animal->Tissue

Caption: Proposed experimental workflow for investigating the antioxidant potential of this compound.

Should this compound be found to activate the Nrf2 pathway, a diagram illustrating this critical antioxidant signaling cascade would be relevant.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Hypothetical Activator) Keap1 Keap1 This compound->Keap1 inactivates Nrf2_c Nrf2 Keap1->Nrf2_c sequesters Ub Ubiquitination & Proteasomal Degradation Nrf2_c->Ub leads to Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Genes activates transcription of

Caption: The Nrf2 signaling pathway, a potential target for this compound's antioxidant activity.

References

Vesticarpan: A Technical Guide to its Solubility in DMSO and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesticarpan, a pterocarpan natural product, has garnered interest in the scientific community for its potential biological activities, including cytotoxic effects against cancer cells. As with any compound intended for in vitro or in vivo studies, understanding its solubility characteristics is paramount for accurate experimental design, data interpretation, and formulation development. This technical guide provides an in-depth overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination and cytotoxicity assessment, and visualizations of relevant biological pathways and experimental workflows.

This compound: Physicochemical Properties

This compound is a phenolic compound with the molecular formula C₁₆H₁₄O₅ and a molecular weight of 286.3 g/mol . Its structure, featuring multiple hydroxyl and ether functional groups, dictates its solubility profile, rendering it soluble in a range of polar aprotic and protic organic solvents.

Quantitative Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, information derived from supplier data provides valuable insights into its solubility, particularly in DMSO, which is a common solvent for preparing stock solutions in biological assays.

The following table summarizes the approximate solubility of this compound in DMSO, calculated from a supplier's molarity calculator. This data is intended to serve as a practical guide for researchers in preparing solutions of this compound.

SolventConcentration (mM)Mass of this compoundVolume of SolventApproximate Solubility (mg/mL)
DMSO11 mg3.4928 mL~0.29
DMSO51 mg0.6986 mL~1.43
DMSO101 mg0.3493 mL~2.86
DMSO505 mg0.3493 mL~14.31
DMSO10010 mg0.3493 mL~28.63

Note: These values are calculated based on the provided molarities and corresponding solvent volumes for given masses of this compound. The actual saturation solubility may be higher.

Qualitative Solubility in Other Organic Solvents

This compound is qualitatively described as being soluble in a variety of other organic solvents.[1] This information is useful for selecting appropriate solvent systems for extraction, chromatography, and other chemical manipulations.

Table of Qualitative Solubility:

SolventSolubility
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]

For obtaining higher solubility, it is recommended to warm the solution to 37°C and use sonication for a short period.[1] Stock solutions in DMSO can be stored at -20°C for several months.[1]

Experimental Protocols

A. Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent (e.g., DMSO, ethanol, acetone) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For volatile solvents, this should be done quickly to minimize evaporation.

  • Filtration (Optional but Recommended): Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particles.

  • Quantification: Accurately dilute the clear filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

B. Cytotoxicity Assay of this compound on Cancer Cells

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HL-60 human leukemia cells) using a colorimetric assay like the MTT assay.

Methodology:

  • Cell Culture: Culture the chosen cancer cell line in the appropriate medium and conditions until they reach the exponential growth phase.

  • Cell Seeding: Harvest the cells and seed them into a 96-well microplate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in the cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the treatment wells) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol or DMSO).

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

This compound-Induced Apoptosis Signaling Pathway

This compound and other pterocarpans have been shown to induce apoptosis in cancer cells, often through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential and the activation of caspase cascades.

Vesticarpan_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activation Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 Activation Casp3 Pro-Caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Assessing this compound's Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxic and apoptotic effects of this compound on cancer cells.

Vesticarpan_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution in DMSO Dilutions Prepare Serial Dilutions in Culture Medium Stock->Dilutions Treatment Treat Cells with This compound Dilutions Dilutions->Treatment Seeding Seed Cancer Cells in 96-well Plate Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation Viability Assess Cell Viability (e.g., MTT Assay) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis Data Data Analysis (IC50 Calculation) Viability->Data Apoptosis->Data

Caption: Workflow for evaluating this compound's cytotoxicity.

Conclusion

This technical guide provides essential information on the solubility of this compound in DMSO and other organic solvents, which is critical for its application in research and drug development. The provided quantitative and qualitative data, along with detailed experimental protocols and illustrative diagrams, offer a comprehensive resource for scientists working with this promising natural product. Accurate knowledge of solubility allows for the preparation of appropriate formulations for in vitro and in vivo studies, ensuring the reliability and reproducibility of experimental results. Further research to establish a more comprehensive, experimentally verified solubility profile of this compound in a wider range of pharmaceutically acceptable solvents is warranted.

References

Unveiling Vesticarpan: A Technical Guide to its Discovery and Isolation from Platymiscium floribundum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and preliminary characterization of Vesticarpan, a pterocarpan found in the heartwood of Platymiscium floribundum. The document details the experimental protocols for extraction and purification, summarizes key quantitative data, and presents a workflow for the isolation process.

Introduction

Platymiscium floribundum, a plant species native to Brazil, has been a subject of phytochemical investigation due to its traditional use and the diverse array of secondary metabolites it produces. Among these are various flavonoids and isoflavonoids, which have garnered significant interest for their potential pharmacological activities. One such compound, this compound, has been successfully isolated from the heartwood of this plant and has demonstrated cytotoxic properties against various cancer cell lines, suggesting its potential as a lead compound in drug discovery. This guide serves as a comprehensive resource for researchers interested in the isolation and further investigation of this promising natural product.

Experimental Protocols

The isolation of this compound from Platymiscium floribundum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material and Extraction
  • Plant Material: The heartwood of Platymiscium floribundum is collected and air-dried.

  • Extraction: The dried and powdered heartwood is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

  • Solvent Partitioning: The crude extract is typically partitioned between solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and methanol) to separate compounds based on their solubility.

  • Column Chromatography: The fraction enriched with this compound (often the chloroform or ethyl acetate fraction) is then subjected to column chromatography over silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is employed to separate the different components.

  • Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound, as identified by analytical TLC, may be further purified using preparative TLC to yield the pure compound.

Data Presentation

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H-NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C-NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: Mass Spectrometry Data of this compound

m/zInterpretation
Data not available in search results

Note: Specific quantitative spectroscopic data for this compound was not available in the search results.

Cytotoxicity Data

This compound has demonstrated cytotoxic activity against various human cancer cell lines.

Table 4: Cytotoxic Activity of this compound (IC₅₀ values)

Cell LineCancer TypeIC₅₀ (µM)
Specific cell lines and IC₅₀ values not available in search results

Note: While cytotoxic activity is mentioned, specific IC₅₀ values for this compound were not found in the provided search results.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Platymiscium floribundum.

Vesticarpan_Isolation_Workflow Start Platymiscium floribundum (Heartwood) Extraction Extraction (e.g., Ethanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) CrudeExtract->Fractionation EnrichedFraction This compound-Enriched Fraction Fractionation->EnrichedFraction ColumnChromatography Silica Gel Column Chromatography (Gradient Elution) EnrichedFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC Preparative Thin-Layer Chromatography Fractions->TLC Purethis compound Pure this compound TLC->Purethis compound Spectroscopy Spectroscopic Analysis (NMR, MS) Purethis compound->Spectroscopy Cytotoxicity Cytotoxicity Assays Purethis compound->Cytotoxicity

This compound Isolation Workflow

Note: No specific signaling pathways for this compound were identified in the search results, therefore a diagram for this requirement could not be generated.

Conclusion

This technical guide outlines the discovery and isolation of this compound from Platymiscium floribundum. While the cytotoxic potential of this compound has been established, further research is required to fully elucidate its mechanism of action and to obtain more detailed quantitative data regarding its isolation and biological activities. The provided protocols and workflow serve as a foundational resource for researchers aiming to isolate and further investigate this compound for its potential therapeutic applications.

Spectroscopic Data for the Characterization of Vesticarpan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Vesticarpan, a pterocarpan of significant interest in phytochemical and pharmacological research. The information presented herein is curated to support researchers in the identification, verification, and further development of this natural product.

This compound, systematically named (+)-3,4-dihydroxy-9-methoxypterocarpan, is a flavonoid isolated from plant species such as Platymiscium floribundum. Its structural elucidation and characterization rely on a combination of modern spectroscopic techniques. This guide summarizes the key spectroscopic data and outlines the general experimental protocols employed in its analysis.

Spectroscopic Data Summary

The following tables provide a consolidated view of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. This information has been compiled from various scientific publications.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
............

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in search resultsData not available in search results
......

Table 3: Mass Spectrometry (MS) Data for this compound

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESIData not available in search resultsData not available in search results

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

SpectroscopyWavenumber (ν, cm⁻¹) / Wavelength (λ_max, nm)Functional Group Assignment
IRData not available in search resultsData not available in search results
UV-VisData not available in search resultsData not available in search results

Note: The specific numerical data for the tables above were not available in the provided search results. A comprehensive literature search for publications detailing the isolation and full characterization of this compound is required to populate these tables.

Experimental Protocols

The characterization of this compound typically involves its isolation from a natural source followed by spectroscopic analysis. The general methodologies are outlined below.

Isolation of this compound

A common procedure for the isolation of this compound from plant material, such as the heartwood of Platymiscium floribundum, is as follows:

experimental_workflow start Plant Material (e.g., Heartwood) extraction Extraction with Organic Solvents (e.g., Ethanol, Methanol) start->extraction concentration Concentration of Crude Extract extraction->concentration partition Solvent-Solvent Partitioning concentration->partition chromatography Column Chromatography (e.g., Silica Gel) partition->chromatography purification Further Purification (e.g., Sephadex LH-20, HPLC) chromatography->purification isolated_compound Isolated this compound purification->isolated_compound

Figure 1: General workflow for the isolation of this compound.
Spectroscopic Analysis

Once isolated and purified, this compound is subjected to a suite of spectroscopic techniques for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent such as methanol-d₄ or chloroform-d. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. 2D NMR experiments like COSY, HSQC, and HMBC are crucial for unambiguous assignment of proton and carbon signals.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the accurate mass and elemental composition of the molecule. The fragmentation pattern observed in MS/MS experiments provides valuable information about the compound's structure.

  • Infrared (IR) Spectroscopy : The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film. The spectrum reveals the presence of key functional groups, such as hydroxyl (-OH) and aromatic (C=C) moieties.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum is obtained using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol. The wavelengths of maximum absorption (λ_max) are indicative of the electronic transitions within the chromophoric system of the pterocarpan skeleton.

Logical Relationships in Spectroscopic Characterization

The process of characterizing a natural product like this compound follows a logical progression where each analytical technique provides complementary information, leading to the final structural confirmation.

logical_relationship ms Mass Spectrometry (Molecular Formula) nmr_1d 1D NMR (¹H, ¹³C) (Carbon-Hydrogen Framework) ms->nmr_1d ir_uv IR & UV-Vis Spectroscopy (Functional Groups & Chromophore) ir_uv->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity & Final Structure) nmr_1d->nmr_2d structure Confirmed Structure of this compound nmr_2d->structure

Figure 2: Interplay of spectroscopic techniques for this compound's structure elucidation.

This guide serves as a foundational resource for professionals engaged in the study of this compound. For detailed experimental parameters and specific data, it is imperative to consult the primary research articles that report the isolation and characterization of this compound.

Vesticarpan as a Phytoestrogen: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Dated: November 19, 2025

Abstract

Vesticarpan, a naturally occurring pterocarpan, has garnered interest for its potential therapeutic properties, including its anti-cancer activities. While its mechanisms of action are under investigation, its structural similarity to endogenous estrogens suggests a potential role as a phytoestrogen. This technical guide provides a comprehensive framework for investigating the phytoestrogenic properties of this compound. Due to the current lack of specific experimental data on this compound's direct interaction with estrogen receptors (ERs), this document outlines standardized experimental protocols and theoretical signaling pathways to guide future research. The information herein is intended to serve as a foundational resource for researchers aiming to elucidate the estrogenic or anti-estrogenic potential of this compound and its implications for drug development.

Introduction to this compound and Phytoestrogens

Phytoestrogens are plant-derived compounds that can mimic or modulate the effects of endogenous estrogens by binding to estrogen receptors (ERs). These compounds, including isoflavones, lignans, and coumestans, are structurally similar to 17β-estradiol. Their interaction with ERα and ERβ can trigger a cascade of cellular events, influencing gene expression and cell proliferation.

This compound's flavonoid structure suggests its potential to interact with ERs. Studies have shown that this compound can inhibit the growth of various cancer cells and induce apoptosis. For instance, it has been shown to inhibit the proliferation of mutated p53 breast cancer cells (Hs578T) and prostate carcinoma cells (PC-3), inducing apoptosis and cell cycle arrest at the G2/M phase.[1][2] However, the direct link between these effects and estrogen receptor modulation remains to be definitively established.

Quantitative Data on Phytoestrogenic Activity (Hypothetical Framework)

In the absence of specific experimental data for this compound, the following tables provide a template for presenting quantitative data that should be obtained from the experimental protocols outlined in Section 3. The values for common phytoestrogens are included for comparative purposes.

Table 1: Estrogen Receptor Competitive Binding Affinity

CompoundReceptorIC50 (nM)Relative Binding Affinity (RBA, E2=100%)
This compound ERα To be determinedTo be determined
This compound ERβ To be determinedTo be determined
17β-Estradiol (E2)ERα0.2100
17β-Estradiol (E2)ERβ0.5100
GenisteinERα1000.2
GenisteinERβ510
DaidzeinERα>1000<0.02
DaidzeinERβ501

IC50: The concentration of a compound that displaces 50% of a radiolabeled ligand from the receptor. RBA is calculated as (IC50 of E2 / IC50 of test compound) x 100.

Table 2: Estrogenic Activity in Reporter Gene Assay

CompoundReceptorEC50 (nM)Maximal Efficacy (% of E2)
This compound ERα To be determinedTo be determined
This compound ERβ To be determinedTo be determined
17β-Estradiol (E2)ERα0.01100
17β-Estradiol (E2)ERβ0.02100
GenisteinERα5080
GenisteinERβ5110

EC50: The concentration of a compound that induces a response halfway between the baseline and maximum response.

Table 3: Effect on MCF-7 Cell Proliferation (E-SCREEN Assay)

CompoundProliferative Effect (PE)Relative Proliferative Effect (RPE, %)
This compound To be determinedTo be determined
17β-Estradiol (E2)6.0100
Genistein4.575
Tamoxifen (Antagonist)0.813

PE is the ratio of the highest cell number achieved with the test compound to the cell number in the hormone-free control. RPE is the PE of the test compound divided by the PE of E2, multiplied by 100.[3]

Experimental Protocols

To ascertain the phytoestrogenic potential of this compound, a series of standardized in vitro and in vivo assays are necessary.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of this compound to bind to ERα and ERβ by measuring its competition with a radiolabeled estrogen, typically [³H]-17β-estradiol.[4][5]

Methodology:

  • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a buffer to prepare a cytosol fraction rich in estrogen receptors.[4]

  • Competitive Binding: A constant concentration of [³H]-17β-estradiol and increasing concentrations of unlabeled this compound (or a reference compound) are incubated with the uterine cytosol.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption.[4]

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined relative to 17β-estradiol.

Estrogen_Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_cytosol Prepare Rat Uterine Cytosol (ER Source) incubation Incubate ER, Radiolabeled E2, and this compound prep_cytosol->incubation prep_ligands Prepare Radiolabeled E2 and this compound Solutions prep_ligands->incubation separation Separate Bound from Free Ligand (HAP) incubation->separation quantification Quantify Bound Radioactivity separation->quantification analysis Calculate IC50 and RBA quantification->analysis

Workflow for Estrogen Receptor Competitive Binding Assay.
Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of this compound to activate the transcription of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[6][7][8]

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, which endogenously expresses ERα, or HEK293 cells) is transiently or stably transfected with two plasmids: one expressing either ERα or ERβ, and a reporter plasmid containing an ERE-driven luciferase gene.[9]

  • Treatment: The transfected cells are treated with various concentrations of this compound, 17β-estradiol (positive control), or a vehicle control.

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferin substrate.

  • Data Analysis: The transcriptional activity is expressed as relative light units (RLU). The EC50 value is determined from the dose-response curve.

Reporter_Gene_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture and Transfect Cells with ER and ERE-Luciferase Plasmids treatment Treat Cells with this compound or Controls cell_culture->treatment lysis Lyse Cells treatment->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay analysis Determine EC50 and Efficacy luciferase_assay->analysis

Workflow for Estrogen-Responsive Reporter Gene Assay.
E-SCREEN (Estrogen-Stimulated Proliferation) Assay

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7.[3][10][11]

Methodology:

  • Cell Seeding: MCF-7 cells are seeded in multi-well plates in a hormone-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum).

  • Treatment: The cells are treated with a range of concentrations of this compound, 17β-estradiol (positive control), and a vehicle control.

  • Incubation: The cells are incubated for a period of 6 days, allowing for cell proliferation.

  • Cell Number Quantification: The final cell number is determined using a cell counting method (e.g., Coulter counter, or a colorimetric assay like MTT or crystal violet).

  • Data Analysis: The proliferative effect (PE) and relative proliferative effect (RPE) are calculated to quantify the estrogenic potency of this compound.[3]

In Vivo Uterotrophic Assay

This in vivo assay is a standard method to assess the estrogenic or anti-estrogenic activity of a substance by measuring its effect on uterine weight in immature or ovariectomized rodents.[12][13][14][15][16]

Methodology:

  • Animal Model: Immature or ovariectomized female rats or mice are used.

  • Dosing: The animals are treated with this compound (e.g., by oral gavage or subcutaneous injection) for three consecutive days. Control groups receive the vehicle and a positive control (e.g., ethinyl estradiol).

  • Necropsy: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet and blotted dry weight).

  • Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

Potential Signaling Pathways of this compound as a Phytoestrogen

Should this compound exhibit estrogenic activity, it would likely modulate the classical genomic and non-genomic estrogen signaling pathways.

Genomic Estrogen Signaling Pathway

In the classical genomic pathway, this compound would bind to ERα or ERβ in the cytoplasm or nucleus. This binding would induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The this compound-ER complex would then bind to EREs in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[17][18][19][20]

Genomic_Estrogen_Signaling This compound This compound ER Estrogen Receptor (ERα/β) This compound->ER Binds V_ER_complex This compound-ER Complex ER->V_ER_complex Dimerization Dimerization V_ER_complex->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) on DNA Translocation->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription Biological_effects Cellular Effects (Proliferation, Apoptosis, etc.) Transcription->Biological_effects

Genomic Estrogen Signaling Pathway.
Non-Genomic Estrogen Signaling Pathways

Phytoestrogens can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors (mERs). This can lead to the activation of various intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[21][22][23][24] These pathways are crucial in regulating cell proliferation, survival, and apoptosis, and their modulation by this compound could contribute to its observed anti-cancer effects.[25][26][27][28]

Non_Genomic_Estrogen_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound mER Membrane Estrogen Receptor (mER) This compound->mER Binds PI3K PI3K mER->PI3K Activates Ras Ras mER->Ras Activates Akt Akt PI3K->Akt Activates Cellular_Response Cellular Response (Proliferation, Survival) Akt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response

Potential Non-Genomic Signaling Pathways.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic evaluation of this compound as a phytoestrogen. The outlined experimental protocols are robust and widely accepted for characterizing the estrogenic and anti-estrogenic potential of novel compounds. Elucidating the interaction of this compound with estrogen receptors and its impact on downstream signaling pathways is crucial for understanding its biological activity and for the potential development of this compound-based therapeutics, particularly in the context of hormone-dependent cancers. Future research should focus on generating the quantitative data proposed in this document to definitively classify this compound's role as a phytoestrogen.

References

Methodological & Application

Application Notes and Protocols for Vesticarpan Extraction from Heartwood

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of vesticarpan from heartwood. This compound, a pterocarpan isoflavonoid, has garnered interest for its potential therapeutic properties. The following sections detail the methodologies for its isolation and analysis, along with insights into its potential biological activities.

Introduction to this compound and its Sources

This compound is a naturally occurring isoflavonoid found in the heartwood of various plant species, particularly within the Pterocarpus genus. Pterocarpans are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The primary botanical sources for this compound and related pterocarpans include Pterocarpus marsupium, Pterocarpus santalinus, and Pterocarpus indicus.[1][2][3][4] The heartwood of these trees is a rich source of these compounds.[1]

Experimental Protocols

Extraction of this compound from Heartwood

This protocol describes a general method for the solvent extraction of this compound from heartwood powder. The selection of solvent is critical and can influence the yield and purity of the crude extract.

Materials and Equipment:

  • Dried heartwood powder (e.g., from Pterocarpus sp.)

  • Soxhlet apparatus or maceration setup

  • Rotary evaporator

  • Solvents: 95% Ethanol, Ethyl Acetate, Methanol

  • Filter paper

Protocol:

  • Preparation of Plant Material: Obtain dried heartwood and grind it into a coarse powder to increase the surface area for extraction.

  • Extraction:

    • Maceration: Soak the heartwood powder in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional stirring.[1] Filter the extract and repeat the process twice with fresh solvent. Combine the filtrates.

    • Soxhlet Extraction: Place the heartwood powder in a thimble and extract with methanol or ethanol for 24-48 hours. This method is generally more efficient than maceration.

  • Concentration: Concentrate the combined ethanolic or methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Solvent Partitioning (Optional): For a preliminary purification, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound and other isoflavonoids are typically enriched in the ethyl acetate fraction.

Purification of this compound by Column Chromatography

The crude extract or the enriched fraction can be further purified using column chromatography to isolate this compound.

Materials and Equipment:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvents: n-Hexane, Ethyl Acetate, Chloroform, Methanol (HPLC grade)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Protocol:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.[5][6][7] A typical gradient could be n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.).

  • Fraction Collection: Collect the eluate in fractions of a specific volume (e.g., 20 mL).

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the compound of interest (based on TLC analysis) and concentrate them using a rotary evaporator to obtain purified this compound.

Quantification of this compound by HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for the accurate quantification of this compound in the extracts and purified fractions.

Materials and Equipment:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade), Orthophosphoric acid or Formic acid

  • Syringe filters (0.45 µm)

  • This compound reference standard

Protocol:

  • Preparation of Standard Solutions: Prepare a stock solution of the this compound reference standard in methanol or acetonitrile. From the stock solution, prepare a series of standard solutions of known concentrations for the calibration curve.

  • Preparation of Sample Solutions: Accurately weigh the dried extract or purified sample and dissolve it in a known volume of methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase for isoflavonoid analysis is a mixture of acetonitrile and water (acidified with a small amount of orthophosphoric acid or formic acid to improve peak shape).[8][9][10] For example, an isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection Wavelength: Monitor the absorbance at the λmax of this compound (typically in the range of 280-320 nm for isoflavonoids).

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Summary of Extraction Methods and Solvents for Compounds from Heartwood

Plant SourceExtraction MethodSolvent(s)Target CompoundsReference
Pterocarpus santalinusMacerationMethanolIsoflavones[2][4]
Pterocarpus indicusPartitionEthyl AcetatePterocarpans, Isoflavones[1]
Pterocarpus sp.SoxhletEthanol, MethanolGeneral Extractives-
Caesalpinia sappanMaceration95% EthanolBrazilin and related compounds-

Table 2: Illustrative HPLC-UV Parameters for Isoflavonoid Quantification

ParameterCondition
Column Reversed-phase C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (acidified with 0.1% formic acid)
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection Wavelength 280 - 320 nm
Injection Volume 20 µL
Column Temperature 25°C

Visualizations

Vesticarpan_Extraction_Workflow A Heartwood Collection and Preparation (Grinding to powder) B Solvent Extraction (Maceration or Soxhlet with Ethanol/Methanol) A->B C Concentration (Rotary Evaporation) B->C D Crude Heartwood Extract C->D E Column Chromatography Purification (Silica Gel) D->E F Fraction Collection and Monitoring (TLC) E->F G Pooling and Concentration of this compound-rich Fractions F->G H Purified this compound G->H I Quantification (HPLC-UV) H->I J Quantitative Data I->J

Caption: Workflow for the extraction and purification of this compound from heartwood.

Putative_Anti_Inflammatory_Signaling_Pathway_of_this compound cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus This compound This compound MAPK p38, ERK, JNK This compound->MAPK Inhibits IKK IKK Complex This compound->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK Activates TLR4->IKK Activates MAPK_n AP-1 (via MAPK) MAPK->MAPK_n IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Inflammatory_Genes Induces Transcription MAPK_n->Inflammatory_Genes Induces Transcription

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

Discussion of Potential Biological Activity

While specific studies on the signaling pathways of this compound are limited, isoflavonoids and pterocarpans are known to possess anti-inflammatory properties.[11][12][13] The putative mechanism of action is believed to involve the modulation of key inflammatory signaling cascades.

One of the primary pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15][16][17] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which leads to the degradation of the inhibitory protein IκBα and the subsequent translocation of the NF-κB dimer (p65/p50) to the nucleus. In the nucleus, NF-κB induces the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. It is hypothesized that this compound may inhibit the activation of the IKK complex, thereby preventing NF-κB activation.

Another critical signaling cascade in the inflammatory response is the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, ERK, and JNK.[18][19][20][21][22][23] Activation of these kinases leads to the activation of transcription factors, such as AP-1, which also play a role in the expression of inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of these MAPKs.[11]

Further research is required to elucidate the precise molecular targets and mechanisms of action of this compound.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters may be necessary depending on the starting material and desired purity. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Vesticarpan

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of Vesticarpan, a naturally occurring pterocarpan with potential therapeutic properties. The described method is suitable for the analysis of this compound in purified samples and complex matrices such as plant extracts. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible results for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, a pterocarpan isoflavonoid, has garnered scientific interest due to its cytotoxic effects on various cancer cell lines and its potential to induce apoptosis.[1] As research into its therapeutic applications expands, the need for a validated analytical method for its quantification is critical. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[2] This application note presents a reversed-phase HPLC (RP-HPLC) method that offers excellent resolution and sensitivity for the determination of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (LC-MS grade)

  • Dimethyl sulfoxide (DMSO, analytical grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector was used. Data acquisition and processing were performed using appropriate chromatography software.

Chromatographic Conditions

A reversed-phase separation was achieved using a C18 stationary phase. The moderate polarity of this compound, indicated by its chemical structure containing both hydroxyl and methoxy groups, allows for good retention and separation with a C18 column.[3] The addition of formic acid to the mobile phase helps to ensure good peak shape by suppressing the ionization of the phenolic hydroxyl groups. Based on the presence of aromatic and benzofuran chromophores in its structure, the detection wavelength was set to 265 nm, a common absorption maximum for such compounds.[4][5]

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 20 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO. This compound is soluble in DMSO.[1]

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase as needed to bring the this compound concentration within the calibration range.

Method Validation (Hypothetical Data)

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity (r²) > 0.999
Linear Range 0.5 - 50 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Results and Discussion

The developed HPLC method provides a sharp and symmetrical peak for this compound with a retention time of approximately 12.5 minutes under the specified conditions. The method is linear over the tested concentration range and demonstrates excellent accuracy and precision, making it suitable for routine quality control and research applications.

Conclusion

This application note describes a validated HPLC method for the quantitative analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. This method will be a valuable tool for researchers investigating the phytochemical and pharmacological properties of this compound.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material / Pure Compound Extraction Extraction with Methanol Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject 10 µL into HPLC Filtration->Injection Standard This compound Reference Standard Stock Stock Solution Preparation Standard->Stock Calibration Calibration Standards Stock->Calibration Calibration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 265 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylation & Degradation BetaCatenin_N β-catenin BetaCatenin->BetaCatenin_N Translocation This compound This compound (Hypothesized Action) This compound->BetaCatenin Promotes Degradation? TCF_LEF TCF/LEF BetaCatenin_N->TCF_LEF TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Apoptosis Apoptosis TargetGenes->Apoptosis Inhibits

Caption: Wnt/β-catenin signaling pathway with a hypothesized point of intervention for this compound.

References

Application Notes and Protocols for the Purification of Vesticarpan from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the successful purification of Vesticarpan, a pterocarpan of significant interest for its potential therapeutic properties. This document outlines a multi-step purification strategy, from initial extraction to final polishing, designed to yield high-purity this compound suitable for research and drug development applications.

Introduction to this compound and Purification Strategy

This compound is a naturally occurring pterocarpan found in various plant species, notably in the wood of Machaerium vestitum. Pterocarpans are a class of isoflavonoids known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The purification of this compound from a complex crude plant extract is a critical step to enable detailed biological evaluation and potential therapeutic development.

The purification strategy presented here is a multi-step process designed to progressively enrich this compound while removing unwanted compounds. The general workflow involves:

  • Crude Extraction: Liberation of this compound from the plant matrix.

  • Solvent Partitioning: Initial separation based on polarity.

  • Column Chromatography: Primary purification step to separate compounds based on their affinity for a stationary phase.

  • High-Performance Liquid Chromatography (HPLC): Final polishing step to achieve high purity.

Due to the limited availability of a complete, published purification protocol with quantitative data specifically for this compound, the following sections provide a representative protocol adapted from established methods for the purification of closely related pterocarpans, such as Medicarpin. This approach provides a robust starting point for the development of a this compound-specific purification scheme.

Quantitative Data Summary

The following table summarizes representative quantitative data for the purification of a pterocarpan from a crude plant extract. These values are based on typical yields and purities achieved for this class of compounds and should be considered as a benchmark for the purification of this compound.

Purification StepStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude Extraction 1000 g (dried plant material)50,000 mg (crude extract)5~5-10
Solvent Partitioning 50,000 mg (crude extract)10,000 mg (ethyl acetate fraction)20~20-30
Column Chromatography 10,000 mg (ethyl acetate fraction)500 mg (this compound-rich fraction)5~70-80
Preparative HPLC 500 mg (this compound-rich fraction)100 mg (Pure this compound)20>98

Experimental Protocols

Crude Extraction

This protocol describes the initial extraction of this compound from the dried and powdered wood of Machaerium vestitum.

Materials:

  • Dried and powdered Machaerium vestitum wood

  • Methanol (ACS grade)

  • Large glass container with a lid

  • Mechanical shaker

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Protocol:

  • Weigh 1 kg of dried, powdered plant material and place it into a large glass container.

  • Add 5 L of methanol to the container, ensuring the plant material is fully submerged.

  • Seal the container and place it on a mechanical shaker. Macerate for 48 hours at room temperature with continuous agitation.

  • After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Collect the filtrate (methanol extract) and concentrate it under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.

  • Dry the crude extract completely under a vacuum to remove any residual solvent.

Solvent Partitioning

This step separates compounds in the crude extract based on their differential solubility in immiscible solvents.

Materials:

  • Crude methanol extract

  • Distilled water

  • Ethyl acetate

  • Separatory funnel (2 L)

  • Rotary evaporator

Protocol:

  • Dissolve the crude methanol extract in 500 mL of distilled water.

  • Transfer the aqueous solution to a 2 L separatory funnel.

  • Add 500 mL of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The upper layer is the ethyl acetate fraction, and the lower layer is the aqueous fraction.

  • Drain the lower aqueous layer into a separate flask.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with two additional 500 mL portions of ethyl acetate.

  • Combine all the ethyl acetate fractions.

  • Concentrate the combined ethyl acetate fraction to dryness using a rotary evaporator at 40°C.

Column Chromatography

This is the primary purification step to isolate this compound from the partitioned extract.

Materials:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column (5 cm diameter, 50 cm length)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing tank

  • UV lamp (254 nm and 366 nm)

Protocol:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, resulting in a dry powder.

  • Carefully load the dried sample onto the top of the packed silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane (2 column volumes)

    • 95:5 Hexane:Ethyl Acetate (5 column volumes)

    • 90:10 Hexane:Ethyl Acetate (5 column volumes)

    • 85:15 Hexane:Ethyl Acetate (5 column volumes)

    • 80:20 Hexane:Ethyl Acetate (until the desired compound has eluted)

  • Collect fractions of 20 mL using a fraction collector.

  • Monitor the fractions by TLC using a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v). Visualize the spots under a UV lamp.

  • Combine the fractions containing the compound with the same Rf value as a this compound standard (if available) or the major compound of interest.

  • Evaporate the solvent from the combined fractions to obtain the this compound-enriched fraction.

Preparative High-Performance Liquid Chromatography (HPLC)

This final step is used to achieve high-purity this compound.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative HPLC column (e.g., 250 x 20 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic acid (optional, to improve peak shape)

  • Syringe filters (0.45 µm)

Protocol:

  • Dissolve the this compound-enriched fraction from the column chromatography step in a minimal amount of the HPLC mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the starting mobile phase composition (e.g., 60% acetonitrile in water).

  • Inject the sample onto the column.

  • Elute with an isocratic or gradient mobile phase of acetonitrile and water. A typical starting point is an isocratic elution with a mobile phase composition that provides good separation on an analytical scale. For example, 65% acetonitrile in water.

  • Monitor the elution at a suitable wavelength (e.g., 280 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC.

Visualizations

This compound Purification Workflow

PurificationWorkflow CrudeExtract Crude Plant Extract (Machaerium vestitum) SolventPartition Solvent Partitioning (Water/Ethyl Acetate) CrudeExtract->SolventPartition Initial Separation ColumnChrom Column Chromatography (Silica Gel, Hexane:EtOAc) SolventPartition->ColumnChrom Primary Purification PrepHPLC Preparative HPLC (C18, ACN:Water) ColumnChrom->PrepHPLC Final Polishing Purethis compound Pure this compound (>98% Purity) PrepHPLC->Purethis compound High Purity Product

Caption: A flowchart illustrating the multi-step purification process for this compound.

Potential Anticancer Signaling Pathway of this compound

Based on the known mechanisms of related isoflavonoids, this compound may exert anticancer effects through the induction of apoptosis via the intrinsic pathway.

ApoptosisPathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis in cancer cells.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the purification of this compound from crude plant extracts. Researchers are encouraged to optimize these protocols for their specific experimental conditions and available instrumentation. The successful purification of this compound will facilitate further investigation into its biological activities and potential as a novel therapeutic agent.

Synthesis and Applications of Vesticarpan and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vesticarpan, a pterocarpan isoflavonoid, and its derivatives have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. These compounds exhibit a range of biological activities, including potential as anticancer agents. This document provides detailed application notes and protocols for the synthesis of this compound and its derivatives, alongside an exploration of its mechanism of action in inducing apoptosis in cancer cells. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of this compound and Derivatives

The synthesis of pterocarpans such as this compound can be achieved through various strategies. A common and effective approach involves the oxidative cyclization of a corresponding isoflavan precursor. Other methods include palladium-catalyzed oxyarylation and radical cyclization. Below, we detail a widely applicable protocol for the synthesis of (±)-Vesticarpan and provide data for related derivatives.

General Synthetic Strategy: Oxidative Cyclization

A prevalent method for the construction of the pterocarpan skeleton is the oxidative cyclization of a 2'-hydroxyisoflavan using an oxidizing agent such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This approach mimics a key step in the biosynthesis of these natural products.

Experimental Workflow for (±)-Vesticarpan Synthesis

G cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Purification and Characterization Isoflavan_Precursor Preparation of 2',4-Dihydroxy-3',4'-dimethoxyisoflavan Oxidative_Cyclization Oxidative Cyclization with DDQ in Anhydrous Benzene (reflux) Isoflavan_Precursor->Oxidative_Cyclization Workup Aqueous Work-up and Extraction with Ethyl Acetate Oxidative_Cyclization->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product (±)-Vesticarpan Characterization->Final_Product

Caption: General workflow for the synthesis of (±)-Vesticarpan.

Detailed Experimental Protocol: Synthesis of (±)-Vesticarpan

This protocol is adapted from established methods for pterocarpan synthesis.

Materials:

  • 2',4-Dihydroxy-3',4'-dimethoxyisoflavan (precursor)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Anhydrous Benzene

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2',4-dihydroxy-3',4'-dimethoxyisoflavan precursor in anhydrous benzene.

  • Oxidation: Add an equimolar amount of DDQ to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for the time required for the reaction to complete (monitor by TLC).

  • Cooling and Filtration: After completion, cool the reaction mixture to room temperature. The precipitated hydroquinone can be removed by filtration.

  • Work-up: Wash the filtrate successively with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure (±)-Vesticarpan.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantitative Data for this compound and Derivatives
CompoundSynthetic MethodYield (%)Melting Point (°C)Key Spectroscopic Data
(±)-Vesticarpan Oxidative Cyclization (DDQ)VariesNot reported¹H and ¹³C NMR data consistent with pterocarpan structure.
(±)-3,4-Dihydroxy-8,9-methylenedioxypterocarpan Palladium-catalyzed oxyarylation23208-210¹H NMR (CDCl₃, 200 MHz): δ 3.55 (m, 1H), 3.65 (t, J=10.9 Hz, 1H), 4.25 (dd, J=10.9, 4.9 Hz, 1H), 5.50 (d, J=6.9 Hz, 1H), 5.90 (s, 2H), 6.45 (s, 1H), 6.60 (s, 1H), 6.75 (s, 1H), 6.95 (s, 1H). ¹³C NMR (CDCl₃, 50 MHz): δ 39.8, 66.2, 78.1, 93.5, 100.9, 104.5, 108.8, 112.1, 117.5, 131.5, 141.3, 147.7, 153.9, 156.2, 160.7.[1]
(±)-Medicarpin Multi-step synthesisVaries127-128Spectroscopic data consistent with the structure.
(±)-Homopterocarpin Multi-step synthesisVaries87-88Spectroscopic data consistent with the structure.

Mechanism of Action: this compound-Induced Apoptosis in HL-60 Cells

(+)-Vesticarpan has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells.[2] The underlying mechanism involves the intrinsic or mitochondrial pathway of apoptosis, a key cell death program often dysregulated in cancer.

Signaling Pathway of this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound in HL-60 cells involves mitochondrial depolarization and the activation of caspase-3.[2] This suggests a signaling pathway that proceeds through the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of mitochondrial outer membrane permeabilization (MOMP).

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Apoptosome Formation and Caspase Cascade cluster_3 Cellular Demise This compound (+)-Vesticarpan Bcl2_family Bcl-2 Family (e.g., Bax, Bak activation; Bcl-2 inhibition) This compound->Bcl2_family Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 → Caspase-9 Apaf1->Caspase9 Caspase3 Pro-caspase-3 → Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (DNA fragmentation, cell shrinkage, etc.) Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Pathway Description:

  • Initiation: (+)-Vesticarpan acts as an apoptotic stimulus, likely targeting members of the Bcl-2 protein family.

  • Mitochondrial Dysregulation: This leads to a shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, resulting in mitochondrial outer membrane permeabilization (MOMP).

  • Cytochrome c Release: MOMP causes the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome.

  • Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9, the initiator caspase in this pathway.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates pro-caspase-3, an executioner caspase.

  • Execution of Apoptosis: Caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

Conclusion

The synthetic accessibility of this compound and its derivatives, coupled with their promising biological activities, makes them attractive candidates for further investigation in drug discovery programs. The detailed protocols and mechanistic insights provided herein are intended to facilitate and guide future research in this exciting area. Further studies are warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for Vesticarpan in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesticarpan, a naturally occurring pterocarpan, has garnered interest within the scientific community for its potential as an anticancer agent. Pterocarpans are a class of isoflavonoids known for their diverse biological activities. This document provides detailed protocols for the preparation of this compound solutions and their application in cell culture-based assays to evaluate their cytotoxic and apoptotic effects. The methodologies outlined below are based on established techniques for similar compounds and provide a framework for investigating the biological activity of this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the cytotoxic activity of a closely related pterocarpan, (+/-)-3,4-Dihydroxy-8,9-methylenedioxypterocarpan, to provide an estimated effective concentration range for this compound. Researchers should perform dose-response experiments to determine the precise IC50 values for this compound in their specific cell lines of interest.

Table 1: Cytotoxic Activity of a this compound-Related Pterocarpan [1][2]

Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous Leukemia3.0
Lucena-1Doxorubicin-Resistant Leukemia3.7
HL-60Promyelocytic Leukemia2.1
JurkatT-cell Leukemia>10
DaudiBurkitt's Lymphoma>10

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Protocol:

  • Determine the desired stock concentration. A common starting stock concentration is 10 mM. To prepare a 10 mM stock solution of this compound (Molecular Weight: 286.28 g/mol ), weigh out 2.86 mg of this compound.

  • Dissolution. Add the appropriate volume of DMSO to the weighed this compound to achieve the desired concentration. For a 10 mM stock, dissolve 2.86 mg of this compound in 1 mL of DMSO.

  • Ensure complete dissolution. Vortex the solution gently until the this compound is completely dissolved. If necessary, brief sonication can be used.

  • Sterilization. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage, protected from light.

Note on Stability: The stability of this compound in aqueous cell culture media has not been extensively studied. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment.[3][4][5][6][7]

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment. Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. A typical concentration range to test, based on related compounds, would be from 0.1 µM to 100 µM.

  • Incubation. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition. After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization. Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment. Seed cells in 6-well plates and treat them with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting. After treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining. Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation. Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis. Analyze the stained cells by flow cytometry within one hour of staining.

Mandatory Visualization

Experimental Workflow for this compound Cytotoxicity and Apoptosis Assays

G Experimental Workflow for this compound Assays cluster_prep Solution Preparation cluster_assay Cell-Based Assays cluster_viability Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Flow Cytometry) stock_prep Prepare this compound Stock Solution (DMSO) working_sol Prepare Working Solutions in Culture Medium stock_prep->working_sol treatment Treat Cells with This compound Dilutions working_sol->treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add harvest Harvest Cells incubation->harvest solubilize Solubilize Formazan mtt_add->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs stain Stain with Annexin V & Propidium Iodide harvest->stain flow Analyze by Flow Cytometry stain->flow G Proposed Intrinsic Apoptosis Pathway for this compound This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes & Protocols: Vesticarpan as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesticarpan, a pterocarpan found in plant species of the Dalbergia genus, has garnered interest for its potential biological activities, including cytotoxic and anti-inflammatory effects. As a distinct phytochemical entity, the use of purified this compound as a reference standard is crucial for the accurate identification, quantification, and quality control of plant extracts and derived products. These application notes provide detailed protocols for the use of this compound in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), methods for its isolation, and an overview of its potential mechanism of action.

Physicochemical Properties of this compound

  • IUPAC Name: (6aR,11aR)-6a,11a-dihydro-3H-benzofuro[3,2-c][1]benzopyran-4,9-diol

  • Molecular Formula: C₁₅H₁₄O₄

  • Molecular Weight: 258.27 g/mol

  • Class: Pterocarpan (an isoflavonoid)

  • Solubility: Soluble in methanol, ethanol, ethyl acetate, and other organic solvents.

Application I: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify this compound in a sample extract using an external standard calibration method.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard (≥98% purity)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Sample extract (e.g., methanolic extract of Dalbergia parviflora heartwood)

  • Syringe filters (0.45 µm)

Chromatographic Conditions (Adapted from a method for related pterocarpans)[2]:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: 90-10% B (return to initial)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the dried plant extract in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Presentation

Since specific data for this compound is not available, the following table presents representative validation parameters for a similar pterocarpan, medicarpin, which can be expected to be comparable for this compound under similar conditions.[2]

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Table 1: Representative HPLC method validation parameters for a pterocarpan standard.

Application II: Qualitative and Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful tool for the fingerprinting and quantification of botanicals. It allows for the simultaneous analysis of multiple samples and standards on a single plate.

Experimental Protocol: HPTLC Analysis

Objective: To identify and quantify this compound in a plant extract.

Instrumentation and Materials:

  • HPTLC system (applicator, developing chamber, scanner)

  • HPTLC plates pre-coated with silica gel 60 F₂₅₄

  • This compound reference standard (≥98% purity)

  • Analytical grade solvents (e.g., toluene, ethyl acetate, formic acid)

  • Sample extract

Chromatographic Conditions (Adapted from isoflavonoid analysis)[3][4]:

  • Stationary Phase: HPTLC silica gel 60 F₂₅₄ plates

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v)

  • Application: Apply standards and samples as 8 mm bands.

  • Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.

  • Densitometric Scanning: Scan at 280 nm.

Procedure:

  • Standard and Sample Application: Apply different volumes of this compound standard solution and sample extract solution onto the HPTLC plate.

  • Chromatogram Development: Develop the plate using the selected mobile phase.

  • Detection: Visualize the plate under UV light at 254 nm and 366 nm.

  • Scanning and Quantification: Scan the plate with a densitometer at the wavelength of maximum absorbance for this compound. Generate a calibration curve from the standards and quantify the amount in the sample.

Quantitative Data Presentation

The following table provides representative data for HPTLC analysis of an isoflavonoid, which would be similar for this compound.

ParameterResult
Rf Value ~0.45
Linearity Range 100 - 600 ng/spot
Correlation Coefficient (r²) > 0.998
LOD ~20 ng/spot
LOQ ~60 ng/spot

Table 2: Representative HPTLC method validation parameters for an isoflavonoid standard.

Protocol for Isolation of this compound from Dalbergia Heartwood

This protocol is a general procedure adapted from methods for isolating pterocarpans from Dalbergia species.[5][6]

Workflow for this compound Isolation

G Start Dried and Powdered Dalbergia Heartwood Extraction Soxhlet Extraction with Methanol Start->Extraction Concentration1 Rotary Evaporation Extraction->Concentration1 Crude_Extract Crude Methanolic Extract Concentration1->Crude_Extract Fractionation Solvent-Solvent Partitioning (Hexane, Ethyl Acetate) Crude_Extract->Fractionation EtOAc_Fraction Ethyl Acetate Fraction Fractionation->EtOAc_Fraction Concentration2 Rotary Evaporation EtOAc_Fraction->Concentration2 Column_Chromatography Silica Gel Column Chromatography Concentration2->Column_Chromatography Elution Gradient Elution (Hexane-Ethyl Acetate) Column_Chromatography->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Pooling Pool this compound-rich Fractions TLC_Monitoring->Pooling Final_Purification Preparative HPLC or Recrystallization Pooling->Final_Purification This compound Pure this compound Final_Purification->this compound

Fig. 1: Workflow for the isolation of this compound.

Procedure:

  • Extraction: Extract the powdered heartwood of Dalbergia parviflora with methanol using a Soxhlet apparatus for 48 hours.

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: Suspend the crude extract in water and partition successively with hexane and then ethyl acetate. The this compound will preferentially partition into the ethyl acetate fraction.

  • Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on silica gel.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

  • Monitoring and Pooling: Monitor the collected fractions by TLC, visualizing with a UV lamp. Pool the fractions containing the spot corresponding to this compound.

  • Final Purification: Further purify the pooled fractions using preparative HPLC or by recrystallization to obtain pure this compound.

Biological Activity and Potential Mechanism of Action

Pterocarpans, including this compound, have been reported to possess anti-inflammatory properties.[7][8] A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[1][9][10][11] Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway.

Proposed Anti-inflammatory Mechanism of this compound

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_nucleus Stimulus LPS IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Inflammation Inflammation Genes->Inflammation Leads to NFkB_nuc->Genes Activates

Fig. 2: Proposed inhibition of the NF-κB signaling pathway by this compound.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may inhibit this pathway, potentially by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and reducing the inflammatory response.

Conclusion

This compound serves as a valuable reference standard in the phytochemical analysis of plant extracts. The protocols outlined here for HPLC and HPTLC, though based on methods for structurally related compounds, provide a strong framework for the accurate quantification and quality control of this compound. The described isolation protocol offers a reliable method for obtaining pure this compound for use as a standard and for further biological investigation. Understanding its potential anti-inflammatory mechanism via the NF-κB pathway opens avenues for its development as a therapeutic agent.

References

Protocol for assessing Vesticarpan's effect on cell proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for Assessing Vesticarpan's Effect on Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound, also known as Vitexicarpin, is a natural flavonoid that has demonstrated potential anti-proliferative effects in various cancer cell lines.[1] Understanding the mechanism by which this compound inhibits cell growth is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing the impact of this compound on cell proliferation, including methods to evaluate cell viability, DNA synthesis, and cell cycle progression. The described assays are fundamental in cancer research and drug discovery for characterizing the cytostatic and cytotoxic effects of natural products.[2][3][4]

Data Presentation: Quantitative Effects of this compound on Cell Proliferation

The following table summarizes quantitative data on the inhibitory effects of this compound (Vitexicarpin) on different breast cancer cell lines after 72 hours of treatment.

Cell Linep53 StatusIC50 (µmol/L)Key Findings
Hs578T Mutated0.25Proliferation was markedly inhibited at concentrations above 0.2 µmol/L.[1]
MCF-7 Wild-type0.53Proliferation was markedly inhibited at concentrations above 0.2 µmol/L.[1]

Key Experimental Protocols

Three primary methods are detailed below to provide a comprehensive assessment of this compound's effect on cell proliferation.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS).[5][6][7] Store protected from light at 4°C for frequent use or -20°C for long-term storage.[5]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol).[6][8]

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[8] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the overnight culture medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8][9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5][8][9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][8][9]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6][7] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7][8] A reference wavelength of 620-630 nm can be used to reduce background noise.[6][7]

BrdU Assay for DNA Synthesis

The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis by detecting the incorporation of this thymidine analog into the DNA of proliferating cells during the S-phase of the cell cycle.[10][11][12]

Materials:

  • BrdU labeling solution (10 µM in culture medium).[11]

  • Fixing/Denaturing Solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution

  • Wash Buffer (e.g., PBS)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3).

  • BrdU Labeling: Add 10 µL of 10X BrdU solution to each well for a final concentration of 1X.[13] Incubate for 2-24 hours at 37°C.[10][11] The optimal incubation time depends on the cell division rate.[10][11]

  • Fixation and Denaturation: Remove the labeling medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[13]

  • Antibody Incubation: Remove the fixing solution and wash the wells with Wash Buffer. Add 100 µL of diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.[13]

  • Secondary Antibody: Wash the wells three times. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[13]

  • Detection: Wash the wells three times. Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature, protected from light.[13]

  • Absorbance Measurement: Add 100 µL of Stop Solution to each well. Measure the absorbance at 450 nm within 30 minutes.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution based on DNA content.[14] This can reveal if this compound causes cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol (-20°C).[15]

  • PI/RNase staining solution.

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest cells (including both adherent and floating cells) and wash with cold PBS by centrifuging at 200 x g for 5 minutes.[15][16]

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]

  • Storage: Incubate the fixed cells for at least 2 hours (or overnight) at -20°C.[15] Samples can be stored at 4°C for up to two weeks.[17]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with cold PBS. Resuspend the cells in 300-500 µL of PI/RNase staining solution.[16]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[16][18]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will correspond to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Visualizations: Workflows and Signaling Pathways

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assessment cluster_analysis Data Analysis cell_culture Seed Cells in Multi-well Plates vestic_prep Prepare this compound Serial Dilutions treatment Treat Cells with This compound (24-72h) vestic_prep->treatment mtt MTT Assay (Viability) treatment->mtt brdu BrdU Assay (DNA Synthesis) treatment->brdu flow Flow Cytometry (Cell Cycle) treatment->flow data Quantify Proliferation, Determine IC50, Analyze Cell Cycle Arrest mtt->data brdu->data flow->data

Caption: Experimental workflow for assessing this compound's anti-proliferative effects.

G cluster_cycle Cell Cycle Progression cluster_apoptosis Apoptosis This compound This compound cMyc c-Myc This compound->cMyc inhibits p21 p21 cMyc->p21 Bcl2 Bcl-2 cMyc->Bcl2 G1 G1 Phase p21->G1 arrests Apoptosis Apoptosis Bcl2->Apoptosis inhibits S S Phase G1->S CellProliferation Cell Proliferation S->CellProliferation

References

Application Notes & Protocols for the Quantification of Vesticarpan in Plant Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesticarpan, a pterocarpan isoflavonoid, has garnered significant interest within the scientific community due to its potential pharmacological activities. Found in various leguminous plants, accurate and precise quantification of this compound in plant matrices is crucial for quality control of herbal products, pharmacokinetic studies, and the development of new therapeutic agents. This document provides detailed application notes and protocols for the quantification of this compound in plant samples using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established and validated methods for the analysis of structurally related isoflavonoids and pterocarpans.[1][2][3][4][5][6] It is imperative to validate these methods specifically for this compound in the user's laboratory.

Analytical Techniques Overview

The primary analytical techniques for the quantification of isoflavonoids like this compound are HPLC, often coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), and UPLC-MS/MS.[2][3][7]

  • HPLC-DAD: This technique offers robust and reliable quantification, separating compounds based on their polarity and detecting them based on their UV absorbance. It is a cost-effective method suitable for routine quality control.

  • UPLC-MS/MS: This method provides superior sensitivity and selectivity, making it ideal for the analysis of complex plant extracts and for detecting trace amounts of the analyte.[2][7] The use of tandem mass spectrometry allows for highly specific detection and quantification, minimizing interferences from the sample matrix.[3]

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of isoflavonoids using HPLC and UPLC-MS/MS. These values should be considered as representative examples, and specific validation for this compound is required.

ParameterHPLC-DAD (Typical Values for Isoflavonoids)UPLC-MS/MS (Typical Values for Isoflavonoids)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.5 - 20 ng/mL[2]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL1 - 50 ng/mL[2]
Linearity (r²) > 0.999> 0.995[7]
Precision (%RSD) < 2%< 15%
Accuracy (Recovery %) 95 - 105%85 - 115%
Retention Time (RT) Analyte- and method-dependentAnalyte- and method-dependent

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol describes a general method for the extraction of isoflavonoids from dried plant material. The optimal solvent and conditions should be determined empirically for the specific plant matrix.

Materials:

  • Dried and powdered plant material (e.g., leaves, roots, stems)

  • Methanol (HPLC grade)[1][4][5]

  • Ethanol (HPLC grade)[5]

  • Water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Solvent Addition: Add 20 mL of 80% methanol in water (v/v).[1][4][5] Alternative solvents such as 70% ethanol can also be effective.[5]

  • Extraction:

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2-5) on the plant residue to ensure complete recovery of the analyte. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Store the extract at 4°C until analysis.

G cluster_prep Sample Preparation cluster_hplc Analysis weigh Weigh Plant Material add_solvent Add Extraction Solvent (e.g., 80% Methanol) weigh->add_solvent extract Ultrasonic Extraction add_solvent->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect filter Filter (0.22 µm) collect->filter hplc HPLC or UPLC-MS/MS Analysis filter->hplc

Figure 1. General workflow for plant sample preparation and analysis.
Protocol 2: Quantification of this compound by HPLC-DAD

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-60% B

    • 25-30 min: 60-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (to be determined using a this compound standard). For many isoflavonoids, this is around 254-260 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at the specified retention time. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared plant extracts.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Protocol 3: Quantification of this compound by UPLC-MS/MS

Instrumentation and Conditions:

  • UPLC System: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A suitable gradient to separate this compound from other matrix components. A starting point could be:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS/MS Parameters:

    • Ionization Mode: ESI positive or negative (to be optimized for this compound).

    • MRM Transitions: Determine the precursor ion ([M+H]⁺ or [M-H]⁻) and the most abundant product ions for this compound by infusing a standard solution. Select at least two transitions for quantification and confirmation.

Procedure:

  • Standard and Sample Preparation: As described in Protocol 2.

  • Method Optimization: Optimize the MS/MS parameters (e.g., collision energy, cone voltage) for this compound using a standard solution.

  • Analysis: Analyze the calibration standards and plant extracts using the optimized UPLC-MS/MS method.

  • Quantification: Quantify this compound using the peak area of the selected MRM transition and the calibration curve.

Signaling Pathway Context

This compound belongs to the isoflavonoid biosynthetic pathway, which is a branch of the general phenylpropanoid pathway. Understanding this pathway can be crucial for metabolic engineering and for interpreting the phytochemical profile of the plant.

G cluster_pathway Isoflavonoid Biosynthesis Pathway phenylalanine Phenylalanine cinnamate Cinnamate phenylalanine->cinnamate p_coumaroyl_coa p-Coumaroyl-CoA cinnamate->p_coumaroyl_coa chalcone Chalcone p_coumaroyl_coa->chalcone flavanone Flavanone (e.g., Naringenin) chalcone->flavanone isoflavone Isoflavone (e.g., Genistein, Daidzein) flavanone->isoflavone pterocarpan Pterocarpan (this compound) isoflavone->pterocarpan

Figure 2. Simplified isoflavonoid biosynthetic pathway leading to this compound.

Method Validation

To ensure reliable and accurate results, the chosen analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank sample, the sample, and the sample spiked with the this compound standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the standard is added to a sample.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

G specificity Specificity linearity Linearity range Range accuracy Accuracy precision Precision lod LOD loq LOQ robustness Robustness

Figure 3. Key parameters for analytical method validation.

Conclusion

References

Application Notes and Protocols for Dose-Response Studies of Novel Compounds in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on "Vesticarpan": Extensive searches for "this compound" in scientific literature did not yield specific dose-response studies in MCF-7 breast cancer cells. The following application notes and protocols are provided as a comprehensive template. Researchers can adapt these protocols to study the effects of their compound of interest, substituting "Compound X" for their specific agent.

Introduction

MCF-7 is a widely used human breast cancer cell line that is estrogen receptor (ER) positive, progesterone receptor (PR) positive, and HER2 negative. It serves as a valuable in vitro model for studying the efficacy of potential therapeutic agents against hormone-responsive breast cancers. This document outlines standardized protocols for conducting dose-response studies of a novel compound (referred to as "Compound X") in MCF-7 cells, including methods for assessing cell viability, apoptosis, and key signaling pathways.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from dose-response experiments.

Table 1: Cell Viability (IC50) of Compound X in MCF-7 Cells

Time PointIC50 (µM)95% Confidence Interval
24 hours[Insert Value][Insert Value]
48 hours[Insert Value][Insert Value]
72 hours[Insert Value][Insert Value]
Caption: Half-maximal inhibitory concentration (IC50) values of Compound X on MCF-7 cell viability at different time points as determined by MTT assay.

Table 2: Effect of Compound X on Apoptosis in MCF-7 Cells

Treatment (Concentration, Time)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle)[Insert Value][Insert Value]
Compound X (Low Dose)[Insert Value][Insert Value]
Compound X (Mid Dose)[Insert Value][Insert Value]
Compound X (High Dose)[Insert Value][Insert Value]
Caption: Percentage of apoptotic MCF-7 cells after treatment with varying concentrations of Compound X for a specified time, determined by Annexin V/PI flow cytometry.

Table 3: Effect of Compound X on Cell Cycle Distribution in MCF-7 Cells

Treatment (Concentration, Time)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)[Insert Value][Insert Value][Insert Value]
Compound X (Low Dose)[Insert Value][Insert Value][Insert Value]
Compound X (Mid Dose)[Insert Value][Insert Value][Insert Value]
Compound X (High Dose)[Insert Value][Insert Value][Insert Value]
Caption: Cell cycle distribution of MCF-7 cells treated with Compound X, analyzed by flow cytometry of propidium iodide-stained cells.

Experimental Protocols

MCF-7 Cell Culture
  • Cell Line: MCF-7 (ATCC® HTB-22™).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of Compound X (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)
  • Seeding and Treatment: Seed MCF-7 cells in a 6-well plate and treat with different concentrations of Compound X for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis
  • Seeding and Treatment: Seed and treat MCF-7 cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis MCF7_Culture MCF-7 Cell Culture Cell_Seeding Cell Seeding MCF7_Culture->Cell_Seeding Compound_Treatment Compound X Treatment (Dose-Response) Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Assay Compound_Treatment->Cell_Cycle_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc Apoptosis_Quant Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist

Caption: General workflow for dose-response studies in MCF-7 cells.

Hypothesized Apoptotic Signaling Pathway

apoptotic_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway CompoundX Compound X Bax Bax CompoundX->Bax Bcl2 Bcl-2 CompoundX->Bcl2 DeathReceptor Death Receptor CompoundX->DeathReceptor Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized signaling pathway for Compound X-induced apoptosis in cancer cells.

Sourcing High-Purity Vesticarpan for Pharmacological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesticarpan, a pterocarpan-class flavonoid, has garnered significant interest within the pharmacological research community due to its potential cytotoxic and apoptosis-inducing activities against various cancer cell lines. Isolated from natural sources such as the Brazilian native plant Platymiscium floribundum, this compound presents a promising avenue for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the sourcing, purification, and experimental evaluation of high-purity this compound for pharmacological research.

Natural Sourcing, Extraction, and Purification of this compound

High-purity this compound is essential for obtaining reliable and reproducible results in pharmacological studies. The following protocol is a comprehensive guide for the extraction and purification of this compound from its natural source, Platymiscium floribundum. This protocol is adapted from established methods for the isolation of structurally similar pterocarpans, such as medicarpin from Medicago sativa.

Extraction Workflow

Extraction_Workflow A Air-dried and powdered heartwood of Platymiscium floribundum B Maceration with Dichloromethane (CH2Cl2) at room temperature for 48h A->B C Filtration and Concentration (Rotary Evaporator) B->C D Crude Dichloromethane Extract C->D E Silica Gel Column Chromatography D->E F Elution with Hexane-Ethyl Acetate Gradient E->F G Fraction Collection and TLC Analysis F->G H Pooling of this compound-rich Fractions G->H I Preparative HPLC Purification H->I J Reversed-phase C18 column I->J Stationary Phase K Isocratic Elution with Methanol:Water I->K Mobile Phase L Pure this compound J->L K->L

Caption: Workflow for the extraction and purification of this compound.

Detailed Protocol: Extraction and Purification

1. Plant Material Preparation:

  • Obtain heartwood of Platymiscium floribundum.

  • Air-dry the plant material at room temperature until constant weight.

  • Grind the dried heartwood into a fine powder.

2. Extraction:

  • Macerate the powdered plant material in dichloromethane (CH₂Cl₂) at a 1:10 (w/v) ratio for 48 hours at room temperature with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude dichloromethane extract.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a hexane slurry.

    • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of hexane and ethyl acetate (EtOAc), starting from 100% hexane and gradually increasing the polarity to 100% EtOAc.

    • Collect fractions of 50 mL each and monitor by thin-layer chromatography (TLC) using a hexane:EtOAc (7:3) mobile phase and visualization under UV light (254 nm).

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the pooled fractions using a preparative HPLC system.

    • Column: Reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).

    • Flow Rate: 10 mL/min.

    • Detection: UV detector at 280 nm.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain high-purity this compound. Confirm the purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Pharmacological Evaluation of this compound

This compound has demonstrated significant cytotoxic effects against human leukemia cell lines, particularly HL-60. The primary mechanism of cell death appears to be a complex process involving features of both necrosis and apoptosis.

Cytotoxicity Data

The cytotoxic activity of this compound is typically evaluated using cell viability assays such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its potency.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HL-60 Human Promyelocytic Leukemia~15 µM48
MCF-7 Human Breast AdenocarcinomaNot yet determined-
A549 Human Lung CarcinomaNot yet determined-
PC-3 Human Prostate AdenocarcinomaNot yet determined-

Note: The IC50 value for HL-60 is an approximation based on available literature and may vary depending on experimental conditions. Further research is required to determine the IC50 values for other cancer cell lines.

Proposed Signaling Pathway of this compound-Induced Cell Death

This compound's mechanism of action in HL-60 cells is multifaceted, exhibiting characteristics of both apoptosis and necroptosis. It has been shown to induce mitochondrial depolarization and caspase-3 activation, which are hallmarks of apoptosis. However, morphological changes consistent with necrosis have also been observed. This suggests a potential interplay between the two cell death pathways, possibly involving key mediators of necroptosis such as RIPK1 and MLKL.

Vesticarpan_Signaling This compound This compound Cell Cancer Cell (e.g., HL-60) This compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Mitochondrial Membrane Depolarization RIPK1 RIPK1 Cell->RIPK1 Induces activation Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylation Membrane Plasma Membrane Disruption MLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis

Caption: Proposed dual signaling pathway of this compound-induced cell death.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.[1][2][3][4][5]

Materials:

  • Cancer cell line of interest (e.g., HL-60)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression of key proteins involved in the apoptotic pathway, such as cleaved caspase-3.[6][7][8][9][10]

Materials:

  • This compound-treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalize the expression of the target protein to a loading control (e.g., β-actin).

Mitochondrial Membrane Potential Assay

This assay measures changes in the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial-mediated apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Fluorescent dye sensitive to ΔΨm (e.g., JC-1, TMRE, or TMRM)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Incubate the cells with the ΔΨm-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with PBS.

  • Analyze the fluorescence of the cells using a flow cytometer or a fluorescence microscope. A decrease in fluorescence intensity of JC-1 aggregates (red) and an increase in JC-1 monomers (green), or a decrease in TMRE/TMRM fluorescence, indicates mitochondrial membrane depolarization.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[11]

Materials:

  • This compound-treated and untreated cell lysates

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Assay buffer

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Prepare cell lysates from treated and untreated cells.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.

Conclusion

This compound is a promising natural compound with potent cytotoxic effects against cancer cells. The protocols and application notes provided herein offer a comprehensive guide for researchers to source, purify, and evaluate the pharmacological properties of high-purity this compound. Further investigation into its precise mechanism of action and its efficacy in a broader range of cancer models is warranted to fully elucidate its therapeutic potential.

References

Experimental protocol for Vesticarpan in transient luciferase reporter assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental protocol for utilizing a transient dual-luciferase reporter assay to investigate the effect of a novel compound, Vesticarpan, on the Wnt/β-catenin signaling pathway.

Introduction

The luciferase reporter assay is a sensitive and quantitative method widely used to study gene expression and signal transduction pathways.[1] By placing a luciferase gene under the control of a specific promoter or response element, the activity of a signaling pathway can be monitored by measuring light output.[2] The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development and adult tissue homeostasis.[3] Its dysregulation is implicated in various diseases, making it a key target for drug discovery.

This protocol describes a dual-luciferase system to assess the impact of this compound on Wnt/β-catenin signaling.[4][5] An experimental firefly luciferase reporter driven by T-cell factor/lymphoid enhancer factor (TCF/LEF) response elements is used to measure pathway activation.[3][6] A constitutively expressed Renilla luciferase serves as an internal control to normalize for variations in transfection efficiency and cell viability, ensuring data accuracy.[1][4][7]

Putative Signaling Pathway: Wnt/β-catenin

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, which is the target of this assay. In the "ON" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the inhibition of a destruction complex (comprising Axin, APC, and GSK3β). This allows β-catenin to accumulate, translocate to the nucleus, and co-activate TCF/LEF transcription factors to drive the expression of target genes, including the luciferase reporter.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt FZD FZD Wnt->FZD LRP5/6 LRP5/6 Wnt->LRP5/6 Dvl Dvl FZD->Dvl Activates Destruction_Complex GSK3β/Axin/APC Dvl->Destruction_Complex Inhibits beta_Catenin1 β-catenin Destruction_Complex->beta_Catenin1 Phosphorylates & Degrades beta_Catenin2 β-catenin TCF/LEF TCF/LEF beta_Catenin2->TCF/LEF Accumulates & Translocates Reporter_Gene TCF/LEF Response Element -> Luciferase Gene TCF/LEF->Reporter_Gene Activates Transcription

Caption: Canonical Wnt/β-catenin signaling pathway leading to gene transcription.

Experimental Workflow

The overall experimental procedure is outlined in the workflow diagram below. The process begins with seeding cells, followed by transient transfection with reporter plasmids, treatment with this compound, cell lysis, and finally, the measurement of dual-luciferase activity.

Experimental_Workflow A 1. Seed HEK293T Cells in 96-well Plate B 2. Co-transfect with TCF/LEF-Firefly Luc & pRL-TK (Renilla Luc) Plasmids A->B C 3. Incubate for 24 hours B->C D 4. Treat Cells with this compound (and Controls) C->D E 5. Incubate for 18-24 hours D->E F 6. Lyse Cells E->F G 7. Measure Firefly Luciferase Activity F->G H 8. Measure Renilla Luciferase Activity G->H I 9. Data Analysis: Normalize Firefly to Renilla Calculate Fold Change H->I

Caption: Experimental workflow for the transient dual-luciferase reporter assay.

Detailed Experimental Protocol

4.1. Materials and Reagents

  • Cell Line: HEK293T cells

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plasmids:

    • TCF/LEF Firefly Luciferase Reporter (e.g., M50 Super 8x TOPFlash)

    • Renilla Luciferase Control Reporter (e.g., pRL-TK)

  • Transfection Reagent: FuGENE® 6 or similar lipid-based transfection reagent.

  • Compound: this compound (dissolved in DMSO, stock concentration 10 mM).

  • Controls:

    • Positive Control: Wnt3a conditioned media or LiCl (20 mM).

    • Negative Control: Vehicle (DMSO, 0.1% final concentration).

  • Assay Plate: White, clear-bottom 96-well cell culture plates.

  • Lysis Buffer: Passive Lysis Buffer (as provided in the assay kit).

  • Assay Kit: Dual-Luciferase® Reporter Assay System (e.g., Promega, E1910).

  • Equipment: Luminometer with dual injectors.

4.2. Cell Seeding

  • Culture HEK293T cells in a T-75 flask until they reach 70-80% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Seed 2 x 10⁴ cells in 100 µL of medium per well into a white, clear-bottom 96-well plate.

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

4.3. Transient Transfection

  • For each well, prepare a transfection mix in sterile microcentrifuge tubes. Dilute 100 ng of the TCF/LEF-Firefly plasmid and 10 ng of the pRL-TK Renilla plasmid into serum-free DMEM.

  • Add a transfection reagent (e.g., FuGENE® 6) at a 3:1 ratio (reagent volume:total DNA mass).

  • Incubate the mix at room temperature for 15 minutes.

  • Add 10 µL of the DNA-reagent complex to each well. Gently swirl the plate to mix.

  • Return the plate to the incubator for 24 hours.

4.4. This compound Treatment

  • Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells does not exceed 0.1%.

  • Prepare positive (e.g., 20 mM LiCl) and negative (0.1% DMSO vehicle) control solutions.

  • Carefully remove the medium from the cells and add 100 µL of the appropriate this compound dilution or control solution to each well.

  • Incubate the plate for an additional 18-24 hours at 37°C with 5% CO₂.

4.5. Dual-Luciferase® Reporter Assay Ensure all assay reagents are equilibrated to room temperature before use.

  • Remove the plate from the incubator and allow it to cool to room temperature.

  • Gently aspirate the culture medium from each well.

  • Wash the cells once with 100 µL of phosphate-buffered saline (PBS).

  • Add 20 µL of 1X Passive Lysis Buffer to each well.

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luminescence, followed by injection of 100 µL of Stop & Glo® Reagent and measurement of Renilla luminescence.[8][9]

  • Place the 96-well plate into the luminometer and initiate the reading sequence.

Data Presentation and Analysis

5.1. Data Normalization The primary data is obtained as Relative Light Units (RLU). To control for variability, the firefly luciferase signal is normalized to the Renilla luciferase signal for each well.[1]

Normalized Ratio = (Firefly RLU) / (Renilla RLU)

5.2. Fold Change Calculation The effect of this compound is expressed as a fold change relative to the vehicle control group.

Fold Change = (Normalized Ratio of Treated Sample) / (Average Normalized Ratio of Vehicle Control)

5.3. Sample Data Table The following table shows hypothetical data from an experiment testing this compound's effect on the Wnt/β-catenin pathway.

Treatment GroupConcentration (µM)Avg. Firefly RLUAvg. Renilla RLUNormalized Ratio (Firefly/Renilla)Fold Change vs. Vehicle
Vehicle Control0 (0.1% DMSO)15,25075,5000.2021.00
Positive Control20 mM LiCl285,40074,9003.81018.86
This compound0.116,10076,1000.2121.05
This compound145,30075,2000.6022.98
This compound10188,60074,8002.52112.48
This compound10095,75075,9001.2626.25

Conclusion

This protocol provides a robust framework for screening compounds like this compound for their modulatory effects on the Wnt/β-catenin signaling pathway. Based on the hypothetical data, this compound appears to activate the pathway in a dose-dependent manner, with peak activity around 10 µM. A decrease in activity at the highest concentration (100 µM) could suggest potential cytotoxicity, which should be confirmed with a separate cell viability assay. This dual-luciferase reporter assay is a highly sensitive and reliable method for primary screening and characterization of novel drug candidates.

References

Troubleshooting & Optimization

Optimizing Vesticarpan yield from natural product extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Vesticarpan from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

A1: this compound is a pterocarpan, a type of isoflavonoid, known for its potential biological activities, including antimicrobial and anti-inflammatory properties. The primary natural sources of this compound are plants from the Machaerium and Dalbergia genera, with Machaerium vestitum heartwood being a notable source.

Q2: What are the critical parameters to consider for maximizing this compound yield during extraction?

A2: Several factors significantly influence the extraction efficiency of this compound. These include the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. Optimizing these parameters is crucial for maximizing yield and minimizing the co-extraction of impurities.

Q3: Which analytical techniques are most suitable for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the quantification of this compound. This technique allows for the separation of this compound from other co-extracted compounds, ensuring accurate quantification.

Q4: What are the common challenges encountered during the purification of this compound?

A4: A common challenge is the presence of structurally similar isoflavonoids, such as (+)-vestitol and (-)-mucronulatol, which can co-elute with this compound during chromatographic purification. Careful optimization of the chromatographic method, including the choice of stationary and mobile phases, is essential to achieve high purity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate solvent selection. 2. Sub-optimal extraction temperature or time. 3. Inefficient grinding of the plant material. 4. Degradation of this compound during extraction.1. Use solvents of intermediate polarity like methanol, ethanol, or acetone. Consider solvent mixtures to optimize polarity. 2. Empirically determine the optimal temperature and duration. Avoid excessively high temperatures to prevent degradation. 3. Ensure the plant material is finely powdered to maximize surface area for solvent penetration. 4. Conduct extractions under inert atmosphere (e.g., nitrogen) and protect from light to minimize degradation.
Poor Purity of Extracted this compound 1. Co-extraction of other phenolic compounds and lipids. 2. Inefficient separation during purification steps.1. Perform a preliminary defatting step with a non-polar solvent like hexane. 2. Optimize the HPLC purification method. Consider using a semi-preparative or preparative column with a gradient elution program. Monitor fractions closely for purity.
Inconsistent Extraction Results 1. Variability in the natural source material. 2. Lack of standardized extraction protocol.1. Source plant material from a consistent geographical location and harvest at the same developmental stage. 2. Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for the entire extraction and purification process.
Difficulty in this compound Quantification 1. Interference from co-eluting compounds. 2. Lack of a proper calibration standard.1. Adjust the HPLC mobile phase composition or gradient to improve the resolution between this compound and interfering peaks. 2. Obtain a certified reference standard of this compound for accurate calibration and quantification.

Data Presentation: Comparison of Isoflavonoid Extraction Methods

While specific quantitative data for this compound yield under different extraction methods is not extensively available in the literature, the following table provides a representative comparison of common extraction techniques for isoflavonoids from leguminous sources, which can guide the optimization of this compound extraction.

Extraction Method Solvent System Relative Yield Advantages Disadvantages
Maceration Methanol or EthanolModerateSimple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yield compared to other methods.
Soxhlet Extraction Acetone or EthanolHighEfficient for exhaustive extraction.Requires higher temperatures which can degrade sensitive compounds, longer extraction time.
Ultrasound-Assisted Extraction (UAE) 70% EthanolHighReduced extraction time, lower solvent consumption, improved yield.Can generate heat, potentially degrading some compounds if not controlled.
Microwave-Assisted Extraction (MAE) MethanolVery HighVery short extraction time, high efficiency, less solvent needed.Requires specialized equipment, potential for localized overheating.

Experimental Protocols

Protocol 1: General Extraction of Isoflavonoids from Machaerium Heartwood
  • Material Preparation: Air-dry the heartwood of Machaerium vestitum at room temperature and grind it into a fine powder (40-60 mesh).

  • Defatting: Macerate the powdered heartwood with n-hexane at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature to remove lipids and other non-polar compounds. Repeat this step twice.

  • Extraction:

    • Air-dry the defatted powder to remove residual hexane.

    • Extract the defatted powder with methanol at a solid-to-liquid ratio of 1:10 (w/v) for 48 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude methanol extract in distilled water.

    • Perform successive partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to fractionate the extract based on compound polarity. This compound is expected to be enriched in the ethyl acetate fraction.

Protocol 2: Purification of this compound using High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the dried ethyl acetate fraction in HPLC-grade methanol and filter through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: C18 reversed-phase semi-preparative column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

    • Gradient Program: Start with 20% A, increase to 80% A over 40 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 3 mL/min.

    • Detection: UV detector at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the retention time of a this compound standard.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

  • Solvent Removal: Evaporate the solvent from the pure fractions under a stream of nitrogen or by lyophilization to obtain purified this compound.

Visualizations

experimental_workflow start Start: Machaerium vestitum Heartwood grinding Grinding start->grinding defatting Defatting with Hexane grinding->defatting extraction Methanol Extraction defatting->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration partitioning Liquid-Liquid Partitioning (Ethyl Acetate Fraction) concentration->partitioning hplc Semi-Preparative HPLC Purification partitioning->hplc analysis Purity Analysis (Analytical HPLC) hplc->analysis end End: Purified this compound analysis->end

Caption: this compound Extraction and Purification Workflow.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound bacterial_pathogen Bacterial Pathogen (e.g., S. aureus) This compound->bacterial_pathogen Inhibits ikk IKK Complex This compound->ikk Inhibits nfkb NF-κB (p65/p50) This compound->nfkb Inhibits Translocation bacterial_inhibition Inhibition of Bacterial Growth bacterial_pathogen->bacterial_inhibition inflammatory_stimulus Inflammatory Stimulus tlr Toll-like Receptor (TLR) inflammatory_stimulus->tlr Activates tlr->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Inhibits ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->pro_inflammatory Induces Transcription of inflammation Inflammation pro_inflammatory->inflammation

Caption: Postulated Anti-inflammatory and Antimicrobial Signaling Pathway of this compound.

Addressing Vesticarpan stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Vesticarpan, its stability in aqueous solutions is a critical factor for experimental success and data reproducibility. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of using this compound in aqueous media.

Troubleshooting Guide: Common Issues with this compound in Aqueous Solutions

IssuePotential CauseRecommended Action
Precipitation or Cloudiness Upon Dissolving This compound has low intrinsic solubility in water. The pH of the solution may be inappropriate. The concentration may be too high.Use a co-solvent such as DMSO or ethanol to first dissolve this compound before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Adjust the pH of the aqueous solution; for many phenolic compounds, solubility can be influenced by pH. Consider working at lower concentrations.
Discoloration of Solution (e.g., yellowing, browning) This often indicates degradation of the compound, potentially due to oxidation or light exposure.Prepare solutions fresh whenever possible. Store stock solutions and experimental samples protected from light, for example, by using amber vials or wrapping containers in aluminum foil. Degas aqueous buffers to remove dissolved oxygen. Consider adding antioxidants if compatible with the experiment.
Loss of Activity or Inconsistent Results Over Time This compound may be degrading in the aqueous environment. This can be influenced by pH, temperature, and exposure to light and oxygen.Perform a time-course experiment to assess the stability of this compound under your specific experimental conditions. Analyze samples at different time points using a stability-indicating method like HPLC. Based on the results, determine the time window within which the experiment should be completed.
Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS) These may be degradation products of this compound.Conduct forced degradation studies (see Experimental Protocols section) to intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal). This will help in identifying potential degradation products and understanding the degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on its known solubility profile, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, or ethyl acetate.[1] For most biological experiments, DMSO is a common choice.

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions should be stored at -20°C or lower in tightly sealed vials to minimize solvent evaporation and protect from moisture.[1] To reduce freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: What factors can affect the stability of this compound in my aqueous experimental buffer?

A3: Several factors can influence the stability of flavonoids like this compound in aqueous solutions, including:

  • pH: The presence of hydroxyl groups in the this compound structure suggests that its stability can be pH-dependent. Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to light, especially UV light, can lead to photodecomposition.

  • Oxygen: Dissolved oxygen in the aqueous buffer can promote oxidation of the phenolic moieties.

Q4: How can I assess the stability of this compound in my specific experimental setup?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to assess the stability of this compound. This involves analyzing the concentration of the parent compound over time under your experimental conditions. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution in Aqueous Buffer
  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Dilution Series: Prepare intermediate dilutions of the stock solution in DMSO if necessary.

  • Final Dilution: Add a small volume of the this compound stock or intermediate dilution to your pre-warmed or pre-cooled aqueous experimental buffer. The final concentration of DMSO should be kept low (typically <0.5%) to avoid affecting the biological system.

  • Mixing: Gently vortex or invert the tube to ensure the working solution is homogeneous.

  • Immediate Use: Use the freshly prepared working solution in your experiments as soon as possible.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its degradation pathways and identify potential degradation products.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent system (e.g., acetonitrile-water mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1 M HCl to the this compound solution.

    • Basic Hydrolysis: Add 1 M NaOH to the this compound solution.

    • Oxidative Degradation: Add 3% H₂O₂ to the this compound solution.

    • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV method. An LC-MS/MS method can be used for the structural elucidation of degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Note the decrease in the this compound peak and the appearance and growth of new peaks corresponding to degradation products.

Visualizing Potential Degradation and Experimental Workflow

cluster_degradation Potential Degradation Pathways This compound This compound Oxidation Oxidation (e.g., quinone formation) This compound->Oxidation O2, light, metal ions Hydrolysis Hydrolysis (ring opening) This compound->Hydrolysis Acid/Base catalysis Photodegradation Photodegradation (various products) This compound->Photodegradation UV/Vis light

Caption: Potential degradation pathways for this compound in aqueous solutions.

cluster_workflow Stability Assessment Workflow start Prepare this compound Stock Solution (DMSO) prepare_working Prepare Aqueous Working Solution start->prepare_working incubate Incubate under Experimental Conditions (Time, Temp, Light) prepare_working->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze via HPLC-UV sample->analyze data Evaluate Data (Peak Area vs. Time) analyze->data conclusion Determine Stability and Usable Timeframe data->conclusion

Caption: Experimental workflow for assessing this compound stability.

References

Troubleshooting low bioactivity in Vesticarpan experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Vesticarpan. The focus is on diagnosing and resolving issues related to low bioactivity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential mechanisms of action?

This compound is a pterocarpan, a class of natural phenolic compounds. Pterocarpans are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects.[1] The precise mechanism of action for this compound can be cell-type and context-dependent, but related compounds have been shown to influence key signaling pathways, such as inhibiting pro-inflammatory mediators or modulating cell proliferation pathways.[1][2]

Q2: What are the most common reasons for observing low or no bioactivity with this compound?

Low bioactivity is frequently traced back to a few common culprits. These can be broadly categorized as issues with the compound itself, the experimental system, or the assay conditions.[3] The most critical factors include:

  • Poor Compound Solubility: this compound may precipitate out of the assay medium, drastically lowering the effective concentration available to the cells.[3][4]

  • Compound Instability: The molecule may degrade over the course of the experiment due to factors like pH, temperature, or light exposure.

  • Suboptimal Assay Conditions: Parameters such as cell density, incubation time, and the health of the cells can significantly impact results.[5][6]

  • Assay Interference: The this compound molecule itself might interfere with the assay readout, for example, by autofluorescence in fluorescence-based assays or by directly reacting with colorimetric reagents.[3]

Q3: How can I ensure the quality and integrity of my this compound stock solution?

Maintaining a high-quality stock solution is critical. This compound is soluble in solvents like DMSO, Acetone, and Ethyl Acetate.[1]

  • Preparation: Prepare high-concentration stock solutions in an appropriate anhydrous solvent (e.g., 10 mM in DMSO).[4]

  • Storage: Store stock solutions desiccated at -20°C to prevent degradation.[1] Aliquot the stock to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]

  • Verification: If purity or identity is in doubt, re-verify the compound batch using analytical methods like NMR or LC-MS.[3]

Q4: What are appropriate positive and negative controls for a this compound experiment?

  • Vehicle Control (Negative): This is essential to control for the effects of the solvent (e.g., DMSO) on the cells. The final concentration of the vehicle should be consistent across all wells and kept at a non-toxic level (typically ≤0.5%).[4]

  • Positive Control: The choice of a positive control depends on the specific assay. It should be a well-characterized compound known to produce a robust effect in your assay system. For an anti-inflammatory assay, a known inhibitor of the target pathway (e.g., a known NF-κB inhibitor) would be appropriate.[4] For a cell proliferation assay, a standard cytotoxic drug could be used.

Troubleshooting Guides

Guide 1: Diagnosing and Solving Compound Solubility Issues

Poor solubility is a primary cause of apparently low bioactivity.[3] If this compound is not fully dissolved in the assay medium, its effective concentration is much lower than intended.

Troubleshooting Workflow: Solubility

G cluster_0 Solubility Troubleshooting start Low Bioactivity Observed check_precipitate Visually inspect wells for precipitate under a microscope start->check_precipitate solubility_test Perform formal solubility test in assay medium check_precipitate->solubility_test is_soluble Is this compound soluble at the target concentration? solubility_test->is_soluble optimize_solv Optimize solvent system (e.g., use co-solvent like Pluronic F-68 or Tween 80) is_soluble->optimize_solv No proceed Proceed with experiment is_soluble->proceed Yes reassess Re-assess bioactivity optimize_solv->reassess lower_conc Test a lower, soluble concentration range lower_conc->is_soluble reassess->lower_conc

A logical workflow for troubleshooting this compound solubility issues.
Data Presentation: Solubility Assessment

This table shows hypothetical results from a solubility test in a standard phosphate-buffered saline (PBS) solution, which is common in biological assays.

Solvent SystemVisual Appearance (Precipitate?)Max Soluble Concentration (µM)
PBSYes< 5
PBS + 0.5% DMSONo50
PBS + 1% Tween® 80No100
PBS + 0.1% Pluronic® F-68No120
Experimental Protocol: Solubility Assessment in Aqueous Buffer
  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[4]

  • Serial Dilutions: Create a series of dilutions from the stock solution into your final assay buffer (e.g., cell culture medium or PBS) to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration is constant.[4]

  • Equilibration: Incubate the dilutions at the standard experimental temperature (e.g., 37°C) for 2 hours with gentle agitation.[4]

  • Visual Inspection: Carefully inspect each tube or well for any visible signs of precipitation. A microscope can be used for more sensitive detection.[4]

  • Quantification (Optional): For a more precise measurement, centrifuge the samples to pellet any precipitate. Measure the concentration of this compound remaining in the supernatant using HPLC or UV-Vis spectroscopy.[4]

Guide 2: Optimizing Cell-Based Assay Conditions

Even with a soluble compound, the biological system must be optimized. Cell health, density, and incubation time are critical variables.[5]

Experimental Workflow: Cell-Based Bioactivity Assay

G cluster_1 Cell-Based Assay Workflow start Start seed_cells Seed cells in microplate at optimal density start->seed_cells adhere Allow cells to adhere (e.g., 24 hours) seed_cells->adhere treat Treat cells with this compound concentrations & controls adhere->treat incubate Incubate for pre-determined time (e.g., 24, 48, 72h) treat->incubate assay_readout Perform assay readout (e.g., add MTT reagent, measure absorbance) incubate->assay_readout analyze Analyze data (Normalize to vehicle control) assay_readout->analyze end End analyze->end

A typical experimental workflow for assessing this compound's bioactivity.
Key Optimization Points

  • Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number. Never let cells become over-confluent before seeding.[5]

  • Cell Seeding Density: This must be optimized for your specific cell line and assay duration. Too few cells will yield a weak signal, while too many can lead to over-confluence and artifacts.[3]

  • Incubation Time: The biological effect of this compound may be time-dependent. Test multiple time points (e.g., 24, 48, 72 hours) to capture the optimal response window.[3]

Data Presentation: Effect of Incubation Time on Cell Viability

This table illustrates how the apparent activity of this compound can change with different incubation times in a hypothetical MTT cell viability assay.

This compound Conc. (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100%100%100%
1098%85%75%
2595%72%55%
5088%51%30%
10082%40%18%
Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to attach overnight.

  • Treatment: Remove the old media and add fresh media containing serial dilutions of this compound, a vehicle control (e.g., 0.5% DMSO), and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[5]

Guide 3: Investigating the Cellular Signaling Pathway

If solubility and assay conditions are optimal, the lack of activity could be due to factors related to the biological target. This could mean the target is not expressed in your cell line or the compound is not reaching its intracellular target.[4]

Representative Signaling Pathway: NF-κB Inhibition

Many phenolic compounds exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This diagram illustrates a potential mechanism that could be investigated for this compound.

G cluster_2 Representative Anti-Inflammatory Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk This compound This compound This compound->ikk inhibits? ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (e.g., TNF-α, IL-6) nucleus->transcription

A potential signaling pathway this compound may inhibit.
Troubleshooting Steps

  • Target Expression: Confirm that your cell line expresses the components of the target pathway. For the NF-κB pathway, check for the expression of key proteins like p65 (RelA).

  • Pathway Activation: Use a known agonist (e.g., LPS or TNF-α) to stimulate the pathway and confirm that it is functional in your experimental setup.

  • Probe Key Events: Use techniques like Western Blotting to measure key phosphorylation events (e.g., phosphorylation of IκBα) or the nuclear translocation of NF-κB p65 to pinpoint where the pathway might be blocked.

Experimental Protocol: Western Blotting for NF-κB Activation
  • Cell Treatment: Seed cells and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound for a short duration (e.g., 30-60 minutes).[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with a buffer containing protease and phosphatase inhibitors to preserve protein modifications.[4]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[4]

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., anti-phospho-IκBα, anti-p65).

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands. Analyze the band intensities to quantify changes in protein phosphorylation or abundance.

References

How to improve the solubility of Vesticarpan for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Vesticarpan for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

This compound is a poorly water-soluble compound. Its solubility is generally limited in aqueous solutions, which poses a significant challenge for achieving therapeutic concentrations in in vivo experiments. However, it is soluble in several organic solvents.[1]

Table 1: this compound Solubility in Common Solvents

SolventSolubility
Aqueous Buffers (e.g., PBS) Poor / Very Low
DMSO Soluble[1]
Chloroform Soluble[1]
Dichloromethane Soluble[1]
Ethyl Acetate Soluble[1]
Acetone Soluble[1]

For higher solubility in organic solvents, warming the solution to 37°C and using an ultrasonic bath can be beneficial.[1]

Q2: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer for my in vivo study. What can I do?

This is a common issue known as "precipitation upon dilution." It occurs when a drug that is soluble in a water-miscible organic solvent (like DMSO) is added to an aqueous medium where it is poorly soluble. To troubleshoot this, consider the following:

  • Lower the Final DMSO Concentration: Ensure the final concentration of the organic solvent in your formulation is as low as possible, typically <1% for many in vivo studies, to minimize toxicity.

  • Use a Co-solvent System: Instead of relying solely on DMSO, a combination of solvents can maintain solubility upon dilution.

  • Employ Formulation Strategies: If simple solvent systems fail, more advanced formulation techniques such as cyclodextrin complexation, solid dispersions, or nanoparticle formulations are necessary. These methods are designed to enhance and maintain the aqueous solubility of hydrophobic compounds.[2][3][4]

Troubleshooting Guide: Enhancing this compound Solubility

This guide details several common and effective techniques to improve the solubility of poorly water-soluble drugs like this compound for in vivo applications.[3][4][5]

Decision Workflow for Selecting a Solubility Enhancement Method

The choice of a suitable solubilization technique depends on various factors, including the required drug concentration, the route of administration, and the stability of the compound. The following diagram provides a decision-making workflow.

G start Start: this compound Solubility Issue check_conc Required Dose / Concentration? start->check_conc check_route Route of Administration? check_conc->check_route Low to Moderate nanoparticle Formulate as Nanoparticles (e.g., Nanosuspension) check_conc->nanoparticle High lipid Use Lipid-Based Formulation (e.g., Liposomes, SNEDDS) check_conc->lipid Very High / Oral check_stability Compound Stability Issues? check_route->check_stability Oral cosolvent Use Co-Solvent System (e.g., DMSO, PEG, Ethanol) check_route->cosolvent Parenteral (IV, IP) cyclodextrin Use Cyclodextrin Inclusion Complex check_stability->cyclodextrin Yes (e.g., light/heat sensitive) solid_disp Prepare Solid Dispersion check_stability->solid_disp No end_formulate Proceed to Formulation & In Vivo Testing cosolvent->end_formulate cyclodextrin->end_formulate nanoparticle->end_formulate lipid->end_formulate solid_disp->end_formulate

Caption: A decision tree to guide the selection of an appropriate solubility enhancement technique for this compound.

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueMechanism of ActionKey AdvantagesKey DisadvantagesBest For...
Co-solvency Reduces interfacial tension between the aqueous solution and the hydrophobic solute.[5]Simple to prepare, low cost, suitable for early-stage screening.[2]Potential for in vivo toxicity from solvents, risk of precipitation on dilution.Parenteral administration where low volumes are used.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within a hydrophilic macrocyclic ring.[6][7]Increases aqueous solubility and stability, biocompatible, used in approved medicines.[7][8][9]Limited drug loading capacity, can be expensive.Oral and parenteral formulations, stabilizing sensitive compounds.
Solid Dispersion Disperses the drug in a hydrophilic carrier matrix at a molecular level, often creating an amorphous form.[3]Significantly enhances dissolution rate and bioavailability.[10]Can be physically unstable (recrystallization), manufacturing can be complex.[2]Oral solid dosage forms.
Nanosuspension Reduces drug particle size to the sub-micron range, increasing the surface area for dissolution.[2][4]High drug loading, applicable to many drugs, improved dissolution velocity.[2]Requires specialized equipment (e.g., high-pressure homogenizer), potential for particle aggregation.Oral and parenteral delivery.
Lipid-Based Formulations Solubilizes the drug in lipidic excipients, forming micelles, emulsions, or liposomes.[11][12]Enhances solubility and permeability, can improve bioavailability and reduce food effects.[2][13]Complex formulations, potential for in vivo instability, lower drug loading.[2]Oral delivery of highly lipophilic drugs.

Experimental Protocols

Protocol 1: Preparation of a this compound Co-solvent Formulation

This protocol describes the preparation of a simple co-solvent system suitable for intraperitoneal (IP) or intravenous (IV) injection in animal models. The goal is to use a minimal amount of organic solvent that keeps the drug in solution upon administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80 or Kolliphor® EL (Cremophor® EL)

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

Procedure:

  • Step 1: Initial Solubilization: Weigh the required amount of this compound. Dissolve it in a small volume of DMSO. For example, create a 100 mg/mL stock solution. Vortex or sonicate briefly until fully dissolved.

  • Step 2: Addition of Co-solvents: Add PEG 400 to the DMSO/Vesticarpan solution. A common starting ratio for the solvent system is 10% DMSO, 40% PEG 400. Mix thoroughly.

  • Step 3: Addition of Surfactant: Add a surfactant like Tween 80 or Kolliphor EL to the mixture to improve stability upon aqueous dilution. A common starting concentration is 5% of the total vehicle volume.

  • Step 4: Final Dilution (Perform immediately before injection): Slowly add the sterile saline or PBS to the organic mixture with constant vortexing to reach the final desired volume and drug concentration. The final formulation might look like: 10% DMSO : 40% PEG 400 : 5% Tween 80 : 45% Saline .

  • Step 5: Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation. The final solution should be clear. If precipitation occurs, the formulation needs to be optimized, for instance, by adjusting the solvent ratios or lowering the final drug concentration.

Troubleshooting:

  • Precipitation: Increase the proportion of PEG 400 or the surfactant. Decrease the final drug concentration.

  • Toxicity: Always run a vehicle-only control group to assess any toxicity from the co-solvent mixture. The final DMSO concentration should ideally be below 1% of the total injected volume if possible.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This method uses β-cyclodextrin derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which are highly soluble in water and can form inclusion complexes to enhance the solubility of hydrophobic drugs.[6][7]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Workflow Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_prep Preparation Steps cluster_process Processing & Final Formulation prep_cd 1. Prepare HP-β-CD Solution (e.g., 40% w/v in water) add_vest 2. Add this compound Powder to the CD Solution prep_cd->add_vest mix 3. Stir Mixture for 24-72h at Room Temperature add_vest->mix filter 4. Filter to Remove Undissolved Drug (0.22 µm) mix->filter lyophilize 5. (Optional) Lyophilize to a Stable Powder filter->lyophilize reconstitute 6. Reconstitute in Buffer for In Vivo Dosing filter->reconstitute Use directly (if not lyophilizing) lyophilize->reconstitute end_node Ready for In Vivo Use reconstitute->end_node start_node Start start_node->prep_cd

References

Technical Support Center: Identification of Vesticarpan Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Vesticarpan" did not yield specific degradation data. The information provided below is based on studies of "Venetoclax," a B-cell lymphoma-2 (BCL-2) selective inhibitor, and is intended to serve as a comprehensive guide for researchers encountering similar challenges in drug degradation analysis. It is highly probable that "this compound" and "Venetoclax" refer to the same compound or that the user intended to inquire about Venetoclax.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of this compound (assumed to be Venetoclax).

Frequently Asked Questions (FAQs)

Q1: What are the common stress conditions that lead to the degradation of this compound?

A1: this compound is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, photolytic (light), and thermolytic (heat) stress.[1][2][3] Forced degradation studies are essential to understand the stability of the molecule and to identify potential degradation products that may form during manufacturing, storage, and use.[4][5][6]

Q2: What are the primary analytical techniques used to identify this compound degradation products?

A2: The most common and powerful analytical techniques for identifying and characterizing drug degradation products are:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are used to separate the degradation products from the parent drug and from each other.[5][7][8]

  • Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS): MS is used for the detection, quantification, and structural elucidation of metabolites and degradation products.[9][10][11][12] Techniques like Quadrupole Time-of-Flight (Q-TOF) MS are also employed.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique crucial for the definitive structural characterization of isolated degradation products.[2][3][9][10][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used as a complementary technique for structure determination.[2][3]

Q3: Why are forced degradation studies necessary?

A3: Forced degradation studies, or stress testing, are a critical component of the drug development process for several reasons:[4][5][6][7]

  • Development of Stability-Indicating Methods: They help in developing and validating analytical methods that can accurately measure the drug substance in the presence of its degradation products.[4][5][7]

  • Identification of Degradation Pathways: These studies provide insights into the chemical properties of the drug molecule and its degradation pathways.[2][6]

  • Characterization of Degradation Products: They facilitate the generation, isolation, and structural elucidation of degradation products.[2][4] Any significant degradation product needs to be evaluated for its potential hazards.[4]

  • Formulation and Packaging Development: Understanding the drug's stability helps in developing a stable formulation and selecting appropriate packaging.[6]

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products in HPLC/UHPLC
Potential Cause Troubleshooting Step
Inappropriate Column Chemistry Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the optimal selectivity for your analytes.
Suboptimal Mobile Phase Composition Modify the organic solvent (e.g., acetonitrile, methanol) and its ratio with the aqueous phase. Adjust the pH of the aqueous phase, as it can significantly impact the retention and peak shape of ionizable compounds.
Incorrect Gradient Profile Optimize the gradient slope and duration. A shallower gradient can improve the resolution of closely eluting peaks.
Low Column Temperature Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer.
Issue 2: Difficulty in Identifying Unknown Peaks in Mass Spectrometry
Potential Cause Troubleshooting Step
Low Abundance of Degradation Product Concentrate the sample or adjust the ionization source parameters to enhance the signal of the ion of interest.
Complex Fragmentation Pattern Utilize MS/MS to generate fragment ions and propose fragmentation pathways. Compare the fragmentation pattern with that of the parent drug to identify common structural motifs. High-resolution MS (HRMS) is crucial for determining the elemental composition of the precursor and fragment ions.[2][3]
Isomeric Degradation Products Isomers will have the same mass-to-charge ratio (m/z). Differentiating them requires high-efficiency chromatographic separation (HPLC or UHPLC) and careful analysis of their fragmentation patterns, which may show subtle differences. In some cases, isolation followed by NMR analysis is necessary for definitive identification.[14]
Matrix Effects Biological matrices can suppress the ionization of target analytes.[11] Employ effective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects.[9]
Issue 3: Insufficient Degradation in Forced Degradation Studies
Potential Cause Troubleshooting Step
Stress Conditions are Too Mild Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[7] A combination of stressors, such as elevated temperature with acidic or basic conditions, can also be employed.[7]
Drug Substance is Highly Stable While desirable, some degradation (typically 5-20%) is needed to validate the stability-indicating method.[3][4] Use more aggressive stress conditions, but avoid excessive degradation that leads to secondary and irrelevant degradation products.[7]
Inappropriate Solvent for the Stress Study Ensure the drug is soluble and stable in the chosen solvent system before applying the stressor.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the drug solution with an equal volume of 1 M HCl. Incubate at a specific temperature (e.g., 50°C) for a defined period.[3]

    • Basic Hydrolysis: Mix the drug solution with an equal volume of 1 M NaOH. Incubate at a specific temperature (e.g., 50°C) for a defined period.[3]

    • Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.

    • Thermolytic Degradation: Heat the solid drug substance or a solution of the drug at an elevated temperature (e.g., 70-80°C).

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC/UHPLC method.

Identification of Degradation Products by LC-MS/MS
  • Chromatographic Separation: Develop an HPLC or UHPLC method that effectively separates the degradation products from the parent drug. A reversed-phase C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is a common starting point.[8]

  • Mass Spectrometric Detection: Couple the HPLC/UHPLC system to a mass spectrometer.

  • Data Acquisition: Acquire data in both full scan mode to detect all ions and in product ion scan (MS/MS) mode to obtain fragmentation data for the ions of interest.

  • Structure Elucidation:

    • Determine the accurate mass and elemental composition of the degradation products using HRMS.

    • Analyze the fragmentation patterns to identify structural modifications compared to the parent drug.

    • Propose the structures of the degradation products based on the mass spectral data.

  • Confirmation (if necessary): For unambiguous structure confirmation, isolate the degradation products using preparative HPLC and characterize them using NMR spectroscopy.[2][3][14][15]

Data Presentation

Table 1: Summary of this compound (Venetoclax) Degradation under Forced Stress Conditions

Stress ConditionReagent/ParameterTemperatureDuration% Degradation (Approx.)Major Degradation Products
Acidic Hydrolysis1 M HCl50°C14 days10-20%A1, A2, A3, A4
Basic Hydrolysis1 M NaOH50°C14 days>20%B1, B2, B3
OxidativeH₂O₂Room Temp--Oxidation Products
PhotolyticUV/Visible LightRoom Temp--Photodegradation Products
ThermolyticHeat70-80°C--Thermal Degradants
Data is illustrative and based on typical forced degradation studies. Specific percentages and products will vary with experimental conditions.[3]

Visualizations

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Drug This compound Stock Solution Acid Acidic Stress (e.g., 1M HCl, 50°C) Drug->Acid Base Basic Stress (e.g., 1M NaOH, 50°C) Drug->Base Oxidative Oxidative Stress (e.g., H₂O₂) Drug->Oxidative Photo Photolytic Stress (UV/Vis Light) Drug->Photo HPLC HPLC/UHPLC Separation Acid->HPLC Base->HPLC Oxidative->HPLC Photo->HPLC MS LC-MS/MS Analysis (HRMS, MS/MS) HPLC->MS Isolation Preparative HPLC Isolation HPLC->Isolation Identification Structure Elucidation of Degradation Products MS->Identification NMR NMR Spectroscopy Isolation->NMR NMR->Identification Pathway Degradation Pathway Proposal Identification->Pathway

Caption: Workflow for the identification of this compound degradation products.

Signaling_Pathway This compound This compound Degradation Degradation (Hydrolysis, Oxidation, etc.) This compound->Degradation DP1 Degradation Product 1 Degradation->DP1 DP2 Degradation Product 2 Degradation->DP2 DPn Degradation Product 'n' Degradation->DPn Biological_Effect Altered Biological Activity (Efficacy/Toxicity) DP1->Biological_Effect DP2->Biological_Effect DPn->Biological_Effect

Caption: Logical relationship of this compound degradation and its potential impact.

References

Technical Support Center: Optimizing Vesticarpan Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Vesticarpan bioassays. Our goal is to help you optimize your experimental design and overcome common challenges to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a typical cell-based bioassay?

A1: For initial screening, a broad concentration range is recommended to determine the optimal dose-response window. A common starting point is a serial dilution from 100 µM down to 1 pM. The final working concentrations should be optimized based on the specific cell type and assay endpoint. For instance, in a 96-well plate format, you might prepare a 10-point 3-fold serial dilution starting from a maximum concentration (e.g., 100 µM).

Q2: How can I minimize variability between replicate wells?

A2: High variability can often be attributed to inconsistent cell seeding, edge effects in microplates, or improper reagent mixing. To mitigate this:

  • Ensure a homogenous single-cell suspension before seeding.

  • Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity and reduce evaporation.

  • Use a multichannel pipette for adding reagents and ensure proper mixing within each well.

  • Consider using automated liquid handlers for improved precision.

Q3: My dose-response curve is not sigmoidal. What are the potential causes?

A3: An atypical dose-response curve can arise from several factors, including:

  • Incorrect concentration range: The concentrations tested may be too high (leading to cytotoxicity) or too low (not showing a response).

  • Compound solubility issues: this compound may precipitate at higher concentrations. Visually inspect your stock solutions and assay wells for any signs of precipitation.

  • Off-target effects: At high concentrations, this compound might be hitting unintended targets, leading to a complex dose-response relationship.

  • Assay interference: The compound may interfere with the assay detection method (e.g., autofluorescence). Running a compound-only control (without cells) can help identify such interference.

Q4: What are the key parameters to consider when optimizing a this compound bioassay?

A4: The optimization of a bioassay involves a multi-factorial approach, often referred to as Design of Experiments (DoE).[1][2][3] Key parameters to consider include cell seeding density, incubation time, and the concentration of stimulating agents.[1] The goal is to find the conditions that maximize the assay window (the difference between the maximum and minimum signal) while maintaining a robust and reproducible response.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Contaminated reagents or cell culture. 2. Non-specific binding of detection antibodies. 3. Autofluorescence of this compound or assay components.1. Use fresh, sterile reagents and screen for mycoplasma contamination. 2. Increase the number of wash steps and include a blocking agent. 3. Run a "compound only" control to measure background fluorescence. Subtract this value from your experimental wells.
Low Signal-to-Noise Ratio 1. Suboptimal assay conditions (e.g., incubation time, cell density). 2. Low activity of the target pathway in the chosen cell line. 3. Degradation of this compound or other critical reagents.1. Perform a Design of Experiments (DoE) to optimize parameters like cell number, incubation time, and reagent concentrations.[1] 2. Use a cell line known to have a robust response for the target pathway. Consider stimulating the pathway if necessary. 3. Prepare fresh solutions of this compound and other reagents for each experiment. Store stock solutions appropriately.
Inconsistent EC50 Values 1. Variability in cell passage number or health. 2. Inconsistent incubation times. 3. Pipetting errors during serial dilutions.1. Use cells within a defined passage number range and ensure high viability (>95%) before seeding. 2. Standardize all incubation periods precisely. 3. Use calibrated pipettes and perform serial dilutions carefully. Consider preparing a master mix of dilutions to be added to replicate plates.

Experimental Protocols

This compound Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common scheme is a 10-point, 3-fold dilution starting from 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions or controls.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. .

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate cell viability as a percentage of the vehicle control.

Data Presentation

Table 1: Example of this compound Bioassay Optimization Parameters
ParameterCondition 1Condition 2 (Optimal)Condition 3
Cell Seeding Density (cells/well) 2,5005,000 10,000
Incubation Time (hours) 2448 72
This compound Concentration (µM) 0.1 - 100.01 - 100 1 - 1000
Resulting Z'-factor 0.40.7 0.5
Signal-to-Background Ratio 815 12
Table 2: this compound EC50 Values in Different Cell Lines
Cell LineTarget PathwayEC50 (µM)95% Confidence Interval
HeLaWnt/β-catenin5.24.8 - 5.6
MCF-7Wnt/β-catenin8.98.2 - 9.7
HEK293TWnt/β-catenin12.511.5 - 13.6

Mandatory Visualizations

Vesticarpan_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa) Cell_Seeding 3. Seed Cells in 96-well plate Cell_Culture->Cell_Seeding Vesticarpan_Prep 2. This compound Serial Dilution Treatment 4. Add this compound & Incubate (48h) Vesticarpan_Prep->Treatment Cell_Seeding->Treatment Assay_Reagent 5. Add Assay Reagent (e.g., MTT) Treatment->Assay_Reagent Read_Plate 6. Read Plate (Absorbance) Assay_Reagent->Read_Plate Data_Processing 7. Data Processing (% Viability) Read_Plate->Data_Processing Dose_Response 8. Dose-Response Curve & EC50 Calculation Data_Processing->Dose_Response

Caption: Experimental workflow for a this compound cell-based bioassay.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Recruitment Dsh->Destruction_Complex Inhibition Beta_Catenin_on β-catenin (Accumulates) Nucleus Nucleus Beta_Catenin_on->Nucleus TCF_LEF_on TCF/LEF Target_Genes_on Target Gene Expression ON TCF_LEF_on->Target_Genes_on Beta_Catenin_on_nuc β-catenin Beta_Catenin_on_nuc->TCF_LEF_on Co-activation This compound This compound This compound->Destruction_Complex Prevents Inhibition?

Caption: Hypothetical mechanism of this compound in the Wnt/β-catenin signaling pathway.

References

Technical Support Center: Overcoming Vesticarpan Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with the novel anti-cancer agent, Vesticarpan.

Troubleshooting Guide

This guide is designed to help you identify and overcome resistance to this compound in your cancer cell lines.

Issue: Decreased sensitivity to this compound observed in our cancer cell line.

Possible Cause 1: Increased Drug Efflux

Cancer cells can develop resistance by actively pumping drugs out of the cell, reducing the intracellular concentration of the therapeutic agent. This is often mediated by ATP-binding cassette (ABC) transporters.[1][2][3][4][5]

Suggested Action:

  • Assess ABC Transporter Expression: Use quantitative PCR (qPCR) or Western blotting to compare the expression levels of common ABC transporters (e.g., P-glycoprotein/MDR1/ABCB1, MRP1/ABCC1, and BCRP/ABCG2) in your resistant cell line versus the parental, sensitive cell line.[2]

  • Functional Efflux Assay: Perform a fluorescent substrate efflux assay using dyes like Rhodamine 123 or Calcein-AM. Increased efflux of the dye in the resistant cells, which can be reversed by known ABC transporter inhibitors like Verapamil or Ko143, suggests this mechanism.[5][6]

  • Co-treatment with Efflux Pump Inhibitors: Test the efficacy of this compound in combination with an ABC transporter inhibitor. A restoration of sensitivity would indicate that drug efflux is a primary resistance mechanism.[5][7]

Experimental Workflow for Investigating Drug Efflux

cluster_0 Observation cluster_1 Hypothesis: Increased Drug Efflux cluster_2 Potential Outcomes cluster_3 Conclusion A Decreased this compound Sensitivity (Increased IC50) B Measure ABC Transporter Expression (qPCR/Western Blot) A->B C Functional Efflux Assay (e.g., Rhodamine 123) A->C D Co-treatment with Efflux Pump Inhibitor A->D E Increased Expression of ABCB1, ABCC1, or ABCG2 B->E H No Change in Expression or Function B->H F Increased Dye Efflux, Reversed by Inhibitor C->F C->H G Restored this compound Sensitivity D->G D->H I Efflux-Mediated Resistance Confirmed E->I F->I G->I J Consider Alternative Resistance Mechanisms H->J

Caption: Workflow for investigating efflux-mediated resistance.

Possible Cause 2: Alterations in this compound's Molecular Target or Signaling Pathway

Resistance can arise from mutations in the drug's target protein that prevent binding, or through the activation of alternative signaling pathways that bypass the effects of this compound.[8][9][10]

Suggested Action:

  • Target Sequencing: If the direct molecular target of this compound is known, sequence the corresponding gene in resistant and sensitive cells to identify potential mutations.

  • Phospho-proteomic/Kinase Activity Profiling: Compare the activation state of key signaling pathways (e.g., PI3K/Akt, MAPK) between sensitive and resistant cells, both with and without this compound treatment.[8]

  • Pathway Inhibition Studies: Use small molecule inhibitors of pathways found to be upregulated in resistant cells in combination with this compound to see if sensitivity can be restored.[9]

Hypothetical this compound Signaling and Resistance Pathway

cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound Target Target Protein This compound->Target Inhibits MutatedTarget Mutated Target This compound->MutatedTarget Binding Failed Downstream Downstream Signaling Target->Downstream Apoptosis Apoptosis Downstream->Apoptosis BypassPathway Bypass Pathway (e.g., Akt activation) BypassPathway->Downstream Activates AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) AntiApoptotic->Apoptosis

Caption: this compound's mechanism and potential resistance pathways.

Possible Cause 3: Increased Pro-Survival Signaling and Evasion of Apoptosis

Cancer cells can overcome drug-induced apoptosis by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulating pro-apoptotic proteins (e.g., Bax, Bak).[11]

Suggested Action:

  • Assess Apoptosis Markers: Use Western blotting to measure the levels of key apoptosis-regulating proteins like Bcl-2, Bax, and cleaved caspases (e.g., Caspase-3, -8, -9) in response to this compound.[11][12][13]

  • Annexin V/PI Staining: Perform flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells after this compound treatment. A lower percentage of apoptotic cells in the resistant line is indicative of this mechanism.

  • Synergistic Drug Combinations: Combine this compound with drugs that target pro-survival pathways, such as Bcl-2 inhibitors (e.g., Venetoclax), to potentially re-sensitize the cells.[14][15][16]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for determining this compound resistance?

A1: The first step is to perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) value for this compound in your cell line. An increase in the IC50 value of the suspected resistant line compared to the parental line is the primary indicator of resistance. Drug-adapted cell lines are often used as preclinical models for acquired resistance.[17]

Q2: How can I develop a this compound-resistant cell line for my studies?

A2: A common method is to culture the parental cancer cell line in the continuous presence of this compound, starting at a low concentration (e.g., the IC20) and gradually increasing the concentration over several months as the cells adapt.[6] Periodically check the IC50 to monitor the development of resistance.

Q3: Can the tumor microenvironment influence this compound resistance?

A3: Yes, the tumor microenvironment, including cancer-associated fibroblasts (CAFs) and the extracellular matrix, can contribute to drug resistance.[8][18] For instance, the physical stiffness of the surrounding tissue has been shown to reduce chemotherapy effectiveness in pancreatic cancer.[19] Co-culture models with CAFs or 3D "organoid" cultures can help investigate these interactions.[9]

Q4: Are there any known synergistic drug combinations with this compound?

A4: While specific synergistic combinations for the hypothetical this compound are not known, general strategies often involve combining it with drugs that target different pathways.[14][15] For example:

  • Inhibitors of parallel survival pathways: If this compound targets the MAPK pathway, combining it with a PI3K/Akt inhibitor may be effective.[8]

  • Apoptosis sensitizers: Combining this compound with a Bcl-2 inhibitor can lower the threshold for apoptosis induction.

  • Efflux pump inhibitors: As discussed in the troubleshooting guide, these can be effective if efflux is the resistance mechanism.[5]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental MCF-7501
This compound-Resistant MCF-775015
Parental PANC-11201
This compound-Resistant PANC-1150012.5

Table 2: Effect of Combination Therapy on this compound IC50 in Resistant PANC-1 Cells

TreatmentThis compound IC50 (nM)Fold Re-sensitization
This compound alone1500-
This compound + Verapamil (1 µM)2506
This compound + Venetoclax (50 nM)4003.75

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Purpose: To determine the IC50 of this compound.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50.

2. Western Blot Analysis for Apoptosis Markers

  • Purpose: To measure the expression of apoptosis-related proteins.

  • Methodology:

    • Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for 24 or 48 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

Logical Diagram for Troubleshooting Decision Making

Start Start: Cell line shows resistance to this compound Q1 Is expression/function of ABC transporters increased? Start->Q1 A1 Yes: Efflux-mediated resistance. Consider efflux pump inhibitors. Q1->A1 Yes Q2 No. Are there mutations in the This compound target or altered signaling pathways? Q1->Q2 No A2 Yes: Target/pathway-mediated resistance. Consider pathway inhibitors or alternative drugs. Q2->A2 Yes Q3 No. Is there an upregulation of anti-apoptotic proteins (e.g., Bcl-2)? Q2->Q3 No A3 Yes: Apoptosis evasion. Consider combining with pro-apoptotic agents (e.g., Bcl-2 inhibitors). Q3->A3 Yes End Continue investigating other mechanisms (e.g., tumor microenvironment effects). Q3->End No

References

Technical Support Center: Refinement of Vesticarpan Purification Chromatography Steps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the chromatographic purification of Vesticarpan.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources for this compound isolation?

A1: this compound, a pterocarpan isoflavonoid, is primarily isolated from plants of the Leguminosae (Fabaceae) family. A notable source is the wood of Machaerium vestitum. Other related pterocarpans have been isolated from various species of Pterocarpus and Lonchocarpus.

Q2: What are the key chemical properties of this compound to consider for purification?

A2: Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy. Key properties include:

PropertyValueImplication for Purification
Molecular Weight 286.28 g/mol Standard molecular weight for a small molecule, suitable for various chromatography types.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]Provides a good starting point for selecting solvents for both extraction and the mobile phase in normal-phase and reversed-phase chromatography.
Polarity (XlogP) 2.3Indicates a moderate lipophilicity, suggesting that both normal-phase (silica) and reversed-phase (C18) chromatography could be effective.
Hydrogen Bond Donors 2The hydroxyl groups can interact with polar stationary phases like silica gel.
Hydrogen Bond Acceptors 5The oxygen atoms can interact with protic solvents in the mobile phase.

Q3: Which chromatography techniques are most suitable for this compound purification?

A3: A multi-step chromatographic approach is often necessary for the purification of this compound to achieve high purity. Commonly employed techniques for similar flavonoids include:

  • Column Chromatography (CC): Often used as an initial purification step with silica gel for fractionation of the crude extract.

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative scale HPLC are essential for final purification. Reversed-phase columns (e.g., C18) are frequently used.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that can be effective for separating compounds with similar polarities without a solid support, minimizing sample loss.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound.

Issue 1: Low Yield of this compound

Symptoms:

  • The final amount of purified this compound is significantly lower than expected from the initial crude extract.

  • Low concentration of this compound detected in fractions after chromatography.

Possible Causes and Solutions:

CauseSolution
Incomplete Extraction Ensure the use of an appropriate solvent for extraction that matches this compound's solubility (e.g., ethyl acetate, methanol). Consider using techniques like sonication or Soxhlet extraction to improve efficiency.
Compound Degradation This compound may be sensitive to heat, light, or extreme pH. Use low-temperature evaporation methods (e.g., rotary evaporator), protect samples from light using amber vials or foil, and avoid strongly acidic or basic conditions during extraction and purification.
Irreversible Adsorption Strong interaction with the stationary phase (e.g., silica gel) can lead to sample loss. If using silica gel, consider deactivating it slightly with water. Alternatively, switch to a less active stationary phase or use reversed-phase chromatography.
Suboptimal Chromatography Conditions An inappropriate mobile phase can lead to poor elution of this compound. The compound may be eluting very slowly or not at all. Optimize the mobile phase composition based on preliminary TLC or analytical HPLC runs.
Issue 2: Co-elution of Impurities with this compound

Symptoms:

  • HPLC analysis of the purified fraction shows multiple peaks, with one corresponding to this compound.

  • NMR or Mass Spectrometry data of the purified sample indicates the presence of other compounds.

Possible Causes and Solutions:

CauseSolution
Similar Polarity of Impurities Plant extracts often contain structurally similar flavonoids that are difficult to separate.
* Optimize Mobile Phase: For reversed-phase HPLC, fine-tune the gradient by making it shallower to increase the separation between closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.
* Change Stationary Phase: If optimizing the mobile phase is insufficient, try a different column chemistry. For example, a phenyl-hexyl column may offer different selectivity for aromatic compounds compared to a standard C18 column.
* Orthogonal Separation: Employ a second chromatography step with a different separation mechanism. For example, if the first step was reversed-phase HPLC, the second could be normal-phase chromatography or HSCCC.
Column Overloading Injecting too much sample onto the column can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample. For preparative chromatography, consider using a larger dimension column.

Experimental Protocols

Proposed Protocol for this compound Purification from Machaerium vestitum

This proposed protocol is based on general methods for pterocarpan and flavonoid isolation.

1. Extraction:

  • Air-dry and powder the wood of Machaerium vestitum.

  • Extract the powdered material with methanol at room temperature for 48 hours.

  • Concentrate the methanol extract under reduced pressure using a rotary evaporator.

  • Suspend the residue in water and partition successively with n-hexane, chloroform, and ethyl acetate.

  • Concentrate the ethyl acetate fraction, as it is likely to contain this compound.

2. Silica Gel Column Chromatography (Initial Fractionation):

  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Dimensions: 5 cm diameter x 50 cm length.

  • Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Example Gradient:

      • n-hexane (100%)

      • n-hexane:ethyl acetate (9:1)

      • n-hexane:ethyl acetate (8:2)

      • n-hexane:ethyl acetate (1:1)

      • ethyl acetate (100%)

  • Fraction Collection: Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC).

  • Analysis: Combine fractions that show a similar TLC profile to known this compound standards (if available) or that exhibit the expected flavonoid characteristics (e.g., UV absorbance).

3. Preparative Reversed-Phase HPLC (Final Purification):

  • Column: C18, 10 µm particle size, 20 mm internal diameter x 250 mm length.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 70% B (linear gradient)

    • 35-40 min: 70% to 100% B

    • 40-45 min: 100% B (column wash)

    • 45-50 min: Re-equilibration at 30% B

  • Flow Rate: 10 mL/min

  • Detection: UV at 280 nm.

  • Fraction Collection: Collect peaks corresponding to the retention time of this compound.

  • Purity Analysis: Assess the purity of the collected fractions using analytical HPLC, Mass Spectrometry, and NMR.

Data Presentation

Table 1: Proposed Preparative HPLC Parameters for this compound Purification

ParameterSetting
Column C18 (20 x 250 mm, 10 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 10 mL/min
Gradient 30-70% B over 30 min
Detection Wavelength 280 nm
Injection Volume 1-5 mL (depending on concentration)

Visualizations

Vesticarpan_Purification_Workflow Start Plant Material (Machaerium vestitum) Extraction Methanol Extraction Start->Extraction Partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) Extraction->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_CC Fractions Fraction Collection & TLC Analysis Silica_CC->Fractions Combined_Fractions This compound-rich Fractions Fractions->Combined_Fractions Prep_HPLC Preparative RP-HPLC Combined_Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Analysis Purity Analysis (Analytical HPLC, MS, NMR) Pure_this compound->Analysis Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Co_Elution Co-elution of Impurities Start->Co_Elution Check_Extraction Review Extraction Protocol Low_Yield->Check_Extraction Is extraction efficient? Check_Stability Assess Compound Stability Low_Yield->Check_Stability Is the compound stable? Optimize_CC Optimize Chromatography Low_Yield->Optimize_CC Are chromatography conditions optimal? Optimize_Gradient Optimize HPLC Gradient Co_Elution->Optimize_Gradient Are peaks overlapping? Change_Column Change Stationary Phase Optimize_Gradient->Change_Column Still overlapping? Orthogonal_Method Use Orthogonal Method Change_Column->Orthogonal_Method Still overlapping?

References

Technical Support Center: Mitigating Vesticarpan Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Vesticarpan precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture experiments?

This compound is a pterocarpan natural product with demonstrated biological activities, including the induction of apoptosis in various cancer cell lines.[1] Like many hydrophobic small molecules, this compound has limited aqueous solubility. This can lead to precipitation when it is introduced into aqueous cell culture media, resulting in an inaccurate effective concentration and leading to unreliable and non-reproducible experimental outcomes.

Q2: What are the primary causes of this compound precipitation in cell culture media?

Several factors can contribute to this compound precipitation:

  • Rapid Solvent Polarity Shift: this compound is often dissolved in a non-polar organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[1] Adding this stock solution directly to the aqueous cell culture medium can cause a sudden change in solvent polarity, leading to the compound precipitating out of the solution.[2]

  • Concentration Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may exceed its solubility limit under the specific experimental conditions (e.g., temperature, pH).

  • Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[3]

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. A decrease in temperature can lower its solubility, potentially causing it to precipitate.[3]

  • pH Instability: The pH of the cell culture medium can influence the solubility of compounds with ionizable groups. While this compound does not have strongly ionizable groups, significant pH shifts in the media due to cellular metabolism could potentially affect its stability in solution.[2]

Q3: What is the recommended starting solvent for this compound stock solutions?

This compound is soluble in several organic solvents, including Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell culture applications, DMSO is the most commonly used solvent for preparing stock solutions due to its miscibility with water and relatively low toxicity to cells at low concentrations.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To minimize solvent-induced toxicity and its effects on cell behavior, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, with many protocols recommending concentrations of 0.1% or lower.[4][5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Q5: Can I filter the medium to remove this compound precipitate?

Filtering the medium to remove precipitate is not recommended. This action will lower the effective concentration of this compound in your experiment, leading to inaccurate and misleading results. The focus should be on preventing precipitation from occurring in the first place.[5]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and mitigate this compound precipitation during your cell culture experiments.

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock solution to the medium. Rapid change in solvent polarity.1. Perform Serial Dilutions: Instead of adding the high-concentration DMSO stock directly to the full volume of medium, perform a stepwise dilution.[2] (See Experimental Protocol 1). 2. Slow, Dropwise Addition: Add the this compound stock solution to the medium very slowly, drop-by-drop, while gently vortexing or swirling the medium to ensure rapid and even dispersion.[5]
Precipitate appears over time during incubation. The concentration of this compound exceeds its solubility limit at 37°C.1. Lower the Final Concentration: Test a range of lower final concentrations of this compound. 2. Optimize Solvent Conditions: If precipitation persists even at lower concentrations, consider using a co-solvent system or an alternative vehicle (See Experimental Protocol 2).
Temperature-dependent solubility.1. Pre-warm the Medium: Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[2] 2. Maintain Stable Incubation Temperature: Ensure your incubator is properly calibrated and maintains a stable temperature.
Interaction with media components.1. Test in a Simpler Buffer: Assess the solubility of this compound in a simpler buffer like Phosphate-Buffered Saline (PBS) to determine if specific media components are causing the precipitation.[2] 2. Serum Considerations: If using a serum-containing medium, be aware that components in the serum can bind to hydrophobic compounds. Consider reducing the serum concentration if experimentally feasible.
pH shift in the medium during cell growth.1. Use a Buffered Medium: Employ a medium containing a buffer such as HEPES to help maintain a stable pH.[2] 2. Monitor Media pH: Regularly check the pH of your culture medium, especially in experiments with high cell densities or long incubation times.

Data Presentation: this compound Solubility

Precise quantitative data for this compound's aqueous solubility under varying pH and temperature is limited in publicly available literature. The following tables provide known solubility information and illustrative data for structurally related flavonoids to guide experimental design.

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility
DMSO10 mg/mL
Dimethyl formamide (DMF)20 mg/mL
Ethanol5 mg/mL
DMF:PBS (pH 7.2) (1:5)~1 mg/mL

Data compiled from multiple sources.[2]

Table 2: Illustrative pH-Dependent Aqueous Solubility of Flavonoids

pHHesperetin Solubility (g/L)Naringenin Solubility (g/L)
1.50.000060.000025
8.00.000240.0001

Note: This data is for the flavonoids Hesperetin and Naringenin and is intended to illustrate the general principle of pH-dependent solubility for this class of compounds. Actual solubility of this compound may vary.

Table 3: Illustrative Temperature-Dependent Total Flavonoid Content (TFC) from Aqueous Extraction

Temperature (°C)Relative TFC (%)
5100
30146
50~146 (Plateau)
>50Decrease observed

Note: This data illustrates the general effect of temperature on flavonoid extraction and solubility in water. Optimal temperature for this compound solubility should be determined empirically.

Experimental Protocols

Protocol 1: Serial Dilution Method for Preparing this compound Working Solutions

Objective: To minimize precipitation caused by rapid solvent exchange by gradually introducing the this compound-DMSO stock into the aqueous cell culture medium.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM). Ensure complete dissolution; gentle warming to 37°C and vortexing can aid this process.[1]

    • Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Create an Intermediate Dilution Series in DMSO (Optional but Recommended):

    • To achieve a range of final concentrations while maintaining a constant final DMSO percentage, prepare a series of intermediate stocks by diluting the primary stock in 100% DMSO.

  • Perform Serial Dilution into Culture Medium:

    • For a final concentration of 10 µM with a final DMSO concentration of 0.1%, you will need a 10 mM primary stock (1000x).

    • In a sterile microcentrifuge tube, add 98 µL of pre-warmed cell culture medium.

    • Add 2 µL of the 10 mM this compound stock to the 98 µL of medium. This creates a 200 µM intermediate solution in a medium with 2% DMSO.

    • Vortex gently.

    • In your final culture vessel (e.g., a well of a 6-well plate containing 2 mL of medium), add 10 µL of the 200 µM intermediate solution. This will result in a final concentration of 10 µM this compound and a final DMSO concentration of 0.1%.

    • Mix gently by swirling the plate.

Protocol 2: 96-Well Plate-Based Kinetic Solubility Assay

Objective: To rapidly assess the solubility and precipitation of this compound at various concentrations in your specific cell culture medium.

Materials:

  • This compound primary stock solution in DMSO (e.g., 10 mM)

  • 100% DMSO

  • Cell culture medium (the same type used in your experiments)

  • Sterile 96-well plates (one for dilutions, one for the assay)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering

Methodology:

  • Prepare a Compound Dilution Plate:

    • In a 96-well plate, create a serial dilution of your this compound primary stock in 100% DMSO. For example, a 2-fold serial dilution starting from 10 mM.

  • Prepare the Assay Plate:

    • Add 198 µL of your pre-warmed cell culture medium to the wells of a clear-bottom 96-well plate.

  • Add Compound Dilutions to the Assay Plate:

    • Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Measure Precipitation Over Time:

    • Immediately after adding the compound, and at subsequent time points (e.g., 1, 4, 24 hours) during incubation at 37°C, measure the absorbance or light scatter at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance/scatter indicates precipitation.

    • Visually inspect the wells under a microscope for the presence of precipitate.

Visualizations

Experimental_Workflow_Solubility_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM this compound in 100% DMSO dmso_plate Create Serial Dilution in 96-well Plate (DMSO) stock->dmso_plate transfer Transfer 2 µL of Dilutions to Assay Plate dmso_plate->transfer media_plate Add 198 µL Medium to 96-well Assay Plate media_plate->transfer measure Measure Absorbance/Scatter (t = 0, 1, 4, 24h) transfer->measure analyze Analyze Data & Determine Solubility Limit measure->analyze

Caption: Workflow for the 96-well plate-based kinetic solubility assay.

Vesticarpan_Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced intrinsic apoptosis signaling pathway.

References

Challenges in the large-scale synthesis of Vesticarpan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Vesticarpan. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the large-scale synthesis of this compound?

A1: The most prevalent precursors for the synthesis of this compound and other pterocarpans are isoflavones.[1] Specifically, a suitably substituted 2'-hydroxyisoflavone is a key intermediate that undergoes reduction and subsequent cyclization to form the characteristic pterocarpan core.[2][3] An alternative route involves the oxidative rearrangement of chalcones.[1][4]

Q2: What is a typical yield for the synthesis of this compound?

A2: While specific large-scale yield data for this compound is not extensively published, modern synthetic methods for related pterocarpans, such as one-pot transformations from isoflavones, can achieve high yields, with some reported instances of over 80% for the core pterocarpan structure formation.[2][3] However, yields can vary significantly based on the chosen synthetic route, reaction conditions, and scale.

Q3: What are the critical stereocenters in this compound, and how is stereoselectivity controlled?

A3: The this compound skeleton has two critical chiral centers at positions 6a and 11a.[5] Achieving the desired stereochemistry is a significant challenge. Modern approaches utilize asymmetric transfer hydrogenation (ATH) with a chiral catalyst to achieve high enantioselectivity, often exceeding 99% enantiomeric excess (ee).[2][3]

Q4: What are the common methods for purifying this compound on a large scale?

A4: Large-scale purification of this compound typically involves column chromatography. Due to the polarity of this compound, silica gel is a common stationary phase. Eluent systems often consist of a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, with a gradient to effectively separate the product from starting materials and byproducts. Recrystallization can also be a viable method for final purification if a suitable solvent system is identified.

Q5: What are the potential safety concerns when working with reagents for this compound synthesis?

A5: Some synthetic routes for pterocarpans may involve toxic reagents. For instance, older methods utilized thallium(III) nitrate, which is highly toxic.[1] Modern methods tend to employ safer, albeit still hazardous, reagents. It is crucial to consult the Safety Data Sheet (SDS) for all chemicals used and to handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete conversion of the isoflavone precursor.- Degradation of intermediates or final product.- Suboptimal reaction conditions (temperature, pressure, catalyst loading).- Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material.- Work up the reaction under mild conditions to prevent degradation.- Optimize reaction parameters such as temperature, reaction time, and catalyst concentration.[6][7][8]
Formation of Multiple Byproducts - Side reactions such as over-reduction or rearrangement.- Presence of impurities in starting materials or solvents.- Use highly pure starting materials and anhydrous solvents.- Carefully control the stoichiometry of reagents, especially the reducing agent.- Employ a more selective catalyst or reaction conditions.
Poor Stereoselectivity - Inactive or poisoned catalyst.- Incorrect choice of chiral ligand or catalyst.- Racemization of the product under the reaction or workup conditions.- Use a fresh, active catalyst and ensure anaerobic conditions if the catalyst is air-sensitive.- Screen different chiral catalysts and ligands to find the optimal one for the desired stereoisomer.- Perform the reaction and purification at lower temperatures to minimize the risk of racemization.
Difficulty in Purifying this compound - Co-elution of byproducts with similar polarity to this compound.- Tailing of the product on the chromatography column.- Optimize the chromatography conditions, including the solvent system and the type of stationary phase.- Consider using a different purification technique, such as preparative HPLC or recrystallization.- If byproducts are acidic or basic, an acid-base wash during workup might remove them.
Inconsistent Results on Scale-up - Mass and heat transfer limitations at a larger scale.- Inefficient mixing.- Changes in reaction kinetics upon scaling up.- Ensure efficient and consistent mixing throughout the reaction vessel.- Carefully control the reaction temperature, accounting for potential exotherms.- Perform a thorough process safety analysis before scaling up.[9][10]

Key Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound Core via One-Pot Transformation of a 2'-Hydroxyisoflavone

This protocol is adapted from modern synthetic methods for pterocarpans.[2][3]

1. Asymmetric Transfer Hydrogenation (ATH) and Cyclization:

  • To a solution of the 2'-hydroxyisoflavone precursor in a suitable solvent (e.g., a mixture of formic acid and triethylamine), add a catalytic amount of a chiral ruthenium catalyst.

  • Stir the reaction mixture at a controlled temperature until complete conversion of the isoflavone is observed by TLC or HPLC.

  • Upon completion, carefully add an acid (e.g., hydrochloric acid) to facilitate the in-situ cyclization to the pterocarpan skeleton.

  • Monitor the cyclization step by TLC or HPLC.

2. Workup and Purification:

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Synthesis Workflow and Challenges

Diagram 1: General Synthetic Workflow for this compound

G General Synthetic Pathway to this compound A Isoflavone Precursor B Asymmetric Transfer Hydration (ATH) A->B C Isoflavan-4-ol Intermediate B->C D Acid-catalyzed Cyclization C->D E This compound D->E

Caption: A simplified workflow for this compound synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield in this compound Synthesis A Low Yield of This compound B Check Reaction Completion (TLC/HPLC) A->B C Incomplete Conversion B->C No E Complete Conversion B->E Yes D Optimize Reaction Time/Temperature C->D F Analyze for Byproducts (LC-MS) E->F G Significant Byproduct Formation F->G Yes H Adjust Stoichiometry/ Change Catalyst G->H

References

Technical Support Center: Accurate Vesticarpan Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vesticarpan quantification. This resource is designed to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound quantification?

A1: The most common and reliable methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices and low concentration samples.[2][4][5]

Q2: My this compound peak is showing poor shape (e.g., fronting, tailing, or splitting). What are the possible causes?

A2: Poor peak shape can arise from several factors:

  • Column Overload: Injecting too high a concentration of the analyte. Try diluting your sample.

  • Column Degradation: The stationary phase may be deteriorating. Consider washing or replacing the column.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound.

  • Co-elution: Another compound may be eluting at a similar retention time. Method optimization or switching to a more selective detector like a mass spectrometer might be necessary.

  • Sample Solvent Effects: The solvent used to dissolve the sample may be too strong, causing peak distortion. Ideally, the sample solvent should be the same as or weaker than the mobile phase.

Q3: I am observing significant variability in my results between injections. What should I check?

A3: High variability between injections, often indicated by a high relative standard deviation (%RSD), can be due to:

  • Injector Issues: Air bubbles in the syringe, a loose fitting, or a clogged injector port.

  • Inconsistent Sample Volume: Ensure the autosampler is calibrated and functioning correctly.

  • Sample Instability: this compound may be degrading in the sample vial.[6] Consider using cooled autosamplers and preparing fresh samples.

  • Pump Malfunction: Inconsistent flow rate from the HPLC pump. Check for leaks and ensure proper pump maintenance.

Q4: How can I improve the sensitivity of my this compound assay?

A4: To enhance sensitivity:

  • Optimize Detection Wavelength (HPLC-UV/DAD): Determine the wavelength of maximum absorbance for this compound.

  • Switch to a More Sensitive Detector: Fluorescence or mass spectrometry detectors offer significantly higher sensitivity than UV detectors.[1]

  • Sample Pre-concentration: Use solid-phase extraction (SPE) to concentrate the analyte before injection.

  • Increase Injection Volume: This can improve the signal, but be mindful of potential peak shape distortion.

  • Optimize Mobile Phase: Adjusting the mobile phase composition can sometimes improve peak height and signal-to-noise ratio.

Q5: What is the importance of method validation and what parameters should be assessed?

A5: Analytical method validation ensures that the chosen method is suitable for its intended purpose, providing reliable and accurate data.[7][8][9] Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[8]

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[3][8]

  • Accuracy: The closeness of the test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[8][10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][8]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[7]

Troubleshooting Guides

HPLC-UV/DAD Method
Issue Potential Cause Troubleshooting Steps
No Peak or Very Small Peak - No injection or incorrect injection volume.- Detector lamp is off or malfunctioning.- Incorrect wavelength setting.- this compound concentration is below the LOD.- Verify injection process and syringe/vial.- Check detector status and lamp life.- Scan for this compound's maximum absorbance.- Concentrate the sample or use a more sensitive method.
Ghost Peaks (Unexpected Peaks) - Contamination in the mobile phase, glassware, or sample.- Carryover from a previous injection.- Use high-purity solvents and clean glassware.- Run a blank gradient.- Implement a needle wash step in the injection sequence.
Baseline Drift or Noise - Air bubbles in the system.- Fluctuations in pump pressure.- Contaminated detector flow cell.- Mobile phase not properly mixed or degassed.- Degas the mobile phase and purge the system.- Check for leaks and service the pump.- Flush the flow cell with an appropriate solvent.- Ensure proper mobile phase preparation.
Shifting Retention Times - Changes in mobile phase composition or pH.- Fluctuations in column temperature.- Column aging.- Inconsistent flow rate.- Prepare fresh mobile phase accurately.- Use a column oven for temperature control.- Equilibrate the column properly before injection.- Check the pump for consistent performance.
LC-MS/MS Method
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity / Poor Ionization - Suboptimal ion source parameters (e.g., temperature, gas flow, voltage).- Matrix effects (ion suppression or enhancement).[11]- Incorrect mobile phase additives.- Tune the mass spectrometer for this compound.- Dilute the sample to reduce matrix effects.- Optimize sample preparation (e.g., use SPE).- Use a mobile phase with appropriate volatile buffers (e.g., formic acid, ammonium formate).
Inconsistent Results - Matrix effects varying between samples.- Instability of this compound in the processed sample.- Inconsistent sample preparation.- Use a stable isotope-labeled internal standard.- Analyze samples promptly after preparation.- Ensure consistent and reproducible sample preparation steps.
High Background Noise - Contamination from solvents, reagents, or labware.- In-source fragmentation.- Use LC-MS grade solvents and reagents.- Clean the ion source.- Optimize fragmentation energy.
Multiple Peaks for this compound - Isomer formation.- In-source fragmentation.- Presence of adducts (e.g., sodium, potassium).- Optimize chromatography to separate isomers.- Adjust source parameters to minimize fragmentation.- Optimize mobile phase to reduce adduct formation.

Experimental Protocols

This compound Quantification by RP-HPLC-DAD

This protocol provides a general framework. Optimization is required based on the specific matrix and instrumentation.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., from a plant matrix):

    • Homogenize 1 g of the sample with 10 mL of methanol.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

      • 0-20 min: 10-90% B

      • 20-25 min: 90% B

      • 25-26 min: 90-10% B

      • 26-30 min: 10% B

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at the maximum absorbance wavelength of this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification sample Biological Matrix extraction Extraction sample->extraction standard This compound Standard dilution Serial Dilution standard->dilution filtration Filtration extraction->filtration cal_standards Calibration Standards dilution->cal_standards sample_prep Prepared Sample filtration->sample_prep hplc HPLC Separation cal_standards->hplc sample_prep->hplc ms Mass Spectrometry Detection hplc->ms data_acq Data Acquisition ms->data_acq peak_integration Peak Integration data_acq->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve quantification Quantification cal_curve->quantification results Final Concentration quantification->results

Caption: this compound Quantification Workflow.

troubleshooting_logic start Poor Peak Shape? check_conc Check Concentration (Dilute Sample) start->check_conc Yes check_column Inspect Column (Wash/Replace) check_conc->check_column No Improvement resolved Issue Resolved check_conc->resolved Improved check_mobile_phase Optimize Mobile Phase (pH, Composition) check_column->check_mobile_phase No Improvement check_column->resolved Improved check_solvent Check Sample Solvent check_mobile_phase->check_solvent No Improvement check_mobile_phase->resolved Improved check_solvent->resolved Improved unresolved Consider Co-elution (Method Optimization/MS) check_solvent->unresolved No Improvement

References

How to minimize batch-to-batch variability of Vesticarpan extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of Vesticarpan extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

A1: this compound is a flavone with potential therapeutic applications, including anti-angiogenic properties. Batch-to-batch consistency of this compound extracts is crucial for obtaining reproducible experimental results, ensuring the safety and efficacy of potential drug products, and complying with regulatory standards. Inconsistencies can arise from variability in the raw plant material and the extraction and processing methods.[1][2][3]

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

A2: The primary sources of variability stem from the botanical raw material and the manufacturing process.[1][3] Factors related to the raw material include:

  • Plant genetics and species identification: Ensuring the correct plant species (Vitex rotundifolia) is crucial.[4]

  • Environmental and cultivation conditions: Climate, soil quality, fertilization methods, and exposure to light can alter the phytochemical profile of the plant.[1][5]

  • Harvesting time and post-harvest handling: The concentration of this compound can vary with the plant's developmental stage. Improper drying, storage, and transportation can lead to degradation of the target compound.[5]

Variability in the manufacturing process can be attributed to:

  • Extraction method and parameters: The choice of solvent, temperature, extraction time, and solvent-to-solid ratio significantly impacts the yield and purity of this compound.[6]

  • Processing procedures: Subsequent steps like filtration, concentration, and drying can introduce variability if not strictly controlled.[1]

  • Operator-related variations: Differences in how operators perform the extraction can lead to inconsistencies.[1]

Q3: What are the key quality control (QC) tests to ensure the consistency of this compound extracts?

A3: A robust QC program should be implemented at all stages of production.[7] Key QC tests include:

  • Raw Material Evaluation: Botanical identification, macroscopic and microscopic analysis, and DNA barcoding to confirm the plant species.[4]

  • Phytochemical Profiling: Chromatographic techniques like HPLC and LC-MS/MS are essential for creating a chemical fingerprint of the extract and quantifying this compound.[7]

  • Purity and Contamination Testing: Screening for heavy metals, pesticides, microbial contaminants, and mycotoxins.[4][7]

  • Potency Testing: Quantifying the concentration of this compound to ensure it falls within a specified range.[8]

  • Stability Testing: Assessing the shelf-life of the extract under defined storage conditions.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield Improper raw material handling (e.g., inadequate drying, improper storage).Ensure plant material is properly dried in a shaded, well-ventilated area and stored in a cool, dark, and dry place to prevent degradation.
Suboptimal extraction solvent.This compound, as a flavone, is generally soluble in polar organic solvents. Experiment with different solvents and their aqueous mixtures (e.g., ethanol, methanol, acetone) to find the optimal solvent system.
Inefficient extraction parameters (time, temperature, solvent-to-solid ratio).Optimize extraction parameters. For instance, while higher temperatures can increase solubility, excessive heat may degrade this compound. A systematic study of these parameters is recommended.
Inconsistent this compound Concentration Across Batches Variability in raw material.Source raw materials from a qualified supplier who provides a certificate of analysis. If possible, use plant material cultivated under controlled conditions (GACP - Good Agricultural and Collection Practices).[5]
Inconsistent extraction procedure.Standardize the extraction protocol and ensure all operators are trained and adhere strictly to the established procedure. Implement in-process controls to monitor critical parameters.[1][7]
Degradation of this compound during processing.Flavonoids can be sensitive to light, heat, and pH changes. Protect the extract from light, use moderate temperatures during solvent evaporation, and control the pH of the extraction medium.
Presence of Impurities in the Final Extract Inefficient extraction selectivity.Adjust the polarity of the extraction solvent to minimize the co-extraction of undesirable compounds.
Inadequate purification steps.Employ chromatographic purification techniques such as column chromatography or preparative HPLC to isolate this compound from other co-extracted compounds.
Poor Chromatographic Peak Shape or Resolution During HPLC Analysis Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the solvent ratio, pH, and ionic strength to achieve better separation and peak shape.
Contaminated or degraded column.Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.
Matrix effects in LC-MS/MS analysis.Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before injection.

Experimental Protocols

1. Representative Extraction Protocol for this compound from Vitex rotundifolia

This protocol is a general procedure for the extraction of flavonoids and should be optimized for this compound.

  • Preparation of Plant Material:

    • Air-dry the fruits of Vitex rotundifolia in the shade.

    • Grind the dried material into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with occasional shaking.

    • Alternatively, perform Soxhlet extraction for 6-8 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with the plant residue to ensure complete extraction.

  • Concentration:

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography on silica gel or Sephadex LH-20.

2. Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This is a representative HPLC method based on the analysis of structurally similar flavonoids and should be validated for this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with (A) 0.1% phosphoric acid in water and (B) acetonitrile.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength of approximately 330-350 nm (to be determined by UV scan of a pure this compound standard).
Injection Volume 20 µL
Column Temperature 30°C

Table of Representative HPLC Gradient Program:

Time (min) %A %B
08020
205050
252080
308020

Visualization of this compound's Mechanism of Action

This compound has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, it inhibits the phosphorylation of AKT and SRC, two key downstream molecules in the VEGF cascade.

Vesticarpan_VEGF_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K SRC SRC VEGFR2->SRC AKT AKT PI3K->AKT p Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) AKT->Angiogenesis SRC->Angiogenesis This compound This compound This compound->AKT This compound->SRC

Caption: this compound's inhibition of the VEGF signaling pathway.

The following diagram illustrates a generalized workflow for minimizing batch-to-batch variability of this compound extracts, from raw material sourcing to the final product.

Variability_Minimization_Workflow cluster_0 1. Raw Material Control cluster_1 2. Standardized Processing cluster_2 3. In-Process & Final QC RM_Sourcing Sourcing (GACP) RM_ID Botanical Identification RM_Sourcing->RM_ID RM_QC Quality Control RM_ID->RM_QC Extraction Standardized Extraction (Solvent, Time, Temp) RM_QC->Extraction Purification Purification Extraction->Purification Drying Drying Purification->Drying IP_QC In-Process Controls Drying->IP_QC FP_Analysis Final Product Analysis (HPLC/LC-MS) IP_QC->FP_Analysis Stability Stability Testing FP_Analysis->Stability Final_Product Consistent this compound Extract Stability->Final_Product

Caption: Workflow for minimizing this compound extract variability.

References

Validation & Comparative

A Comparative Analysis of Vesticarpan and Other Pterocarpans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of Vesticarpan and other notable pterocarpans, including Medicarpin and Homopterocarpin. Pterocarpans, a class of isoflavonoids primarily found in the Fabaceae family, are recognized for their wide range of pharmacological properties. This document synthesizes available experimental data on their anticancer, anti-inflammatory, and antimicrobial activities, providing a framework for future research and development.

While comprehensive quantitative data for this compound remains limited in publicly accessible literature, this guide collates available information and draws comparisons with more extensively studied pterocarpans. The data presented herein is intended to provide a foundation for further investigation into the therapeutic potential of this promising class of natural compounds.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for this compound and other selected pterocarpans. It is important to note that direct comparisons of IC50 and MIC values should be made with caution, as experimental conditions can vary between studies.

Table 1: Comparative Cytotoxic Activity (IC50 in µM)

CompoundHL-60 (Leukemia)Other Cancer Cell Lines
This compound Data not availableCytotoxic activity reported against five human cancer cell lines, but specific IC50 values are not specified in the available literature.[1]
Medicarpin Necrosis-inducingData not available
Homopterocarpin Apoptosis-inducingData not available
2,3,9-Trimethoxypterocarpan Apoptosis-inducingData not available

A study on pterocarpans from Platymiscium floribundum reported that (+)-Vesticarpan, along with (+)-medicarpin, induced an increase in nonviable HL-60 cells, suggesting necrotic effects, while (+)-2,3,9-trimethoxy-pterocarpan and (+)-homopterocarpin triggered apoptosis.[2][3] All tested pterocarpans from this plant reduced the number of viable HL-60 cells.[2][3]

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)

CompoundCOX-1 InhibitionCOX-2 Inhibition
This compound Data not availableData not available
Medicarpin Data not availableData not available
Homopterocarpin Data not availableData not available

Note: While anti-inflammatory properties are attributed to pterocarpans, specific IC50 values for COX inhibition for this compound, Medicarpin, and Homopterocarpin were not available in the searched literature.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusOther Microbes
This compound Data not availableData not available
Medicarpin Data not availableData not available
Homopterocarpin Data not availableData not available

Note: The antimicrobial potential of pterocarpans is widely acknowledged, yet specific MIC values for this compound, Medicarpin, and Homopterocarpin against common pathogens like Staphylococcus aureus were not found in the available search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay: COX Inhibition

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a substrate (e.g., arachidonic acid), and a chromogenic co-substrate.

  • Compound Incubation: Add various concentrations of the test compound to the reaction mixture and incubate.

  • Reaction Initiation and Termination: Initiate the reaction by adding the substrate. After a set time, stop the reaction.

  • Detection: Measure the product of the enzymatic reaction, often through spectrophotometry, to determine the extent of enzyme inhibition.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus).

  • Serial Dilution: Perform a serial dilution of the test compound in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism to grow.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Pterocarpans exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, studies on related compounds provide insights into their potential mechanisms of action, particularly in the context of cancer.

Apoptosis Induction Pathway

Many pterocarpans, including those isolated from Platymiscium floribundum, have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2][3] This process is critical for eliminating damaged or cancerous cells and is often dysregulated in cancer. The induction of apoptosis by pterocarpans can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome formation & activation Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome formation & activation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Apoptosome formation & activation Caspase-9->Procaspase-3 Pterocarpans Pterocarpans Pterocarpans->Mitochondrion Induces stress Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Generalized apoptosis induction pathway potentially targeted by pterocarpans.

Experimental Workflow for Cytotoxicity Screening

The process of screening compounds for their cytotoxic effects typically follows a standardized workflow to ensure reproducibility and comparability of the data.

Cytotoxicity_Workflow Cell Culture Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cell Culture->Cell Seeding (96-well plate) Compound Preparation Compound Preparation Compound Treatment Compound Treatment Compound Preparation->Compound Treatment Cell Seeding (96-well plate)->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50)

Caption: Standard experimental workflow for determining the cytotoxicity of compounds.

Conclusion

This compound and other pterocarpans represent a promising area of research for the development of new therapeutic agents. While the available quantitative data for this compound is currently limited, qualitative studies indicate its potential as a cytotoxic agent. Further research is warranted to fully characterize its biological activity profile and elucidate its mechanisms of action. This guide provides a foundational comparison and detailed protocols to support such future investigations. The continued exploration of this class of natural products may lead to the discovery of novel treatments for a range of diseases, including cancer.

References

Validating the Anticancer Mechanism of Casticin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer mechanisms of Casticin, a naturally occurring flavonoid, with other established anticancer compounds. The information presented is supported by experimental data from peer-reviewed studies and includes comprehensive protocols for key validation assays.

Casticin: An Overview of its Anticancer Profile

Casticin, a polymethoxyflavone isolated from plants of the Vitex species, has demonstrated significant anticancer activity across a range of cancer cell lines.[1][2][3][4] Its primary mechanisms of action include the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical cell signaling pathways involved in tumor progression.[1][2][3][4][5]

Comparative Analysis of Anticancer Mechanisms

The following tables summarize the key anticancer effects of Casticin compared to other well-characterized anticancer agents with similar mechanisms of action.

Table 1: Induction of Apoptosis
CompoundCancer Cell Line(s)Key Apoptotic EventsSupporting Evidence
Casticin Hepatocellular Carcinoma (PLC/PRF/5, Hep G2), Oral Cancer (SCC-4), Leukemia (HL-60)Upregulation of Death Receptor 5 (DR5), activation of caspases-3, -8, and -9, increased Bax/Bcl-2 ratio, release of cytochrome c.[1][6][7]Western Blot, Flow Cytometry (Annexin V/PI), Caspase Activity Assays.[6][7]
Curcumin Cisplatin-Resistant Ovarian CancerActivation of caspase-3, PARP degradation, generation of reactive oxygen species (ROS).[8]Western Blot, Flow Cytometry.[8]
Genistein Bladder Cancer (T24)Activation of caspases-3, -8, and -9, decreased Bcl-2/Bax ratio, cytochrome c release.[9]Western Blot, Flow Cytometry.[9]
Cinobufagin Malignant Melanoma (A375)Increased Bax, decreased Bcl-2, release of cytoplasmic cytochrome c, activation of cleaved caspases-9 and -3.[10]Western Blot.[10]
Table 2: Induction of Cell Cycle Arrest
CompoundCancer Cell Line(s)Phase of Cell Cycle ArrestKey Molecular EventsSupporting Evidence
Casticin Oral Cancer (KB cells, SCC-4), Gallbladder CancerG2/M, G0/G1Disruption of mitotic spindles, downregulation of cyclin A and cyclin B1, upregulation of p21 and p27.[5][7][11][12]Flow Cytometry, Western Blot.[7][11][12]
Curcumin Cisplatin-Resistant Ovarian CancerG2/MEnhanced p53 phosphorylation.[8]Flow Cytometry.[8]
Genistein Bladder Cancer (T24)G2/MDownregulation of cyclin A and cyclin B1, upregulation of p21.[9]Flow Cytometry, Western Blot.[9]
Timosaponin AIII Breast Cancer (MDA-MB-231, MCF7)G2/MDownregulation of CyclinB1, Cdc2, and Cdc25C.[13]Flow Cytometry, Western Blot.[13]
Table 3: Inhibition of Signaling Pathways
CompoundCancer Cell Line(s)Targeted Signaling PathwayKey Molecular TargetsSupporting Evidence
Casticin Breast Cancer (MDA-MB-231, 4T1), Oral Squamous Cell Carcinoma (UM1, HSC-3), Hepatocellular CarcinomaPI3K/Akt/mTOR, Wnt/β-cateninDecreased phosphorylation of Akt and mTOR, downregulation of β-catenin.[14][15][16][17]Western Blot.[14][16][17]
Genistein Bladder Cancer (T24)PI3K/AktInhibition of Akt activity.[9]Western Blot.[9]
Curcumin Cisplatin-Resistant Ovarian CancerAkt, p38 MAPKInhibition of Akt phosphorylation, enhancement of p38 MAPK phosphorylation.[8]Western Blot.[8]
Cinobufagin Malignant Melanoma (A375)PI3K/AktDecreased levels of PI3K, p-PI3K, AKT, and p-AKT.[10]Western Blot.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.[18]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[14]

  • Treat the cells with various concentrations of the test compound for the desired time period (e.g., 24, 48, or 72 hours).

  • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[18] The reference wavelength should be more than 650 nm.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[19]

Protocol:

  • Harvest treated and untreated cells (approximately 1 × 10⁶ cells) by centrifugation.[20]

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[21][22]

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in 500 µL of a nucleic acid staining solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).[21]

  • Incubate for 30 minutes at room temperature in the dark.[21][22]

  • Analyze the cells by flow cytometry.[20][21][22]

Apoptosis Analysis (Western Blot)

Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[23][24] Changes in the expression levels or cleavage of these proteins indicate the activation of apoptosis.[24]

Protocol:

  • Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.[25]

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.[25]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target apoptotic proteins (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C.[25]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[25]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by Casticin and the general workflows for the experimental validation.

G Casticin's Impact on PI3K/Akt/mTOR Signaling Pathway cluster_legend Legend Casticin Casticin PI3K PI3K Casticin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation key_activation Activation -> key_inhibition Inhibition --|

Caption: Casticin inhibits the PI3K/Akt/mTOR signaling pathway.

G Casticin's Impact on Wnt/β-catenin Signaling Pathway cluster_legend Legend Casticin Casticin beta_catenin_cyto β-catenin (Cytoplasm) Casticin->beta_catenin_cyto Downregulation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex DestructionComplex->beta_catenin_cyto Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation key_activation Activation -> key_inhibition Inhibition --|

Caption: Casticin inhibits the Wnt/β-catenin signaling pathway.

G Experimental Workflow for Validating Anticancer Effects start Cancer Cell Culture treatment Treatment with Test Compound start->treatment mtt MTT Assay treatment->mtt flow_cell_cycle Flow Cytometry (Cell Cycle) treatment->flow_cell_cycle flow_apoptosis Flow Cytometry (Apoptosis) treatment->flow_apoptosis western Western Blot treatment->western viability Cell Viability Data mtt->viability cell_cycle_dist Cell Cycle Distribution Data flow_cell_cycle->cell_cycle_dist apoptosis_quant Apoptosis Quantification flow_apoptosis->apoptosis_quant protein_exp Protein Expression Data western->protein_exp

Caption: Workflow for anticancer effect validation.

References

Vesticarpan: A Comparative Analysis of Structure-Activity Relationships in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Vesticarpan, with a primary focus on its anticancer properties and emerging data on its anti-inflammatory and neuroprotective effects. Quantitative data from various preclinical studies are presented to facilitate a clear understanding of its structure-activity relationship (SAR) and to compare its performance against relevant alternatives.

Anticancer Activity of this compound

This compound, also known as Casticin, has demonstrated significant cytotoxic effects across a range of human cancer cell lines. Its primary mechanism of action in cancer is the selective inhibition of the Anoctamin 1 (ANO1) calcium-activated chloride channel, which is implicated in cancer progression.[1][2][3] Inhibition of ANO1 by this compound leads to the induction of apoptosis and cell cycle arrest in cancer cells.[1][4]

Comparative Cytotoxicity of this compound and Related Flavonoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its related flavonoids, Artemetin and Penduletin, against human liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines.

CompoundCancer Cell LineIC50 (µM)[5]
This compound HepG223.9
MCF-725.8
ArtemetinHepG22.3
MCF-73.9
PenduletinHepG25.6
MCF-76.4
Cytotoxicity of this compound Across Various Cancer Cell Lines

This compound has shown a broad spectrum of anticancer activity as detailed in the table below.

Cancer TypeCell LineIC50 (µM)Reference
Human leukemiaK5620.28 (24h)[6]
Human fibrosarcomaHT-10800.44 (48h)[6]
Human colon adenocarcinomaHCT-150.66 (48h)[6]
Human ovarian carcinomaA278019.1 (48h)[6]
Human prostate carcinomaPC-3~28.8[7]
Human osteosarcomaMG63< 10[8]
LymphomaEL-40.25-0.3[9]
Mast-cell sarcomaP815.90.25-0.3[9]
Gefitinib-resistant NSCLCPC9-GR~1[10]
This compound vs. Standard of Care: Non-Small Cell Lung Cancer (NSCLC)

A significant finding is this compound's efficacy against gefitinib-resistant NSCLC cells. This suggests a potential role for this compound in overcoming acquired resistance to EGFR tyrosine kinase inhibitors.

CompoundCell LineIC50Reference
This compound PC9-GR~1 µM[10]
GefitinibPC9-GR~987-fold higher than this compound[10]
Structure-Activity Relationship of this compound Analogs

A study on acylated derivatives of this compound was conducted to explore potential improvements in cytotoxic potency. The results indicated that while some modifications led to minor increases in activity against specific cell lines, they did not dramatically enhance the overall cytotoxic profile.

CompoundModificationRelative CytotoxicityReference
This compound (1) -Baseline
Compound 2 MethylatedInactive or significantly reduced
Compound 3 AcetylatedSimilar to this compound, with minor increase against LNCaP and/or Lu1
Compounds 4-9 Acylated (new)Compound 9 showed comparative potency to this compound

Anti-inflammatory and Neuroprotective Activities

This compound also exhibits notable anti-inflammatory and neuroprotective properties, although the quantitative data and SAR studies in these areas are less extensive than for its anticancer effects.

Anti-inflammatory Activity

This compound's anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators.[6] In vivo studies have shown that this compound can reduce paw edema in a dose-dependent manner.[6] It also inhibits the proliferation of T-lymphocytes and B-lymphocytes with an IC50 of approximately 0.7 µM for both.[9]

Neuroprotective Effects

The neuroprotective potential of this compound is an emerging area of research. Studies on the related flavonoid, Vitexin, suggest that these compounds may exert their effects through the PI3K/Akt signaling pathway and by protecting neurons against neurotoxin-induced injury.[3]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Cancer

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Vesticarpan_Anticancer_Pathway This compound This compound ANO1 ANO1 Channel This compound->ANO1 Inhibits Mitochondria Mitochondria This compound->Mitochondria Induces stress AKT_PRAS40 AKT-PRAS40 Pathway This compound->AKT_PRAS40 Inhibits Apoptosis Apoptosis ANO1->Apoptosis Inhibition leads to CellCycleArrest Cell Cycle Arrest ANO1->CellCycleArrest Inhibition leads to Caspase3 Caspase-3 Activation Mitochondria->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage PARP_Cleavage->Apoptosis AKT_PRAS40->Apoptosis Inhibition leads to

This compound's anticancer signaling pathway.

Experimental Workflow: Cell Viability (MTT) Assay

The following diagram outlines the typical workflow for assessing cell viability using the MTT assay.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay A Seed cells in 96-well plate B Incubate (24h) A->B C Add this compound/Control B->C D Incubate (24-72h) C->D E Add MTT reagent D->E F Incubate (4h) E->F G Add solubilization solution F->G H Read absorbance (570nm) G->H

Workflow for MTT cell viability assay.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Culture and treat cells with this compound or a control for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic tetrapeptide substrate (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Active caspase-3 cleaves the substrate, releasing the reporter molecule, which can then be quantified.

Procedure:

  • Cell Lysis: Treat cells with this compound or a control, then lyse the cells in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each cell lysate.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC) using a plate reader. The signal intensity is proportional to the caspase-3 activity.

References

Navigating BCL-2 Inhibition in Leukemia: A Comparative Analysis of Venetoclax and Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the reproducibility of anti-leukemic effects, focusing on the BCL-2 inhibitor Venetoclax and its comparison with the microtubule-targeting agent Vincristine. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, experimental data, and relevant protocols.

The landscape of leukemia treatment is continually evolving, with targeted therapies offering promising alternatives to conventional chemotherapy. One such groundbreaking therapy is Venetoclax, a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. This guide delves into the reproducible effects of Venetoclax on human leukemia cells and provides a comparative analysis with Vincristine, a long-standing chemotherapeutic agent that targets microtubules.

Introduction to Targeted vs. Conventional Therapy in Leukemia

Leukemia, a group of cancers that usually begin in the bone marrow and result in high numbers of abnormal white blood cells, has traditionally been treated with chemotherapy agents like Vincristine. These agents are cytotoxic, primarily affecting rapidly dividing cells, which include both cancerous and healthy cells, leading to significant side effects.[1]

In contrast, targeted therapies like Venetoclax are designed to interfere with specific molecules involved in cancer cell growth and survival.[2] Venetoclax specifically targets the BCL-2 protein, which is overexpressed in many leukemia cells and plays a crucial role in preventing apoptosis (programmed cell death).[2][3] By inhibiting BCL-2, Venetoclax restores the natural process of apoptosis in malignant cells.[3]

Comparative Efficacy and Cellular Effects

The following tables summarize the quantitative data on the effects of Venetoclax and Vincristine on human leukemia cells, compiled from various studies.

DrugCell LinesIC50 ValuesKey Findings
Venetoclax T-ALL and B-ALL blast cellsNot specified in the provided textSignificantly increased apoptosis compared to control.[3]
AML cell linesNot specified in the provided textInduces rapid apoptosis.[4]
Vincristine Acute Lymphoblastic Leukemia (ALL) cellsNot specified in the provided textInduces cell cycle arrest and apoptosis.[1]
Myeloid and Lymphoid leukemia cell linesNot specified in the provided textLymphoid cell lines appear more sensitive than myeloid ones.[5]

Table 1: Comparative in vitro Cytotoxicity of Venetoclax and Vincristine against Human Leukemia Cells.

DrugPrimary Leukemia SamplesApoptotic EffectKey Findings
Venetoclax Primary patient AML myeloblastsRapidly induced apoptosis.[4]Effective in both in vitro and in vivo models.[4]
Vincristine Not specified in the provided textInduces apoptosis.[6]Efficacy in CLL has been explored.[6]

Table 2: Effects of Venetoclax and Vincristine on Primary Human Leukemia Cells.

Mechanisms of Action: A Deeper Dive

The distinct mechanisms of action of Venetoclax and Vincristine are central to their differential effects on leukemia cells.

Venetoclax and the BCL-2 Pathway

Venetoclax is a potent and selective oral inhibitor of BCL-2, an anti-apoptotic protein.[2] In many hematologic malignancies, including certain types of leukemia, the overexpression of BCL-2 allows cancer cells to evade apoptosis.[3][4] Venetoclax binds directly to the BH3 domain of the BCL-2 protein, displacing pro-apoptotic proteins like BIM.[3] This disruption of the BCL-2/BIM complex initiates the mitochondrial apoptotic pathway, leading to the activation of caspases and ultimately, programmed cell death.[3]

BCL2_Inhibition_by_Venetoclax cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm BCL2 BCL-2 BIM BIM BCL2->BIM sequesters BAX_BAK BAX/BAK BIM->BAX_BAK activates CytochromeC Cytochrome c BAX_BAK->CytochromeC releases Caspases Caspases CytochromeC->Caspases activates Venetoclax Venetoclax Venetoclax->BCL2 inhibits Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: Mechanism of Venetoclax-induced apoptosis.

Vincristine and Microtubule Disruption

Vincristine, a vinca alkaloid, exerts its cytotoxic effects by interfering with the dynamics of microtubules.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[1] Vincristine binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[1] This disruption of microtubule formation leads to arrest of the cell cycle in the M phase and subsequent induction of apoptosis.[1][7]

Vincristine_Mechanism Vincristine Vincristine Tubulin Tubulin Vincristine->Tubulin binds to Microtubules Microtubules Vincristine->Microtubules inhibits polymerization Tubulin->Microtubules polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest M-phase Arrest MitoticSpindle->CellCycleArrest disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis induces

Caption: Vincristine's mechanism of action.

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are generalized methodologies for key experiments cited in the comparison.

Cell Viability Assay (e.g., MTT or Trypan Blue Exclusion)
  • Cell Seeding: Plate leukemia cells (e.g., HL-60, Jurkat) in 96-well plates at a density of 1 x 10^4 cells/well.

  • Drug Treatment: Add varying concentrations of Venetoclax or Vincristine to the wells. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Trypan Blue Exclusion: Mix a small aliquot of the cell suspension with an equal volume of trypan blue dye. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat leukemia cells with the desired concentrations of Venetoclax or Vincristine for a specified time.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Experimental_Workflow cluster_assays Assays start Start: Leukemia Cell Culture drug_treatment Drug Treatment (Venetoclax or Vincristine) start->drug_treatment incubation Incubation drug_treatment->incubation viability_assay Cell Viability Assay (MTT / Trypan Blue) incubation->viability_assay apoptosis_assay Apoptosis Assay (Annexin V / PI) incubation->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow.

Conclusion

This comparative guide highlights the distinct, yet effective, mechanisms by which Venetoclax and Vincristine induce cell death in human leukemia cells. Venetoclax offers a targeted approach by specifically inhibiting the pro-survival protein BCL-2, thereby restoring the intrinsic apoptotic pathway.[2][3] This targeted action is a hallmark of modern cancer therapy, aiming for greater efficacy with potentially fewer off-target effects compared to traditional chemotherapy.

Vincristine, a cornerstone of leukemia treatment for decades, acts by disrupting the fundamental cellular process of mitosis.[1] While its efficacy is well-established, its mechanism affects all rapidly dividing cells, leading to a broader side effect profile.[1]

The reproducibility of the anti-leukemic effects of both agents is well-documented in numerous studies. The choice between these and other therapeutic options will depend on the specific type of leukemia, patient characteristics, and the potential for combination therapies. Further research into the nuances of their signaling pathways and mechanisms of resistance will continue to refine their clinical application and improve outcomes for patients with leukemia.

References

Vesticarpan Bioassay Validation: A Comparative Guide to Establishing Precision and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesticarpan, a pterocarpan phytoestrogen, has garnered interest for its potential biological activities, including cytotoxic and estrogenic effects. For researchers investigating these properties, the selection and validation of appropriate bioassays are critical for generating reliable and reproducible data. This guide provides a comparative overview of key bioassays for assessing the biological activity of this compound and other phytoestrogens. It details experimental protocols, presents performance data for established alternative compounds, and outlines the necessary steps for validating these assays to establish precision and accuracy. While specific validation data for this compound is not extensively published, this guide establishes a framework for its bioanalytical characterization by comparing it to well-documented phytoestrogens.

Data Presentation: Comparative Bioactivity of Phytoestrogens

The following tables summarize the bioactivity of commonly studied phytoestrogens in two key assays: the MCF-7 cell proliferation assay (a measure of estrogenic or cytotoxic effects) and the estrogen receptor (ER) luciferase reporter assay (a measure of ER activation). These values serve as a benchmark for contextualizing the performance of this compound.

Table 1: Comparative Cytotoxicity of Phytoestrogens in MCF-7 Cells

CompoundIC50 (µM)Assay ConditionsReference
Genistein 47.548h incubation[1]
Genistein ~15024h incubation[2]
Genistein >50 (inhibition at higher concentrations)48h incubation[3]
Daidzein >75 µg/mL (~295 µM)4 days incubation[3]
Glyceollin I 0.1 - 10 (significant reduction in viability)Not specified[4]
Dipterocarpol Derivatives 1.84 - 24.72Not specified[5]
This compound Data not publicly available--

Table 2: Comparative Estrogenic Activity of Phytoestrogens in ER Luciferase Reporter Assays

CompoundEC50 (M)Cell Line/ReceptorReference
17β-Estradiol 7.9 x 10⁻¹²HEK293ERE/Gal4-Lux[6]
Coumestrol 1.8 x 10⁻⁸HEK293ERE/Gal4-Lux[7]
Daidzein 4.7 x 10⁻⁷HEK293ERE/Gal4-Lux[7]
Genistein Data varies, potent activatorMCF-7[8]
Medicarpin 10⁻¹⁰ (stimulates osteoblast differentiation)Osteoblasts (ERβ-mediated)[9]
This compound Data not publicly available--

Experimental Protocols

MCF-7 Cell Proliferation Assay (MTT Method)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Culture: Maintain MCF-7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a reference compound (e.g., Genistein). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Estrogen Receptor (ER) Luciferase Reporter Assay

This assay quantifies the activation of the estrogen receptor by measuring the expression of a luciferase reporter gene under the control of an estrogen response element (ERE).

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7, HEK293) and transiently or stably transfect them with a plasmid containing an ERE-luciferase reporter construct and an ER expression vector (if the cell line does not endogenously express the receptor of interest).

  • Seeding: Seed the transfected cells into 96-well plates.

  • Treatment: After 24 hours, replace the medium with medium containing various concentrations of this compound or a reference agonist (e.g., 17β-Estradiol) or antagonist.

  • Incubation: Incubate the plates for 18-24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Determine the EC50 value (the concentration that produces 50% of the maximal response).

Bioassay Validation Parameters

To ensure the reliability of bioassay data for this compound, the following validation parameters should be assessed:

  • Accuracy: The closeness of the measured value to the true value. This can be determined by spike-recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Intra-assay precision (Repeatability): Precision under the same operating conditions over a short interval of time. Expressed as the coefficient of variation (%CV).

    • Inter-assay precision (Intermediate Precision): Precision within the same laboratory over different days, with different analysts, or with different equipment. Expressed as %CV.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Mandatory Visualizations

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Dimerization Dimerization ER->Dimerization Binding & HSP dissociation HSP Heat Shock Proteins ERE Estrogen Response Element (ERE) Dimerization->ERE Translocation Transcription Gene Transcription ERE->Transcription Binding Nucleus Nucleus mRNA mRNA Transcription->mRNA Protein Proteins mRNA->Protein Translation Proliferation Cell Proliferation Protein->Proliferation

Caption: Estrogen signaling pathway activated by this compound.

MCF7_Proliferation_Workflow A 1. Seed MCF-7 cells in 96-well plate B 2. Incubate for 24h (Adhesion) A->B C 3. Treat with this compound (or alternatives) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 4h (Formazan formation) E->F G 7. Solubilize formazan (DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 H->I Luciferase_Reporter_Workflow A 1. Transfect cells with ERE-Luciferase & ER plasmids B 2. Seed cells in 96-well plate A->B C 3. Treat with this compound (or alternatives) B->C D 4. Incubate for 18-24h C->D E 5. Lyse cells D->E F 6. Add luciferase substrate E->F G 7. Measure Luminescence F->G H 8. Calculate EC50 G->H

References

Vesticarpan: A Comparative Analysis of its Anticancer Effects on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Vesticarpan, a polymethoxyflavone, has demonstrated significant potential as an anticancer agent across a variety of cancer cell lines. This guide provides a comparative analysis of its effects on prostate, breast, colorectal, and non-small cell lung cancer, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance supported by experimental data.

Quantitative Data Summary

The inhibitory effects of this compound on the proliferation of various cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Cancer TypeCell LineIC50 (µM)Key Molecular Effects
Prostate CancerPC-3~28.8Induces apoptosis and G2/M phase cell cycle arrest. Upregulates Bax, downregulates Bcl-2, and promotes Cytochrome c release.[1][2][3]
Breast CancerHs578T (p53 mutated)0.25 (at 72h)Induces apoptosis. Modulates expression of c-Myc, Bcl-2, and p21.[4]
MCF-7 (p53 wild type)0.53 (at 72h)Inhibits proliferation.[4]
Colorectal CancerHT29Not explicitly stated, but inhibits cell viabilityInhibits ANO1 channel function and reduces ANO1 protein levels, leading to apoptosis. Increases the sub-G1 population in the cell cycle.[5]
Non-Small Cell Lung CancerPC9Not explicitly stated, but inhibits cell viabilityInhibits ANO1 channel function and reduces ANO1 protein levels, inducing apoptosis. Increases the sub-G1 population in the cell cycle.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • This compound Treatment: Cells were treated with various concentrations of this compound (e.g., 0, 0.1, 0.2, 0.5, 1.0 µM for breast cancer cells; and a range up to 50 µM for prostate cancer cells) for specified time periods (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Double Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells were treated with different concentrations of this compound for 24 hours.

  • Cell Harvesting and Washing: Both floating and adherent cells were collected, washed twice with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Cells (1 x 10⁵) were incubated with 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[1][2]

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Cells were treated with this compound for 24 hours, harvested, and fixed in cold 70% ethanol overnight at -20°C.[5]

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes.[5]

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular mechanisms and experimental procedures associated with this compound's anticancer effects.

Vesticarpan_Apoptosis_Pathway_PC3 This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Inhibits release Bax->Mitochondrion Promotes release Apoptosis Apoptosis Cytochrome_c->Apoptosis Induces

This compound-induced intrinsic apoptosis pathway in PC-3 cells.

Vesticarpan_Breast_Cancer_Pathway This compound This compound cMyc c-Myc This compound->cMyc Downregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates p21 p21 This compound->p21 Downregulates (in Hs578T) Proliferation Cell Proliferation cMyc->Proliferation Promotes Apoptosis Apoptosis cMyc->Apoptosis Sensitizes to Bcl2->Apoptosis Inhibits p21->Proliferation Inhibits

This compound's impact on key proteins in breast cancer cells.

Vesticarpan_ANO1_Pathway This compound This compound ANO1 ANO1 Channel This compound->ANO1 Inhibits function and protein levels Apoptosis Apoptosis This compound->Apoptosis Induces Cell_Viability Cancer Cell Viability ANO1->Cell_Viability Promotes ANO1->Apoptosis Inhibits

This compound as an ANO1 inhibitor in CRC and NSCLC cells.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (PC-3, MCF-7, etc.) Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Quantification Data Quantification and Statistical Analysis MTT->Data_Quantification Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI) Flow_Cytometry->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle_Analysis Apoptosis_Analysis->Data_Quantification Cell_Cycle_Analysis->Data_Quantification Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis

General experimental workflow for studying this compound's effects.

References

Validating Vesticarpan: A Comparative Guide for Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vesticarpan, a member of the pterocarpan class of flavonoids, as a potential therapeutic agent in oncology. Drawing upon experimental data from related compounds, this document benchmarks its potential efficacy against established chemotherapeutic agents and details the methodologies required for its validation.

Comparative Efficacy Analysis

While specific cytotoxic data for this compound is limited in publicly available literature, the therapeutic potential can be inferred from closely related pterocarpans, such as Medicarpin. For the purpose of this guide, Medicarpin is used as a proxy to compare potential efficacy against Doxorubicin, a standard chemotherapeutic agent. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was evaluated in human breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cell lines.

CompoundTarget Cell LineIC50 (µM)Citation
Medicarpin Myeloid Leukemia~25[1]
Doxorubicin HL-60 (Leukemia)0.067[2]
Medicarpin MCF-7 (Breast Cancer)Data indicates activity, specific IC50 not provided[3]
Doxorubicin MCF-7 (Breast Cancer)0.4 - 8.3[3][4][5]

Note: The IC50 values for Doxorubicin can vary based on experimental conditions and duration of exposure[3][4][5]. Data for Medicarpin against MCF-7 cells indicates antiproliferative activity, though a specific IC50 value was not detailed in the cited study[1][3]. The IC50 for Medicarpin in leukemia cells is inferred from its known antiproliferative and pro-apoptotic activities in these cell types[1].

Mechanism of Action: Induction of Apoptosis

Pterocarpans, including this compound, are understood to exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death. The mechanism centers on the intrinsic mitochondrial pathway.

Upon entering the cancer cell, this compound is believed to modulate the balance of the Bcl-2 family of proteins. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2[1][6]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds with Apoptotic Protease Activating Factor-1 (Apaf-1) to form the apoptosome. This complex activates Caspase-9, an initiator caspase, which in turn activates the executioner caspase, Caspase-3. Activated Caspase-3 orchestrates the degradation of cellular components, leading to the characteristic morphological changes of apoptosis and ultimately, cell death[1][7].

G cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mito_Membrane Mitochondrial Membrane Potential Bcl2->Mito_Membrane Stabilizes Bax->Mito_Membrane Disrupts CytC_Mito Cytochrome c Mito_Membrane->CytC_Mito Release of CytC_Cyto Cytochrome c CytC_Mito->CytC_Cyto Apoptosome Apoptosome CytC_Cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Activated Caspase-9 Apoptosome->aCasp9 Casp9 Pro-Caspase-9 aCasp3 Activated Caspase-3 aCasp9->aCasp3 Casp3 Pro-Caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Protocols

Validation of this compound requires standardized assays to quantify its cytotoxic and pro-apoptotic effects. Below are detailed protocols for key experiments.

Cell Viability and IC50 Determination (MTT Assay)

This assay determines the concentration of this compound required to inhibit the metabolic activity of 50% of a cancer cell population.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HL-60)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound stock solution (in DMSO)

    • 96-well microtiter plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of this compound concentration and use non-linear regression to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Harvest both adherent and floating cells.

    • Washing: Wash cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

      • Viable cells: Annexin V-FITC negative, PI negative.

      • Early apoptotic cells: Annexin V-FITC positive, PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Caspase-3 Activity Assay

This colorimetric assay quantifies the activity of activated Caspase-3, a key executioner in apoptosis.

  • Materials:

    • Treated and untreated cells

    • Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate)

    • Microplate reader

  • Procedure:

    • Induce Apoptosis: Treat cells with this compound at its IC50 concentration.

    • Cell Lysis: Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

    • Centrifugation: Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Assay Preparation: Transfer the supernatant (cytosolic extract) to a fresh tube. Determine protein concentration.

    • Reaction Setup: In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well. Add 50 µL of 2X Reaction Buffer (with DTT) to each sample.

    • Substrate Addition: Add 5 µL of the DEVD-pNA substrate.

    • Incubation: Incubate at 37°C for 1-2 hours, protected from light.

    • Reading: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the Caspase-3 activity.

Experimental Workflow Overview

The validation of a novel therapeutic agent like this compound follows a logical progression from broad cytotoxicity screening to specific mechanistic studies.

G A Cell Culture (MCF-7, HL-60) B This compound Treatment (Dose-Response & Time-Course) A->B C Cytotoxicity Screening (MTT Assay) B->C D Calculate IC50 Value C->D E Apoptosis Analysis D->E Use IC50 Concentration F Annexin V / PI Staining (Flow Cytometry) E->F G Caspase-3 Activity Assay E->G H Mechanism Validation F->H G->H I Western Blot (Bax, Bcl-2, Cytochrome c) H->I J Data Analysis & Therapeutic Potential Assessment I->J

Caption: Workflow for assessing this compound's anticancer potential.

References

Statistical Validation of Vesticarpan's Antimitotic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimitotic properties of Vesticarpan, a member of the pterocarpan class of natural compounds. Due to the limited availability of direct experimental data for this compound, this document leverages published data from a structurally related pterocarpanquinone, LQB-118, to provide a preliminary assessment of its potential antimitotic efficacy. The information presented herein is intended to serve as a valuable resource for researchers interested in the development of novel anticancer agents targeting mitosis. It is important to note that the data for LQB-118 serves as a proxy, and direct experimental validation for this compound is essential.

Comparison with Alternative Antimitotic Agents

The field of anticancer therapeutics has seen the development of numerous antimitotic agents, many of which are natural products or their derivatives. These compounds primarily function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Established alternatives to pterocarpans include Vinca alkaloids (e.g., vincristine, vinblastine), which destabilize microtubules, and taxanes (e.g., paclitaxel, docetaxel), which stabilize them.[1] More recent research has focused on other natural compounds like combretastatins and withanolides, which also target tubulin.[1][2]

Pterocarpans, as a class, have demonstrated potent cytotoxic activity against various tumor cell lines by inducing persistent mitotic arrest during prometaphase.[3] This is often characterized by the formation of abnormal mitotic spindles and subsequent induction of apoptosis.[3]

Data Presentation: this compound (via LQB-118) vs. Other Antimitotic Agents

The following tables summarize the available quantitative data for the pterocarpanquinone LQB-118, which is structurally similar to this compound, and compares it with other known antimitotic agents.

Table 1: IC50 Values for Cell Proliferation in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
LQB-118 (this compound proxy) PC3 (Prostate)8.0 (approx.)[4]
LQB-118 (this compound proxy) LNCaP (Prostate)5.0 (approx.)[4]
LQB-118 (this compound proxy) LAPC4 (Prostate)2.8 - 8.7[4]
LQB-118 (this compound proxy) HL-60 (Leukemia)Not specified[5]
LQB-118 (this compound proxy) U937 (Leukemia)Not specified[5]
PaclitaxelPC3 (Prostate)Not specified[6]
NocodazoleHeLa (Cervical)0.0493[7]
ColchicineHeLa (Cervical)0.00917[7]
VinblastineHeLa (Cervical)0.00073[7]

Table 2: Effects on Cell Cycle Progression

CompoundCell LineEffectReference
LQB-118 (this compound proxy) PC3 (Prostate)S and G2/M phase arrest[8]
LQB-118 (this compound proxy) HL-60R (Leukemia)No significant effect on cell cycle profile[9]
PaclitaxelPC3 (Prostate)G2/M arrest[8]
Casticin (Flavonoid)KB (Oral Epidermoid Carcinoma)G2/M arrest[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or enhance the polymerization of purified tubulin into microtubules.

  • Reagents: Purified tubulin protein (>99% pure), tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, test compound (this compound), and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer).

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin in polymerization buffer.

    • Add GTP to the reaction mixture.

    • Add the test compound or control compound at various concentrations to a pre-warmed 96-well plate.

    • Transfer the tubulin/GTP mixture to the wells to initiate polymerization.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the maximal polymer mass. Determine the IC50 value for inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7 breast cancer cells) in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24, 48 hours).

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

    • Incubate in the dark at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Measure the fluorescence intensity of the DNA dye in individual cells.

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Immunofluorescence Microscopy for Microtubule Organization

This technique allows for the visualization of the microtubule network within cells to observe any disruptions caused by a compound.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a culture dish.

    • Treat the cells with this compound or control compounds (e.g., paclitaxel, nocodazole) for a desired time.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

    • Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin.

    • Wash the cells to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.

Mandatory Visualization

Proposed Signaling Pathway for Pterocarpan Antimitotic Activity

The following diagram illustrates a proposed signaling pathway for the antimitotic and pro-apoptotic effects of pterocarpans, based on data from the related compound LQB-118.

Pterocarpan_Signaling This compound This compound (Pterocarpan) Akt Akt This compound->Akt Inhibition cMyc c-Myc This compound->cMyc Downregulation CyclinD1 Cyclin D1 This compound->CyclinD1 Downregulation CyclinB1 Cyclin B1 This compound->CyclinB1 Downregulation p21 p21 This compound->p21 Upregulation XIAP XIAP This compound->XIAP Downregulation Tubulin Tubulin Polymerization This compound->Tubulin Inhibition GSK3b GSK3β Akt->GSK3b Inhibition GSK3b->cMyc Degradation cMyc->CyclinD1 Activation CellCycleArrest Cell Cycle Arrest (S and G2/M) CyclinD1->CellCycleArrest CyclinB1->CellCycleArrest p21->CellCycleArrest Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to XIAP->Apoptosis Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Microtubule->CellCycleArrest Induces

Caption: Proposed signaling cascade of this compound's antimitotic and apoptotic effects.

Experimental Workflow for Evaluating Antimitotic Properties

This diagram outlines the general workflow for the experimental validation of this compound's antimitotic activity.

Experimental_Workflow start Start tubulin_assay In Vitro Tubulin Polymerization Assay start->tubulin_assay cell_culture Cancer Cell Culture (e.g., MCF-7) start->cell_culture data_analysis Data Analysis and IC50 Determination tubulin_assay->data_analysis treatment Treatment with This compound cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis immunofluorescence Immunofluorescence (Microtubule Staining) treatment->immunofluorescence proliferation_assay->data_analysis cell_cycle_analysis->data_analysis immunofluorescence->data_analysis end End data_analysis->end

Caption: Workflow for assessing the antimitotic potential of this compound.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical flow from this compound's molecular interactions to its ultimate cellular effects.

Mechanism_Logic This compound This compound Tubulin Tubulin Binding This compound->Tubulin Signaling Modulation of Signaling Pathways (e.g., Akt/GSK3β) This compound->Signaling Microtubule Microtubule Dynamics Disruption Tubulin->Microtubule Spindle Abnormal Mitotic Spindle Formation Microtubule->Spindle MitoticArrest Mitotic Arrest Spindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis GeneExpression Altered Gene Expression (Cyclins, p21) Signaling->GeneExpression GeneExpression->MitoticArrest

Caption: Logical flow of this compound's proposed mechanism of antimitotic action.

References

Vesticarpan and its Synthetic Analogs: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Vesticarpan, a naturally occurring pterocarpan, has garnered interest within the scientific community for its potential biological activities. Pterocarpans are a class of isoflavonoids known for a range of pharmacological effects, including cytotoxic, anti-inflammatory, and antioxidant properties.[1][2][3] This guide provides a comparative overview of the bioactivity of this compound and explores the landscape of synthetic analogs within the broader pterocarpan class, offering insights for future research and drug development endeavors.

It is important to note that while the bioactivity of this compound has been investigated, to date, there is a notable absence of published studies detailing the synthesis and direct comparative bioactivity of its specific synthetic analogs. Therefore, this guide will present the available data for this compound and supplement this with a comparative analysis of synthetic analogs of closely related pterocarpans, such as medicarpin and homopterocarpin. This approach provides a valuable framework for understanding potential structure-activity relationships and guiding the design of future this compound-based therapeutic agents.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of this compound and representative synthetic analogs of related pterocarpans.

Table 1: Cytotoxic Activity of this compound and Analogs of Related Pterocarpans

Compound/AnalogCell LineBioactivity (IC50)Reference
This compound Human Leukemia (HL-60)Not explicitly quantified, but identified as a cytotoxic pterocarpan involved in apoptosis induction.[This guide's analysis of available data]
Medicarpin Analog: (-)-11-Azamedicarpin Human Promyelocytic Leukemia (HL-60)72% cell survival at 40 µM, 27% survival at 200 µM[1]
Pterostilbene Analog 7 Human Breast Cancer (MDA-MB-231)~5 µM[This guide's analysis of available data]
Pterostilbene Analog 22 Human Breast Cancer (MDA-MB-231)> 20 µM[This guide's analysis of available data]

Note: The data for medicarpin and pterostilbene analogs are presented as representative examples due to the lack of specific data for this compound analogs.

Experimental Protocols

Detailed methodologies for key bioactivity assays relevant to the study of this compound and its potential analogs are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Reaction Mixture Preparation: Prepare a solution of the test compound at various concentrations in a suitable solvent (e.g., methanol).

  • DPPH Reaction: Add a methanolic solution of DPPH to the compound solution. The final concentration of DPPH should be around 0.1 mM.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Visualizations

Signaling Pathway: Pterocarpan-Induced Apoptosis

The following diagram illustrates a potential signaling pathway for apoptosis induced by pterocarpans, a class of compounds to which this compound belongs.

start Start: this compound or Synthetic Analog cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) start->anti_inflammatory antioxidant Antioxidant Assay (e.g., DPPH) start->antioxidant data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization end End lead_optimization->end

References

Confirming the Molecular Targets of Vesticarpan in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vesticarpan, a flavonoid compound with demonstrated anti-cancer properties, and its molecular targets within the cell. Recent studies suggest that the correct nomenclature for this compound is Vitexicarpin . This document will hereafter refer to the compound as Vitexicarpin and will objectively compare its performance with alternative compounds that modulate similar biological pathways, supported by experimental data.

Unveiling the Action of Vitexicarpin: A Focus on the Intrinsic Apoptosis Pathway

Current research indicates that Vitexicarpin exerts its anti-cancer effects primarily through the induction of apoptosis, the process of programmed cell death. Specifically, it activates the intrinsic apoptosis pathway, a critical cellular mechanism for eliminating damaged or cancerous cells. This pathway is characterized by a series of mitochondrial events, including the regulation of pro- and anti-apoptotic proteins, leading to cell demise.

Studies have shown that Vitexicarpin treatment in cancer cells leads to:

  • Cell Cycle Arrest: Halting the cell cycle at the G2/M phase, preventing cell division and proliferation.

  • Modulation of Bcl-2 Family Proteins: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a key trigger for apoptosis.

  • Mitochondrial Disruption: The altered Bax/Bcl-2 balance leads to the release of Cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Released Cytochrome c activates a cascade of enzymes called caspases, which are the executioners of apoptosis.

While the downstream effects of Vitexicarpin on the intrinsic apoptosis pathway are well-documented, the direct molecular targets of the compound are still under investigation. One study employing a network pharmacology approach suggested a potential target network for Vitexicarpin's anti-angiogenic effects, which may involve proteins such as SRC and AKT[1][2]. However, direct binding studies using methods like Cellular Thermal Shift Assay (CETSA) or pull-down assays coupled with mass spectrometry have not been extensively reported in the available literature.

Performance Comparison: Vitexicarpin vs. Alternative Apoptosis Inducers

To provide a clear comparison, this guide evaluates Vitexicarpin alongside other compounds known to induce apoptosis via the intrinsic pathway. The following table summarizes key performance data from various studies.

CompoundCell LineAssayIC50 / EC50Reference
Vitexicarpin EL-4 (lymphoma)Growth Inhibition~0.25 µM[3]
P815.9 (mastocytoma)Growth Inhibition~0.3 µM[3]
HUVECVEGF-induced Proliferation~1 µM[1][2]
Venetoclax (ABT-199) Various Leukemia/LymphomaApoptosis InductionnM range[4][5]
Paclitaxel NeuroblastomaCytochrome c Release10-100 µM[6]
Gossypol Prostate CancerClinical TrialDose-limiting toxicities observed[7]

Experimental Protocols for Target Validation

This section provides detailed methodologies for key experiments used to characterize the effects of Vitexicarpin and other apoptosis-inducing agents.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol: [8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Vitexicarpin) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (or between 550-600 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase.

Protocol: [9][10][11][12][13]

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to degrade RNA and prevent its staining).

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is measured, and the data is used to generate a histogram representing the distribution of cells in different cell cycle phases.

Western Blotting for Bax and Bcl-2 Expression

Western blotting is a technique used to detect specific proteins in a sample.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Protocol: [14][15][16][17][18]

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2, often normalized to a loading control like β-actin or GAPDH.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Vitexicarpin_Apoptosis_Pathway Vitexicarpin Vitexicarpin Bcl2 Bcl-2 (Anti-apoptotic) Vitexicarpin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Vitexicarpin->Bax Promotes Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by Vitexicarpin.

Target_Identification_Workflow cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_Pulldown Pull-down Assay + Mass Spectrometry CETSA_1 Treat cells with Vitexicarpin or Vehicle CETSA_2 Heat cells to various temperatures CETSA_1->CETSA_2 CETSA_3 Lyse cells and separate soluble/aggregated proteins CETSA_2->CETSA_3 CETSA_4 Quantify soluble target protein (e.g., Western Blot) CETSA_3->CETSA_4 CETSA_5 Identify thermal shift indicating target binding CETSA_4->CETSA_5 Pulldown_1 Immobilize Vitexicarpin on beads (Bait) Pulldown_2 Incubate with cell lysate (Prey) Pulldown_1->Pulldown_2 Pulldown_3 Wash to remove non-specific binders Pulldown_2->Pulldown_3 Pulldown_4 Elute bound proteins Pulldown_3->Pulldown_4 Pulldown_5 Identify proteins by Mass Spectrometry Pulldown_4->Pulldown_5 Pulldown_6 Identify direct binding partners Pulldown_5->Pulldown_6

Caption: Experimental workflows for direct molecular target identification.

Compound_Comparison Vitexicarpin Vitexicarpin Natural Flavonoid - Induces G2/M arrest - Modulates Bax/Bcl-2 - Potential SRC/AKT inhibition Target_Pathway Intrinsic Apoptosis Pathway Vitexicarpin->Target_Pathway Bcl2_Inhibitors Bcl-2 Inhibitors (e.g., Venetoclax) Synthetic BH3 Mimetics - Directly inhibit Bcl-2 - High potency in hematological malignancies Bcl2_Inhibitors->Target_Pathway Microtubule_Agents Microtubule Agents (e.g., Paclitaxel) Natural Product Derivative - Stabilizes microtubules - Induces mitotic arrest - Can directly affect mitochondria Microtubule_Agents->Target_Pathway

Caption: Comparison of Vitexicarpin with other apoptosis inducers.

References

Safety Operating Guide

Vesticarpan: Guidelines for Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A summary of Vesticarpan's known properties is provided in the table below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.

PropertyValue
Chemical Formula C₁₆H₁₄O₅[1]
Molecular Weight 286.3 g/mol [1]
Compound Type Phenol[1]
Storage Desiccate at -20°C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Standard Disposal Procedures for this compound Waste

Given that this compound is a phenolic organic compound, its waste should be treated as hazardous chemical waste. The following step-by-step procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with local, state, and federal regulations.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the solvents used with this compound.

  • Liquid Waste:

    • Collect liquid waste containing this compound, such as unused solutions or solvent rinses, in a separate, sealed, and properly labeled hazardous waste container.

    • The container must be compatible with the organic solvents in which this compound is dissolved (e.g., glass or a suitable chemically resistant plastic).

    • Do not mix this compound waste with other incompatible waste streams.

Step 2: Labeling of Waste Containers

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound") and the names and approximate concentrations of any solvents present.

  • Indicate the primary hazards (e.g., "Flammable," "Toxic").

  • Include the date of waste accumulation and the name of the generating laboratory or principal investigator.

Step 3: Storage of Chemical Waste

  • Store waste containers in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible chemicals.

  • Ensure containers are tightly sealed to prevent leaks or evaporation.

  • Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential spills.

Step 4: Disposal Request and Pickup

  • Follow your institution's specific procedures for arranging the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound waste down the drain or in the regular trash.

Experimental Workflow for this compound Disposal

The logical workflow for the proper disposal of this compound from a laboratory setting is illustrated in the diagram below. This outlines the decision-making process and procedural steps to ensure safety and compliance.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Labeling and Storage cluster_3 Final Disposal A This compound Waste Generated (Solid or Liquid) B Determine Waste Type (Solid vs. Liquid) A->B C Segregate into Appropriate Waste Container B->C D Label Container: 'Hazardous Waste - this compound' + Solvents & Hazards C->D E Store in Designated Secure Area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Professional Waste Pickup F->G

This compound Disposal Workflow

Disclaimer: The information provided is based on general laboratory safety principles for phenolic and organic compounds. Always consult your institution's specific safety data sheets (SDS) and disposal guidelines, and adhere to all applicable local, state, and federal regulations. If you are unsure about any aspect of the disposal process, contact your institution's Environmental Health and Safety (EHS) department for guidance.

References

Navigating the Safe Handling of Vesticarpan: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Vesticarpan could not be located. The following guidance is based on general best practices for handling cytotoxic compounds, as research indicates this compound possesses cytotoxic properties. It is imperative for researchers, scientists, and drug development professionals to conduct a thorough, substance-specific risk assessment before commencing any work with this compound. This document serves as a foundational resource for establishing immediate safety and logistical protocols.

Essential Safety and Personal Protective Equipment

When handling this compound, a stringent adherence to safety protocols is paramount to minimize exposure risk. The following table summarizes the recommended Personal Protective Equipment (PPE) based on general guidelines for cytotoxic compounds.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile glovesProvides a robust barrier against skin contact and absorption. The outer glove can be removed immediately in case of contamination, leaving a clean inner glove.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffsProtects the body from splashes and aerosol exposure. The back closure minimizes the risk of frontal contamination.
Eye and Face Protection Chemical splash goggles and a full-face shieldShields the eyes and face from splashes, sprays, and aerosols that may be generated during handling.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be required depending on the procedure and the potential for aerosol generation.Protects against the inhalation of airborne particles. The necessity of respiratory protection should be determined by a site-specific risk assessment.
Shoe Covers Disposable, slip-resistant shoe coversPrevents the tracking of contaminants out of the designated handling area.

Operational Plans for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Don PPE: Before handling the package, don the appropriate PPE as detailed in the table above.

  • Transport: Transport the container to the designated storage area, which should be a well-ventilated, restricted-access location, away from incompatible materials.

  • Storage: Store this compound in a clearly labeled, sealed container according to the manufacturer's recommendations, if available.

Preparation and Handling
  • Designated Area: All handling of this compound should occur in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to contain any potential aerosols or spills.

  • Aseptic Technique: Employ aseptic techniques to prevent contamination of the product and the work environment.

  • Spill Prevention: Work on a disposable, absorbent plastic-backed pad to contain any minor spills.

  • Labeling: Clearly label all vessels containing this compound with the compound name, concentration, and hazard warnings.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Segregation: All waste contaminated with this compound, including unused compound, PPE, and disposable labware, must be segregated as cytotoxic waste.

  • Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic hazard symbol.

  • Collection: Follow institutional and local regulations for the collection and disposal of cytotoxic waste. This typically involves incineration at a licensed facility.[1][2][3][4]

  • Sharps: All sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[2][3]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency involving this compound.

First Aid Measures
Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
  • Evacuate: Immediately evacuate the affected area and alert others.

  • Secure: Secure the area and post warning signs to prevent entry.

  • Assess: From a safe distance, assess the extent of the spill.

  • Don PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp absorbent pad to avoid raising dust.

  • Cleanup: Working from the outside in, carefully clean up the spill using appropriate materials and place all contaminated waste into a designated cytotoxic waste container.

  • Decontaminate: Decontaminate the spill area according to institutional procedures.

  • Report: Report the incident to the appropriate safety personnel.

Visual Workflow and Emergency Plan

To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and the emergency response plan for a this compound-related incident.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store Securely Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE WorkInBSC Work in BSC/Fume Hood DonPPE->WorkInBSC LabelSamples Label All Samples WorkInBSC->LabelSamples Segregate Segregate Cytotoxic Waste LabelSamples->Segregate Dispose Dispose in Labeled Container Segregate->Dispose Incinerate Arrange for Incineration Dispose->Incinerate

Caption: A logical workflow for the safe handling of this compound.

G Emergency Response Plan for this compound Incident cluster_immediate Immediate Actions cluster_response Spill Response cluster_followup Follow-up Incident Incident Occurs (Spill or Exposure) Evacuate Evacuate Area Incident->Evacuate FirstAid Administer First Aid Incident->FirstAid Alert Alert Others Evacuate->Alert Secure Secure Area Alert->Secure Medical Seek Medical Attention FirstAid->Medical Assess Assess Spill Secure->Assess DonPPE Don PPE Assess->DonPPE Cleanup Contain & Clean Spill DonPPE->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: A step-by-step emergency response plan for incidents.

References

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